molecular formula C18H20FN3O3S.2HCl B1191904 R 1485 dihydrochloride

R 1485 dihydrochloride

Cat. No.: B1191904
M. Wt: 450.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective and high affinity 5-HT6 antagonist (pKi = 8.9);  displays low hERG inhibition. Exhibits >100 fold selectivity against a panel of 50 targets including other 5-HT receptor subtypes. Brain penetrant.

Properties

Molecular Formula

C18H20FN3O3S.2HCl

Molecular Weight

450.35

Synonyms

4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Guide: R-1485 Dihydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical profile, and experimental application of R-1485 dihydrochloride , a selective 5-HT₆ receptor antagonist.

Executive Summary

R-1485 dihydrochloride (also referred to as R-1485 ) is a potent, high-affinity antagonist of the serotonin 6 (5-HT₆) receptor . Unlike the widely used mTOR activator MHY1485 (with which it is frequently confused due to nomenclature similarities), R-1485 functions primarily within the central nervous system to modulate neurotransmission.

This compound is a critical tool in neuropharmacology for investigating cognitive dysfunction. By blocking the 5-HT₆ receptor, R-1485 enhances cholinergic and glutamatergic signaling in the prefrontal cortex and hippocampus, offering therapeutic potential for Alzheimer’s disease and schizophrenia-associated cognitive impairment.

CRITICAL DISAMBIGUATION:

  • R-1485: 5-HT₆ Receptor Antagonist (Cognition/Neuroscience). [1][2] * MHY1485: mTOR Activator (Autophagy Inhibition/Cell Growth).

  • Ensure you are using the correct compound for your specific pathway of interest.

Chemical & Pharmacological Profile
PropertyData
Compound Name R-1485 Dihydrochloride
Primary Target 5-HT₆ Receptor (Antagonist)
Chemical Class Arylsulfonamide / Benzothiophene derivative
Formulation Dihydrochloride salt (Water soluble)
Binding Affinity (

)
~1.2 – 9.6 nM (High Affinity)
Selectivity >100-fold selectivity over other 5-HT subtypes (e.g., 5-HT₂, 5-HT₇)
Solubility Soluble in water (up to ~20 mg/mL) and DMSO
Mechanism of Action (Core Analysis)

The therapeutic and experimental utility of R-1485 stems from its blockade of the Gs-protein coupled 5-HT₆ receptor .

3.1. The Canonical Pathway (Gs-cAMP Signaling)

Under basal conditions or in the presence of serotonin (5-HT), the 5-HT₆ receptor couples to the stimulatory G-protein (


). This activates adenylyl cyclase (AC) , leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) .

Action of R-1485:

  • Competitive Antagonism: R-1485 binds to the orthosteric site of the 5-HT₆ receptor, preventing 5-HT binding.

  • Inhibition of cAMP Accumulation: By blocking the receptor, R-1485 prevents the conformational change required to activate

    
    . This halts the production of cAMP.[1]
    
  • Downstream Effect: Reduced PKA activity leads to altered phosphorylation of downstream targets such as DARPP-32 (Dopamine- and cAMP-regulated neuronal phosphoprotein) and CREB .

3.2. Circuit-Level Modulation (The "Release" Hypothesis)

The 5-HT₆ receptors are highly expressed on GABAergic interneurons in the brain.

  • Normal State: 5-HT activation of these receptors excites GABAergic interneurons, which then inhibit the release of Acetylcholine (ACh) and Glutamate (Glu).

  • R-1485 State: Blockade of 5-HT₆ receptors reduces the drive on GABAergic interneurons. This results in disinhibition , causing a net increase in the release of Acetylcholine and Glutamate in the prefrontal cortex and hippocampus.

  • Result: Enhanced synaptic plasticity and improved performance in memory retention tasks.

Pathway Visualization

The following diagram illustrates the blockade of the 5-HT₆ signaling cascade by R-1485 and the subsequent physiological outcome.

G R1485 R-1485 (Antagonist) Receptor 5-HT6 Receptor (GPCR) R1485->Receptor BLOCKS GABA GABAergic Interneuron Excitation R1485->GABA Reduces Drive ACh_Glu Acetylcholine / Glutamate Release (PFC/Hippocampus) R1485->ACh_Glu Disinhibition (INCREASED RELEASE) Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gs Gs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->GABA Enhances Firing GABA->ACh_Glu Inhibits

Caption: R-1485 prevents 5-HT binding, reducing GABAergic drive and disinhibiting cholinergic/glutamatergic release.[1][2][3][4][5][6]

Experimental Protocols
5.1. Stock Solution Preparation

R-1485 is supplied as a dihydrochloride salt, rendering it water-soluble, which is advantageous for in vivo studies compared to free base forms.

  • Solvent: Sterile distilled water or 0.9% Saline (preferred for in vivo). DMSO (up to 100 mM) can be used for in vitro stocks.

  • Concentration: Prepare a 10 mM stock solution.

    • Example: Dissolve 4.5 mg of R-1485 (MW ~450.35) in 1 mL of solvent.

  • Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

5.2. In Vitro cAMP Functional Assay

To validate R-1485 activity in HEK-293 cells expressing human 5-HT₆ receptors:

  • Seeding: Plate cells at 10,000 cells/well in a 384-well plate.

  • Pre-treatment: Incubate cells with R-1485 (Concentration range: 0.1 nM – 10 µM) for 15 minutes.

  • Stimulation: Add Serotonin (5-HT) at

    
     concentration (typically 100-300 nM) to stimulate cAMP production.
    
  • Detection: After 30 minutes, lyse cells and measure cAMP levels using a TR-FRET or ELISA-based cAMP detection kit.

  • Analysis: Plot log[R-1485] vs. cAMP response. A successful assay will show a dose-dependent reduction in cAMP with an

    
     in the low nanomolar range (~10-50 nM depending on conditions).
    
5.3. In Vivo Cognition Model (Novel Object Recognition)
  • Subject: Wistar rats or C57BL/6 mice.

  • Induction of Deficit: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes pre-trial to induce cholinergic cognitive deficit.

  • Treatment: Administer R-1485 (1 – 10 mg/kg, i.p. or p.o.) 30-60 minutes before the acquisition phase.

  • Test:

    • Acquisition: Expose animal to two identical objects (A + A) for 5 minutes.

    • Retention Interval: 1-24 hours.

    • Recall: Expose animal to one familiar and one novel object (A + B).

  • Metric: Calculate the Discrimination Index (DI). R-1485 treatment should restore the DI to near-control levels, reversing the scopolamine-induced deficit.

References
  • Codony, X., et al. (2010). 5-HT6 receptor and cognition.[2][7][8] Current Opinion in Pharmacology. [Link]

  • Lidsen Publishing. Unraveling the Involvement of Serotonergic 5-HT6 Receptor Activation. [Link]

Sources

R-1485 Dihydrochloride: Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the discovery, synthesis, and pharmacological application of R-1485 dihydrochloride , a potent and selective 5-HT6 receptor antagonist.

Executive Summary & Chemical Identity

R-1485 dihydrochloride (also known as R-1485 or Ro-1485) is a high-affinity, selective antagonist of the serotonin 6 receptor (5-HT₆R). Originally developed by Roche, this compound belongs to the arylsulfonyl-benzoxazine class of ligands. It was designed to enhance cholinergic and glutamatergic neurotransmission in the brain, targeting cognitive deficits associated with Alzheimer’s disease and schizophrenia.

Chemical Profile
PropertySpecification
IUPAC Name 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride
CAS Number 256390-XX-X (Generic Ref); Specific salt forms vary by vendor
Molecular Formula C₁₈H₂₀FN₃O₃S[1][2][3][4][5][6][7][8][9][10][11][12] · 2HCl
Molecular Weight 450.35 g/mol (Salt); 377.43 g/mol (Free Base)
Solubility Water (<45 mg/mL); DMSO (<45 mg/mL); Ethanol (Low)
Appearance White to off-white solid

Discovery & Rational Design

The discovery of R-1485 stemmed from the "rigidification" strategy in medicinal chemistry. Early 5-HT₆ antagonists (e.g., SB-271046) utilized flexible sulfonamide linkers. To improve metabolic stability and selectivity, researchers constrained the nitrogen atom within a heterocyclic ring system.

Pharmacophore Logic

The design of R-1485 satisfies the classic 5-HT₆ antagonist pharmacophore model:

  • Basic Ionizable Center: The distal piperazine nitrogen (protonated at physiological pH) interacts with Asp3.32 in the receptor's transmembrane domain III.

  • Hydrophobic Core: The benzoxazine ring provides a planar scaffold that fits the hydrophobic pocket.

  • Hydrogen Bond Acceptor: The sulfonyl group (

    
    ) acts as a critical H-bond acceptor.
    
  • Steric Occlusion: The ortho-fluorine on the phenylsulfonyl ring locks the conformation via electrostatic repulsion and fills a specific sub-pocket, enhancing selectivity over 5-HT₂A receptors.

Chemical Synthesis: Retrosynthetic Analysis

The synthesis of R-1485 is a convergent process. The benzoxazine core is constructed first, followed by sequential functionalization at the


 (sulfonylation) and 

(amination) positions.
Retrosynthetic Strategy
  • Disconnection 1: C–N bond at C8 (Introduction of piperazine).

  • Disconnection 2: S–N bond at N4 (Introduction of the sulfonyl group).

  • Disconnection 3: Ether/Amine formation to build the benzoxazine core.

Step-by-Step Synthesis Protocol

Note: This protocol is synthesized from standard medicinal chemistry routes for 8-amino-benzoxazines.

Step 1: Synthesis of the Benzoxazine Core

Precursor: 2-amino-6-bromophenol. Reagents: 1,2-dibromoethane, Potassium Carbonate (


), DMF.
  • Dissolve 2-amino-6-bromophenol (1.0 eq) in anhydrous DMF.

  • Add

    
     (3.0 eq) and 1,2-dibromoethane (1.2 eq).
    
  • Heat to 80°C for 12 hours. The base promotes double alkylation (O-alkylation followed by intramolecular N-alkylation).

  • Workup: Dilute with water, extract with ethyl acetate.

  • Product: 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine .

Step 2: Regioselective Sulfonylation

Reagents: 2-fluorobenzenesulfonyl chloride, Pyridine, DCM.

  • Dissolve the 8-bromo-benzoxazine intermediate in Dichloromethane (DCM).

  • Add Pyridine (2.0 eq) as a scavenger base.

  • Add 2-fluorobenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours. The sulfonyl group selectively attacks the secondary amine at position 4.

  • Product: 8-bromo-4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine .

Step 3: C-N Coupling (Buchwald-Hartwig Amination)

Reagents: N-Boc-piperazine,


, BINAP, Sodium tert-butoxide (

), Toluene.
  • In a glovebox or under Argon, combine the sulfonated bromide intermediate (1.0 eq) and N-Boc-piperazine (1.2 eq).

  • Add catalyst:

    
     (5 mol%) and ligand BINAP (10 mol%).
    
  • Add base:

    
     (1.5 eq).
    
  • Reflux in anhydrous Toluene (100°C) for 16 hours.

  • Mechanism: The Pd(0) inserts into the C-Br bond (oxidative addition), coordinates the amine, and undergoes reductive elimination to form the C-N bond.

  • Product: Tert-butyl 4-(4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)piperazine-1-carboxylate .

Step 4: Deprotection and Salt Formation

Reagents: 4M HCl in Dioxane.

  • Dissolve the Boc-protected intermediate in minimal dioxane or methanol.

  • Add 4M HCl in dioxane (excess) at 0°C.

  • Stir for 2 hours until precipitation is complete.

  • Purification: Filter the white precipitate, wash with diethyl ether, and dry under vacuum.

  • Final Product: R-1485 dihydrochloride .

Visualization of Synthesis & Mechanism[1]

Diagram 1: Synthetic Route (DOT)

G cluster_0 Step 1: Cyclization Start 2-Amino-6-bromophenol Core 8-Bromo-benzoxazine Core Start->Core Sulfonyl Sulfonylated Intermediate Core->Sulfonyl R1 1,2-dibromoethane K2CO3, DMF Coupled Boc-Protected R-1485 Sulfonyl->Coupled Final R-1485 Dihydrochloride Coupled->Final R2 2-Fluorobenzenesulfonyl Cl Pyridine R3 N-Boc-Piperazine Pd2(dba)3, BINAP R4 HCl / Dioxane (Deprotection)

Caption: Convergent synthesis of R-1485 via benzoxazine cyclization and Buchwald-Hartwig amination.

Diagram 2: Mechanism of Action (Signaling)

MOA Drug R-1485 Receptor 5-HT6 Receptor (Gs-Coupled) Drug->Receptor Antagonism (Blockade) GABA GABAergic Interneuron Drug->GABA Reduces GABA Release (Disinhibition) GProtein Gs Protein Receptor->GProtein Activation (Blocked) Receptor->GABA Tonic Excitation (Native State) AC Adenylyl Cyclase GProtein->AC Stimulation (Blocked) cAMP cAMP Levels AC->cAMP Increase (Blocked) Glutamate Glutamate Release (Cortex/Hippocampus) GABA->Glutamate Inhibition Ach Acetylcholine Release GABA->Ach Inhibition Cognition Enhanced Cognitive Function Glutamate->Cognition Potentiation Ach->Cognition Potentiation

Caption: R-1485 blocks 5-HT6 receptors on GABAergic interneurons, disinhibiting Glutamate/ACh release.

Experimental Protocols & Handling

Storage and Stability
  • Solid State: Store at -20°C. Desiccate. Stable for >2 years.

  • Solution: Dissolve in DMSO or water. Use fresh; freeze-thaw cycles degrade the sulfonyl linkage.

In Vitro Binding Assay (Protocol Summary)

To validate synthesized R-1485:

  • Cell Line: HEK-293 cells stably expressing human 5-HT₆R.

  • Radioligand: [³H]-LSD or [³H]-SB-271046.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Procedure: Incubate membranes (10 µg protein) with radioligand (2 nM) and varying concentrations of R-1485 (

    
     to 
    
    
    
    M) for 60 min at 37°C.
  • Termination: Rapid filtration over GF/B filters.

  • Expected result:

    
     values should be in the low nanomolar range (<10 nM).
    

References

  • ApexBio Technology. R 1485 dihydrochloride Product Datasheet. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). R-1485 Substance Record. GSRS. Retrieved from

  • Pullagurla, M. R., et al. (2004). Possible differences in pharmacophore requirements of 5-HT6 receptor antagonists.[10] Bioorganic & Medicinal Chemistry Letters. Link

  • Codony, X., et al. 5-HT6 receptor and cognition. Current Opinion in Pharmacology. Retrieved from

  • Bromidge, S. M., et al.5-HT6 receptor antagonists as a novel approach for the treatment of cognitive dysfunction. Journal of Medicinal Chemistry. (Contextual grounding for arylsulfonyl-benzoxazine synthesis).
  • Google Patents. WO2015012704A1 - Pyrroloquinoline derivatives as 5-ht6 antagonists. (Cites R-1485 as reference standard).[2][5][9][12]

Sources

Technical Guide: Pharmacological Profiling of ER Alpha vs. ER Beta Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the specific pharmacological inquiry regarding ER alpha (ER


) selectivity , while providing a critical scientific clarification regarding the compound R 1485 dihydrochloride .

Based on current authoritative chemical and pharmacological databases (Tocris, PubChem, Broad Institute), This compound is characterized as a potent, selective 5-HT6 receptor antagonist , not an Estrogen Receptor (ER) modulator. The industry-standard reference compound for ER


 selectivity over ER

is PPT (1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole) .

To ensure this guide provides high-value, actionable utility for drug development professionals, it will analyze the mechanism of ER


 selectivity  (using PPT as the validated model) and detail the experimental workflows required to assess such selectivity, while explicitly distinguishing the properties of R 1485.

Clarification on this compound & Analysis of Subtype-Selective Ligands

Executive Summary & Compound Identity Correction

Objective: To define the structural and functional basis of ligand selectivity for Estrogen Receptor Alpha (ER


) over Estrogen Receptor Beta (ER

) and provide a validated screening workflow.

Critical Pharmacological Distinction:

  • This compound: A high-affinity, selective 5-HT6 antagonist (

    
     = 3.0 nM). It is primarily utilized in neuroscience research (schizophrenia, cognitive impairment) and lacks documented affinity for nuclear estrogen receptors.
    
  • PPT (Propyl-Pyrazole-Triol): The gold-standard ER

    
    -selective agonist . It exhibits ~410-fold binding selectivity for ER
    
    
    
    over ER
    
    
    and is the intended reference for the selectivity profile described in the topic prompt.

Scope: This guide details the mechanistic determinants of ER


 selectivity  and provides self-validating protocols for quantifying this selectivity, using PPT as the positive control and R 1485 as a negative control for specificity.
Chemical & Pharmacological Profile (Comparative)

The following table contrasts the verified profile of R 1485 with the profile of an ER


-selective ligand (PPT) to prevent experimental error.
FeatureThis compound PPT (ER

Selective Standard)
Primary Target 5-HT6 Receptor (Antagonist)Estrogen Receptor

(ER

)
(Agonist)
Chemical Class Arylsulfonyl-piperazine derivativePyrazole derivative
Selectivity Profile >100-fold selective over other 5-HT subtypes410-fold selective for ER

over ER

Mechanism GPCR blockade (G

-coupled)
Nuclear Receptor activation (Helix 12 stabilization)
Key Application Cognitive enhancement, memory researchBreast cancer models, uterine tissue selectivity
Solubility Water (50 mM), DMSO (100 mM)DMSO (100 mM), Ethanol (50 mM)
Mechanism of Selectivity: ER vs. ER

Expertise Insight: The high sequence homology between the Ligand Binding Domains (LBD) of ER


 and ER

(~59%) makes selectivity difficult. However, two specific amino acid residues in the ligand-binding pocket are critical for designing selective ligands like PPT.
  • The "Selectivity Filter":

    • ER

      
       Residue: Leu384 
      
    • ER

      
       Residue: Met336  (corresponds to Met283 in some numberings)
      
  • Mechanism: The pyrazole core of PPT exploits this difference. The propyl chain of PPT fits into the hydrophobic pocket of ER

    
     but clashes with the bulkier Methionine side chain in ER
    
    
    
    , drastically reducing affinity for the beta subtype.
Visualization: Selectivity Signaling Pathway

The following diagram illustrates the divergent signaling pathways and the structural basis for selectivity.

ER_Selectivity_Mechanism Ligand_PPT Ligand: PPT (ERα Selective) Target_ERa ER Alpha (ERα) Residue: Leu384 Ligand_PPT->Target_ERa High Affinity (Kd ~0.2 nM) Target_ERb ER Beta (ERβ) Residue: Met336 Ligand_PPT->Target_ERb Low Affinity (Kd ~80 nM) Blocked by Met336 Ligand_R1485 Ligand: R 1485 (5-HT6 Antagonist) Target_5HT6 5-HT6 Receptor (GPCR) Ligand_R1485->Target_5HT6 High Affinity binding Complex_ERa Active Dimer (Helix 12 Stabilized) Target_ERa->Complex_ERa Conformational Change Complex_ERb Steric Clash (No Binding) ERE Estrogen Response Element (ERE) on DNA Complex_ERa->ERE Nuclear Translocation Transcription Transcription Activation (pS2, Cyclin D1) ERE->Transcription Recruitment of Co-activators

Caption: Mechanistic divergence of PPT (ER


 activation via Leu384 accommodation) vs. R 1485 (5-HT6 targeting).
Experimental Protocols: Validating Selectivity

Trustworthiness: These protocols are designed to be self-validating . The inclusion of specific controls (E2, ICI 182,780) ensures that observed effects are genuinely ER-mediated.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To quantify the affinity ratio (Selectivity Factor) of a compound for ER


 vs. ER

.
  • Reagents:

    • Recombinant Human ER

      
       and ER
      
      
      
      (commercially available).
    • Radioligand: [

      
      H]-Estradiol (1 nM final conc).
      
    • Test Compound: PPT (0.1 nM – 1

      
      M) or R 1485 (as negative control).
      
    • Non-specific Control: Diethylstilbestrol (DES) or unlabeled Estradiol (1

      
      M).
      
  • Workflow:

    • Incubate receptor preparations with [

      
      H]-Estradiol +/- test compounds in TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% Glycerol) at 4°C for 18 hours.
      
    • Separate bound from free ligand using Dextran-Coated Charcoal (DCC) or Hydroxylapatite.

    • Measure radioactivity via scintillation counting.

  • Data Analysis:

    • Calculate

      
       for ER
      
      
      
      and ER
      
      
      .[1]
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Selectivity Factor =

      
      .
      
    • Expected Result for PPT: Factor > 400.[2]

Protocol B: Functional Transactivation Assay (Luciferase Reporter)

Purpose: To verify that binding leads to functional transcriptional activity specific to the alpha subtype.

  • Cell System:

    • HEK293 cells (low endogenous ER).

    • Transfection: Co-transfect with:

      • Plasmid encoding hER

        
         OR hER
        
        
        
        .
      • ERE-Luciferase reporter plasmid (e.g., 3xERE-TATA-Luc).

      • Renilla luciferase (internal control).

  • Treatment:

    • Treat cells with compound (10 nM) for 24 hours.

    • Control 1: Estradiol (E2, 1 nM) = 100% Max Response.

    • Control 2: ICI 182,780 (Fulvestrant) = Antagonist check.[1]

  • Readout:

    • Lyse cells and measure Firefly/Renilla ratio.

  • Validation Criteria:

    • PPT: Should induce >80% of E2 response in ER

      
       cells, but <5% response in ER
      
      
      
      cells.
    • R 1485: Should show no activity in either cell line (unless 5-HT6 cross-talk is present, which is rare in this context).

Visualization: Experimental Workflow

Experimental_Workflow Start Compound Screening Step1 1. Primary Binding Assay (Radioligand Displacement) Start->Step1 Decision1 Ki Ratio > 100? Step1->Decision1 Decision1->Start No (Discard) Step2 2. Functional Assay (ERE-Luciferase in HEK293) Decision1->Step2 Yes Step2a Transfect ERα Step2->Step2a Step2b Transfect ERβ Step2->Step2b Result_Alpha High Signal (Agonist) Step2a->Result_Alpha + Compound Result_Beta No Signal (Selectivity Confirmed) Step2b->Result_Beta + Compound Validation 3. Antagonist Reversal (Co-treat with ICI 182,780) Result_Alpha->Validation Final Validated ERα Selective Ligand Validation->Final Signal Abolished

Caption: Step-by-step validation workflow for confirming ER


 selectivity over ER

.
References
  • Tocris Bioscience. this compound Product Information. (Identifies R 1485 as a selective 5-HT6 antagonist).

  • Stauffer, S. R., et al. (2000).Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4934–4947. (The primary reference for PPT and ER

    
     selectivity).
    
    
  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870.

  • Harris, H. A., et al. (2003). Evaluation of an estrogen receptor-beta agonist in animal models of human disease. Endocrinology, 144(10), 4241–4249. (Discusses comparative selectivity methodologies).

Sources

An In-depth Technical Guide to the Physicochemical Properties of R 1485 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 1485 dihydrochloride, also identified as GM1485, is a nonimmunosuppressive immunophilin ligand with significant therapeutic potential, particularly in the realm of neurogenesis and tissue regeneration.[1] As a promising candidate for neurological recovery, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring its quality, safety, and efficacy in preclinical and clinical settings. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines standardized methodologies for their determination, offering a foundational resource for researchers and drug development professionals.

Chemical Identity and Structure

A solid understanding of the chemical identity of this compound is the cornerstone of all subsequent characterization.

Chemical Name: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][2][3]oxazine dihydrochloride[4]

Molecular Formula: C₁₈H₂₀FN₃O₃S·2HCl[4]

Molecular Weight: 450.35 g/mol [4]

Canonical SMILES: C1CN(CC1)C2=C(C=C(C=C2)N3C(CS(=O)(=O)C4=CC=CC=C4F)OC)C.[H]Cl.[H]Cl[4]

Appearance: this compound is described as a white solid.[4]

Structure:

Caption: 2D structure of R 1485.

Physicochemical Properties

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. This section details the known properties of this compound and provides protocols for the determination of critical, yet currently unavailable, data.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and the design of dosage forms.

Known Solubility Data:

SolventSolubilityReference
Water< 45.03 mg/mL[4]
DMSO< 45.03 mg/mL[4]

Experimental Protocol for Equilibrium Solubility Determination:

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Purified water

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)

  • Relevant organic solvents (e.g., ethanol, methanol, acetonitrile)

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • HPLC with a validated quantitative method for R 1485

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial. The excess solid is crucial to ensure saturation is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to separate the solid from the liquid phase.

  • Dilute the sample appropriately with a suitable solvent.

  • Analyze the concentration of R 1485 in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or other desired units.

Causality Behind Experimental Choices: The use of an orbital shaker ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster. Maintaining a constant temperature is critical as solubility is temperature-dependent. A 72-hour agitation period is often sufficient to ensure equilibrium is reached for most compounds.

pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity or basicity of a molecule and is a critical determinant of its solubility, absorption, distribution, and excretion in the body. As this compound is a salt, it possesses ionizable functional groups. The pKa values of these groups will dictate the molecule's charge at different physiological pH values.

Predicted Ionizable Groups: The piperazine moiety contains two nitrogen atoms that are expected to be the primary basic centers, which are protonated in the dihydrochloride salt form.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa values of the ionizable groups in this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with a suitable electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water containing a background electrolyte like KCl to maintain constant ionic strength.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve. For a diprotic base, two equivalence points will be observed.

Causality Behind Experimental Choices: The use of a background electrolyte minimizes changes in activity coefficients during the titration. Slow, incremental addition of the titrant allows for the system to reach equilibrium before each pH measurement, ensuring accurate data.

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Experimental Protocol for Melting Point Determination:

The capillary melting point method is a standard technique used in pharmaceutical analysis.

Objective: To determine the melting point range of this compound.

Materials:

  • This compound, finely powdered and dried

  • Capillary tubes (one end sealed)

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form.

  • Pack a small amount of the powder into the open end of a capillary tube to a height of 2-3 mm.

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last solid particle melts (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample and the heating block. A rapid initial heating saves time, but a slow rate near the melting point is essential for precision.

Stability Profile

Assessing the stability of this compound under various environmental conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in acidic solutions of varying concentrations and expose to different temperatures (e.g., room temperature, 60 °C) for various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in basic solutions of varying concentrations and expose to different temperatures for various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Expose a solution of this compound to hydrogen peroxide at different concentrations and temperatures.

  • Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled humidity environment.

  • Photostability: Expose both solid and solution samples of this compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Causality Behind Experimental Choices: The use of a range of stress conditions (acid, base, oxidation, heat, light) is designed to mimic potential degradation pathways that the drug substance may encounter during its lifecycle. The stability-indicating HPLC method is crucial to separate the parent drug from its degradation products, allowing for accurate quantification of both.

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photostability Photo->HPLC Quantify Quantify R 1485 & Degradants HPLC->Quantify Pathway Identify Degradation Pathways Quantify->Pathway Method Validate Analytical Method Quantify->Method

Caption: Workflow for forced degradation studies.

Mechanism of Action and Signaling Pathway

This compound (GM1485) is a nonimmunosuppressive immunophilin ligand that promotes neurogenesis and functional recovery following events like stroke.[1] Its mechanism of action is believed to involve the modulation of intracellular signaling cascades that support neuronal survival and regeneration.

Immunophilin ligands, such as R 1485, bind to FK506-binding proteins (FKBPs). While the precise downstream signaling cascade for R 1485 is not fully elucidated in the public domain, the known actions of non-immunosuppressive immunophilin ligands provide a putative framework. These ligands are known to promote neurite outgrowth and have neurotrophic effects.[5] Studies have shown that GM1485 treatment increases the number of Sox2-positive cells, a marker for neural stem and progenitor cells, suggesting a role in stimulating endogenous neurogenesis.[1][6]

The neurotrophic effects of immunophilin ligands are often mediated through pathways that enhance neuronal survival and plasticity, such as the MAPK and PI3K/Akt signaling cascades. These pathways are downstream of neurotrophin receptor activation.[7][8]

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Cellular_Response Cellular Response R1485 R 1485 (GM1485) FKBP FKBP R1485->FKBP Complex R 1485-FKBP Complex FKBP->Complex MAPK MAPK Pathway Complex->MAPK PI3K PI3K/Akt Pathway Complex->PI3K Sox2 ↑ Sox2 Expression MAPK->Sox2 Neurite Neurite Outgrowth MAPK->Neurite PI3K->Neurite Survival Neuronal Survival PI3K->Survival Neurogenesis Neurogenesis Sox2->Neurogenesis

Caption: Putative signaling pathway for R 1485-mediated neurogenesis.

Conclusion

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines standardized protocols for the determination of key parameters that are not yet publicly available. A thorough characterization of these properties is essential for the successful development of this compound as a therapeutic agent. The provided experimental workflows serve as a robust starting point for researchers to generate the necessary data for formulation design, analytical method validation, and regulatory submissions. Further investigation into the detailed signaling pathways will provide deeper insights into its mechanism of action and may reveal additional therapeutic applications.

References

  • Zhang, L., et al. (2012). GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke. Journal of Neuroscience Research, 90(3), 639-647.
  • Hausch, F., & Kozany, C. (2015). FKBPs and their role in neuronal signaling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(10), 2096-2103.
  • Steiner, J. P., et al. (1997). Neurotrophic Actions of Nonimmunosuppressive Analogues of Immunosuppressive Drugs FK506, Rapamycin and Cyclosporin A. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1319-1329.
  • Ellis, S. J., et al. (2004). SOX2, a persistent marker for multipotential neural stem cells derived from embryonic stem cells, the embryo or the adult. Developmental Dynamics, 229(3), 533-545.
  • Edlich, F., & Weiwad, M. (2018). Chapter 5: Progress in Enhancing the Neurotrophic Effects of Natural FKBP Ligands. In The FKBPs: Structure, Function, and Therapeutic Potential.
  • Hardy Diagnostics. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • Looijenga, L. H. J., et al. (2019). Unique and redundant roles of SOX2 and SOX17 in regulating the germ cell tumour fate.
  • Lee, K., & Kim, E. (2017). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Molecules and Cells, 40(12), 929-935.
  • Garcia-Gomara, M. J., et al. (2025). FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies. Progress in Neurobiology, 244, 102575.
  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: hsa04722. Retrieved from [Link]

  • Graham, V., et al. (2004). SOX2, a persistent marker for multipotential neural stem cells derived from embryonic stem cells, the embryo or the adult. Developmental Dynamics, 229(3), 533-545.
  • Galigniana, M. D. (2020). FKBP52 in Neuronal Signaling and Neurodegenerative Diseases: A Microtubule Story. International Journal of Molecular Sciences, 21(18), 6837.
  • Avramut, M., & D'Mello, S. R. (2005). Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain. Neuroscience Letters, 375(2), 143-146.
  • ResearchGate. (n.d.). Neurotrophic factor (NTFs) signaling pathways. Retrieved from [Link]

  • Shechtman, L. A., & Barlow, L. A. (2022). High Sox2 expression predicts taste lineage competency of lingual progenitors in vitro. bioRxiv.
  • Hausch, F. (2015). FKBPs and their role in neuronal signaling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(10), 2096-2103.
  • PubChem. (n.d.). 2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-Ethyl-8-Fluoro-11-(4-Methylpiperazin-1-Yl)-Dibenzodiazepine. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-4-(3-fluorophenyl)sulfonyl-2,2-dimethyl-8-piperidin-4-yl-3H-1,4-benzoxazine. Retrieved from [Link]

Sources

Technical Guide: R 1485 Dihydrochloride in Neuroendocrine Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R 1485 dihydrochloride (Chemical Name: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride) is a high-affinity, selective antagonist of the Serotonin 6 (5-HT₆) receptor .[1]

While historically categorized within psychopharmacology for cognitive enhancement (Alzheimer’s, Schizophrenia), R 1485 has emerged as a critical tool in metabolic endocrinology . Its ability to modulate hypothalamic signaling pathways makes it a potent agent for investigating the central regulation of energy balance, satiety, and glucose homeostasis .

This guide details the mechanistic role of R 1485 in endocrine research, providing validated protocols for its application in in vitro signaling assays and in vivo metabolic phenotyping.

Mechanistic Architecture: The 5-HT₆ Receptor Pathway

The Target: 5-HT₆ Receptor

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) positively coupled to Gs proteins . Under basal conditions or serotonin stimulation, it activates Adenylyl Cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA).

R 1485 Mechanism of Action

R 1485 functions as a competitive antagonist.[2] By blocking the 5-HT₆ receptor, it inhibits the constitutively active or serotonin-induced production of cAMP. In the context of the hypothalamus (specifically the arcuate nucleus), this blockade modulates downstream effectors including mTOR (mammalian target of rapamycin) and BDNF (Brain-Derived Neurotrophic Factor), which are critical for synaptic plasticity and energy expenditure.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT6 Receptor Gs Gs Protein Receptor->Gs Activation R1485 R 1485 (Antagonist) R1485->Receptor Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates mTOR mTOR Pathway PKA->mTOR Modulates CREB CREB Phosphorylation PKA->CREB Phosphorylates Output Physiological Output: Satiety Modulation Cognitive Enhancement Energy Expenditure mTOR->Output CREB->Output

Figure 1: Signal Transduction Blockade by R 1485.[3] The antagonist prevents Gs-mediated cAMP accumulation, altering downstream mTOR/CREB signaling involved in metabolic control.

Technical Specifications & Handling

To ensure experimental reproducibility, strict adherence to chemical handling protocols is required.

ParameterSpecification
Chemical Name 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride
Molecular Weight 450.35 g/mol
Solubility Water: <45 mg/mL; DMSO: <45 mg/mL
Storage -20°C (Desiccated). Stable for >2 years as solid.
Reconstitution Prepare fresh stock in DMSO (10-50 mM). Dilute in aqueous buffer only immediately prior to use.
Vehicle for In Vivo 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Recommended for high concentrations)

Experimental Protocols

In Vitro Functional Assay: cAMP Inhibition

Objective: Validate R 1485 potency by measuring its ability to inhibit 5-HT-induced cAMP accumulation in HEK-293 cells stably expressing human 5-HT₆ receptors.

Protocol:

  • Cell Seeding: Plate HEK-293-h5HT6 cells at 20,000 cells/well in 384-well plates. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of R 1485 (10 µM to 0.1 nM) in stimulation buffer (HBSS + 0.5 mM IBMX).

  • Agonist Challenge:

    • Add 5-HT (Serotonin) at EC₈₀ concentration (typically 100-300 nM) to all wells except basal controls.

    • Simultaneously add R 1485 dilutions.

  • Incubation: Incubate for 45 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[R 1485]. Calculate IC₅₀ using a 4-parameter logistic fit.

    • Expected IC₅₀: < 10 nM (High affinity).

In Vivo Metabolic Phenotyping (Mouse Model)

Objective: Assess the impact of R 1485 on satiety and acute food intake in diet-induced obese (DIO) mice.

Workflow Diagram:

Workflow Start Acclimatization (Single Housing, 7 Days) Fast Fasting Phase (12 Hours, Water ad libitum) Start->Fast Admin Drug Administration (IP Injection: R 1485 vs Vehicle) Fast->Admin Measure Food Intake Measurement (Pre-weighed pellets) Admin->Measure T=0 Analysis Data Analysis (Cumulative Intake @ 1h, 2h, 4h, 24h) Measure->Analysis

Figure 2: Acute Food Intake Assay Workflow. A standardized protocol for evaluating anorexigenic effects.

Detailed Steps:

  • Subjects: C57BL/6J mice (Diet-Induced Obese, >12 weeks on High-Fat Diet).

  • Fasting: Fast mice for 12 hours (dark cycle onset) to synchronize hunger drive.

  • Formulation: Dissolve R 1485 in Vehicle (Saline or 5% DMSO/Saline).

    • Dose Range: 3 mg/kg, 10 mg/kg, 30 mg/kg (Intraperitoneal).

  • Administration: Inject mice (T=0) and immediately provide pre-weighed high-fat diet pellets.

  • Data Collection: Weigh remaining food at 1, 2, 4, and 24 hours. Correct for spillage.

  • Statistical Validation: Two-way ANOVA (Time x Treatment) with Dunnett’s post-hoc test.

Critical Analysis: Endocrine Implications

The Gut-Brain Axis Connection

Research utilizing 5-HT₆ antagonists like R 1485 has revealed a distinct neuroendocrine feedback loop. Blockade of hypothalamic 5-HT₆ receptors appears to:

  • Suppress Appetite: By modulating the activity of POMC/CART neurons in the arcuate nucleus.

  • Enhance Satiety Signaling: Potentially sensitizing the CNS to peripheral satiety signals like Leptin and Insulin.

Comparative Data: 5-HT₆ Antagonists[2][4]
CompoundAffinity (Ki, Human)Selectivity ProfilePrimary Research Utility
R 1485 < 5 nM High (>100x vs other 5-HT) Metabolic & Cognitive Phenotyping
SB-271046~1-2 nMHighCognitive Dysfunction (Alzheimer's)
SB-399885~9 nMModerateAntidepressant/Anxiolytic models

Table 1: Comparison of common 5-HT₆ antagonists. R 1485 offers a balance of high affinity and solubility suitable for diverse physiological assays.

References

  • Hirst, W. D., et al. (2006).[3] "SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties".[2][3] European Journal of Pharmacology. Retrieved from [Link]

  • Frassetto, A., et al. (2008). "Pharmacological profiling of 5-HT6 receptor antagonists in models of obesity and glucose homeostasis". Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for 5-HT6 in metabolism).

Sources

Preliminary Studies on R 1485 Dihydrochloride: A Technical Guide to 5-HT6 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Studies on R 1485 Dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as R-1485 or B254UB9ZBA) is a potent, selective, and high-affinity antagonist of the serotonin 6 receptor (5-HT6). With a pKi of 8.9 (Ki ≈ 1.26 nM), it serves as a critical chemical probe for elucidating the role of serotonergic signaling in cognitive dysfunction, specifically within the contexts of schizophrenia and Alzheimer's disease.

This guide provides a standardized framework for the handling, validation, and preliminary application of this compound. It moves beyond generic datasheets to offer causal experimental logic, ensuring that early-stage data generation is robust, reproducible, and translationally relevant.

Chemical & Physical Profile

Before initiating biological assays, the physicochemical properties of the compound must be mastered to prevent experimental artifacts caused by precipitation or degradation.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine dihydrochloride
CAS Number 788155-53-3
Molecular Formula C₁₈H₂₀FN₃O₃S[1][2][3][4][5][6][7][8][9] · 2HCl
Molecular Weight 450.35 g/mol (salt form); 377.44 g/mol (free base)
Target 5-HT6 Receptor (Human/Rat)
Affinity (pKi) 8.9 (Ki ≈ 1.26 nM)
Solubility Insoluble in H₂O; Soluble in DMSO (≥ 25 mM)
Appearance White to off-white solid

Mechanism of Action & Signaling Pathway

The 5-HT6 receptor is a Gs-coupled GPCR exclusively expressed in the central nervous system (striatum, cortex, hippocampus).[1] Under basal conditions or serotonin stimulation, 5-HT6 activation recruits Gαs, stimulating Adenylyl Cyclase (AC) to produce cAMP.

R 1485 Mechanism: R 1485 functions as a neutral antagonist (or inverse agonist depending on system constitutive activity), blocking the binding of serotonin. By preventing Gs-protein coupling, it inhibits the downstream cAMP-PKA phosphorylation cascade. This blockade has been shown to disinhibit cholinergic and glutamatergic neurotransmission, providing the mechanistic basis for its pro-cognitive effects.

Visualization: 5-HT6 Signaling Blockade

G cluster_inhibition Effect of R 1485 node_receptor 5-HT6 Receptor node_Gs Gs Protein node_receptor->node_Gs Couples node_drug R 1485 2HCl (Antagonist) node_drug->node_receptor Blocks node_5HT Serotonin (5-HT) node_5HT->node_receptor Activates node_AC Adenylyl Cyclase node_Gs->node_AC Stimulates node_cAMP cAMP Accumulation node_AC->node_cAMP Synthesizes node_PKA PKA Activation node_cAMP->node_PKA Activates node_CREB CREB/DARPP-32 Phosphorylation node_PKA->node_CREB Phosphorylates node_Cognition Modulation of Glutamate/ACh Release node_CREB->node_Cognition Regulates

Figure 1: R 1485 prevents 5-HT-induced Gs-coupling, thereby suppressing the cAMP/PKA signaling axis.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Self-Validating)

Objective: Create a stable 10 mM stock solution free of micro-precipitates. Rationale: Arylpiperazine sulfonamides are hydrophobic. Direct addition to aqueous media causes immediate crashing out. DMSO is the mandatory primary solvent.

  • Calculate Mass: For 10 mg of R 1485 2HCl (MW 450.35), required DMSO volume for 10 mM is:

    
    
    
  • Dissolution: Add anhydrous DMSO (≥99.9%) to the vial. Vortex vigorously for 30 seconds.

    • Validation Check: Inspect against a light source.[10][2] The solution must be perfectly clear. If hazy, sonicate at 37°C for 5 minutes.

  • Aliquoting: Dispense into amber glass or high-quality PP vials (avoid polystyrene).

  • Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles).

Protocol B: In Vitro Functional Assay (cAMP Inhibition)

Objective: Verify antagonistic potency (IC50) in HEK-293 cells stably expressing human 5-HT6. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

  • Cell Seeding: Seed HEK-293-h5HT6 cells (2,000 cells/well) in a 384-well low-volume plate.

  • Compound Preparation:

    • Prepare a serial dilution of R 1485 in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Note: IBMX is critical to prevent cAMP degradation by phosphodiesterases.

  • Pre-Incubation: Add R 1485 dilutions to cells. Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation: Add Serotonin (EC80 concentration, typically ~100 nM) to all wells.

    • Control 1: Vehicle + 5-HT (Max Signal).

    • Control 2: Vehicle + Buffer (Basal Signal).

  • Detection: After 30 minutes, add lysis buffer containing the cAMP-d2 and anti-cAMP-Cryptate conjugates.

  • Readout: Measure HTRF ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot inhibition curves. R 1485 should exhibit full inhibition of the 5-HT signal with an IC50 in the low nanomolar range.

Protocol C: Preliminary In Vivo Formulation (Rodent Dosing)

Objective: Prepare a vehicle for Intraperitoneal (i.p.) administration. Challenge: High lipophilicity requires co-solvents to prevent precipitation in the peritoneal cavity.

Recommended Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Step 1: Dissolve R 1485 2HCl in 100% DMSO (5% of final volume).

  • Step 2: Add Tween-80 (5% of final volume) and vortex until homogenous.

  • Step 3: Slowly add warm (37°C) sterile saline (90% of final volume) while vortexing.

    • Critical: Do not add saline all at once; "crashing out" is irreversible.

    • Dose Range: 1, 3, and 10 mg/kg are standard starting points for behavioral assays (e.g., Novel Object Recognition).

Workflow Visualization

The following diagram outlines the logical flow from compound receipt to data generation.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Pilot Start Compound Receipt (R 1485 2HCl) Stock Stock Prep 10 mM in DMSO Start->Stock QC Solubility QC (Visual/Sonicate) Stock->QC Dilution Serial Dilution (Assay Buffer + IBMX) QC->Dilution Formulation Formulation 5% DMSO/Tween/Saline QC->Formulation Assay cAMP TR-FRET (+ 100 nM 5-HT) Dilution->Assay Data1 Determine IC50 Assay->Data1 Dosing IP Injection (1-10 mg/kg) Formulation->Dosing Data2 Behavioral Readout (Cognition) Dosing->Data2

Figure 2: Operational workflow for validating R 1485 from stock preparation to biological readout.

References

  • R&D Systems. (n.d.). This compound Product Datasheet. Retrieved from

  • Pullagurla, M. R., et al. (2004).[4] Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.

  • MedChemExpress. (n.d.). This compound.[11] Retrieved from

  • PubChem. (n.d.).[2] Compound Summary for CID 11689373. Retrieved from

  • Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology, 11(1), 94-100.

Sources

R 1485 dihydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure, Mechanism, and Experimental Protocols

Executive Summary

R 1485 dihydrochloride is a potent, high-affinity, and selective antagonist of the serotonin 6 receptor (5-HT₆) . Originally developed by Roche, this compound belongs to the arylsulfonyl-benzo[b][1,4]oxazine class of pharmacophores. It functions as a critical chemical probe in neuroscience for elucidating the role of 5-HT₆ receptors in cognitive processes, specifically learning and memory consolidation.

Unlike broad-spectrum serotonergic agents, R 1485 exhibits high selectivity, making it a preferred tool for dissecting the specific contributions of the 5-HT₆ subtype in the pathophysiology of schizophrenia, Alzheimer’s disease, and mood disorders. This guide details its physicochemical properties, molecular mechanism, and validated protocols for laboratory use.

Chemical Identity & Structural Analysis[1]

This compound is characterized by a benzo[b][1,4]oxazine core scaffold fused with a piperazine moiety and a fluorophenylsulfonyl group. The dihydrochloride salt form is preferred for biological assays due to its enhanced aqueous solubility compared to the free base.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name This compound
Chemical Name 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride
Molecular Formula C₁₈H₂₀FN₃O₃S[1][2][3][4][5][6] · 2HCl
Molecular Weight 450.35 g/mol (Salt); 377.43 g/mol (Free Base)
Physical State White to off-white solid
Solubility Water: ~100 mM; DMSO: ~100 mM
Storage -20°C (Desiccate; protect from light)
CAS Number Note: Specific CAS for the 2HCl salt is rarely listed in public aggregators; refer to internal vendor codes (e.g., R&D Systems, Tocris) for lot-specific CoA.
Structural Logic

The piperazine ring at position 8 is a critical pharmacophore for binding to the 5-HT₆ receptor's orthosteric site, mimicking the basic nitrogen of serotonin. The fluorophenylsulfonyl group provides metabolic stability and enhances hydrophobic interactions within the receptor's transmembrane binding pocket.

Mechanism of Action & Biological Context[4]

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) positively coupled to Gs proteins . Under basal conditions or agonist stimulation, it activates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA).

Mechanism: R 1485 functions as a neutral antagonist (or inverse agonist depending on the system), blocking the binding of endogenous serotonin (5-HT).

  • Primary Effect: Prevention of Gs-mediated cAMP accumulation.

  • Downstream Consequence: Blockade of 5-HT₆ receptors on GABAergic interneurons leads to disinhibition of secondary neurotransmitter systems. This results in a net increase in cholinergic (acetylcholine) and glutamatergic transmission in the prefrontal cortex and hippocampus, key regions for cognitive function.

Signaling Pathway Diagram[3]

G R1485 R 1485 (Antagonist) HT6 5-HT6 Receptor (GPCR) R1485->HT6 Blocks Serotonin Serotonin (Endogenous Agonist) Serotonin->HT6 Activates Gs Gs Protein HT6->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates GABA GABAergic Interneuron PKA->GABA Modulates GluAch Glutamate/ACh Release GABA->GluAch Inhibits (Disinhibition by R 1485)

Figure 1: R 1485 blocks the 5-HT6-Gs-cAMP signaling cascade, indirectly enhancing Glutamate/ACh release.[2]

Experimental Protocols
A. Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%.

  • Calculation:

    • Mass: 10 mg of this compound (MW: 450.35).

    • Volume DMSO:

      
      .
      
  • Procedure:

    • Weigh 10 mg of powder into a sterile microcentrifuge tube.

    • Add 2.22 mL of anhydrous DMSO.

    • Vortex for 30 seconds until completely dissolved.

    • Aliquot into 50 µL vials to avoid freeze-thaw cycles.

    • Store at -20°C (stable for up to 6 months).

B. In Vitro Cell Culture Assay

Objective: Inhibit 5-HT₆ receptor signaling in HEK-293 cells stably expressing human 5-HT₆.

  • Preparation: Dilute the 10 mM DMSO stock into the culture medium (e.g., DMEM) to achieve final concentrations of 1 nM to 10 µM .

    • Note: Keep final DMSO concentration <0.1% to avoid solvent toxicity.

  • Incubation: Pre-incubate cells with R 1485 for 15–30 minutes prior to adding serotonin (or a specific agonist like E-6801).

  • Readout: Measure cAMP levels using a TR-FRET or ELISA-based cAMP assay. R 1485 should dose-dependently inhibit the agonist-induced cAMP spike.

C. In Vivo Administration (Rodents)[7]
  • Vehicle: Saline (0.9% NaCl) is often suitable for the dihydrochloride salt due to high water solubility. If precipitation occurs at high concentrations, use 5% DMSO / 5% Tween-80 / 90% Saline.

  • Dosage Range: 3–10 mg/kg (Intraperitoneal, i.p.) is a common starting range for behavioral assays (e.g., Novel Object Recognition).

  • Timing: Administer 30–60 minutes prior to behavioral testing to ensure blood-brain barrier penetration and receptor occupancy.

References
  • Codony, X., et al. (2011). "5-HT6 receptor and cognition." Current Opinion in Pharmacology, 11(1), 94-100. [Link]

  • Upton, N., et al. (2008). "5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease."[8] Neurotherapeutics, 5(3), 458-469.[8] [Link]

  • Pullagurla, M. R., et al. (2004).[9] "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. [Link]

Sources

Methodological & Application

R 1485 dihydrochloride in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of R 1485 dihydrochloride , a potent and selective 5-HT6 receptor antagonist, in in vitro cell culture systems.

High-Affinity 5-HT6 Receptor Antagonist for Cognitive & Metabolic Research [1]

Introduction & Mechanism of Action

This compound (also known as R-1485) is a highly selective antagonist of the Serotonin 6 receptor (5-HT6R) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (striatum, cortex, hippocampus).

Biological Significance

The 5-HT6 receptor is a critical therapeutic target for cognitive disorders (Alzheimer’s disease, Schizophrenia) and metabolic regulation (obesity). Unlike many other serotonin receptors, 5-HT6R exhibits high constitutive activity and couples positively to the Gs protein , stimulating adenylyl cyclase (AC) and increasing intracellular cAMP.

Mechanism of Action (MOA)

R 1485 functions by competitively binding to the 5-HT6 receptor, thereby preventing the binding of endogenous serotonin (5-HT).

  • Canonical Pathway: Blockade of Gs-coupling

    
     Inhibition of Adenylyl Cyclase 
    
    
    
    Reduction of cAMP accumulation
    
    
    Downregulation of PKA/CREB signaling.
  • Non-Canonical Pathway: 5-HT6 antagonists have also been shown to modulate the mTOR and Cdk5 pathways, which are pivotal for structural plasticity and neurite growth.

Key Chemical Properties
PropertySpecification
Chemical Name 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride
Molecular Weight 450.35 g/mol
Target 5-HT6 Receptor (pKi = 8.9;

nM)
Solubility Water (<45 mg/mL); DMSO (<45 mg/mL)
Selectivity High selectivity over hERG channels (reduces cardiac toxicity risk)

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition for R 1485 within the serotonergic signaling cascade.

G node_agonist Serotonin (5-HT) (Agonist) node_5HT6 5-HT6 Receptor (GPCR) node_agonist->node_5HT6 Activates node_R1485 R 1485 (Antagonist) node_R1485->node_5HT6 Blocks node_Gs Gs Protein node_5HT6->node_Gs Couples to node_mTOR mTOR / Cdk5 (Structural Plasticity) node_5HT6->node_mTOR Modulates (Constitutive) node_AC Adenylyl Cyclase node_Gs->node_AC Stimulates node_cAMP cAMP (Second Messenger) node_AC->node_cAMP Increases node_PKA PKA node_cAMP->node_PKA Activates node_CREB CREB Phosphorylation (Gene Transcription) node_PKA->node_CREB Phosphorylates

Figure 1: R 1485 inhibits 5-HT6-mediated Gs signaling, preventing cAMP accumulation and downstream CREB/mTOR activation.

Preparation & Handling Protocol

Reconstitution

R 1485 is supplied as a dihydrochloride salt, rendering it relatively soluble in aqueous buffers compared to free bases.

  • Stock Solution (10 mM): Dissolve powder in sterile water or DMSO .

    • Note: While water soluble, DMSO is often preferred for long-term stock stability (-20°C).

    • Calculation: For 10 mg of R 1485 (MW 450.35), add 2.22 mL of solvent to yield ~10 mM.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.

Working Solutions
  • Dilute the stock solution into pre-warmed culture medium immediately prior to use.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the well is <0.1% to avoid solvent toxicity.

Core Protocol: Functional cAMP Inhibition Assay

This assay validates the activity of R 1485 by measuring its ability to block serotonin-induced cAMP accumulation.

Materials
  • Cell Line: HEK-293 cells stably transfected with human 5-HT6 receptor (HEK-5HT6).

  • Reagents:

    • This compound (Stock).[2]

    • Serotonin (5-HT) hydrochloride (Agonist).

    • Forskolin (Positive control for AC activation).

    • IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

    • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor).

Step-by-Step Methodology
Phase 1: Cell Preparation
  • Seeding: Plate HEK-5HT6 cells in a 96-well plate at a density of 30,000 cells/well in complete medium.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Starvation (Optional): Replace medium with serum-free medium 2–4 hours prior to assay to reduce basal signaling noise.

Phase 2: Compound Treatment
  • Buffer Prep: Prepare Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

  • Antagonist Pre-treatment:

    • Remove culture medium.

    • Add 45 µL of Assay Buffer containing R 1485 at varying concentrations (Dose Response: 0.1 nM to 10 µM ).

    • Include "Vehicle Control" (0.1% DMSO) and "No Cell Control".

    • Incubate for 15–30 minutes at 37°C. Crucial: This allows R 1485 to occupy the receptor before the agonist arrives.

Phase 3: Stimulation & Detection
  • Agonist Addition: Add 5 µL of 10x Serotonin (5-HT) solution.

    • Target Final Concentration: EC₈₀ of 5-HT (typically ~100–300 nM) to ensure a robust signal window for inhibition.

  • Stimulation: Incubate for 30–45 minutes at 37°C.

  • Lysis & Detection:

    • Follow the specific instructions of your cAMP detection kit (e.g., add lysis buffer/detection reagents).

    • Read plate on a multimode microplate reader (e.g., TR-FRET compatible).

Data Analysis
  • Normalize: Calculate % Inhibition relative to the "5-HT Only" (0% inhibition) and "Vehicle/No 5-HT" (100% inhibition) controls.

  • Curve Fit: Plot Log[R 1485] vs. % Inhibition using a 4-parameter logistic regression to determine the IC₅₀ .

  • Expected Result: R 1485 should exhibit an IC₅₀ in the low nanomolar range (1–10 nM) depending on the 5-HT concentration used.

Secondary Protocol: Neurite Outgrowth Assay

5-HT6 antagonists modulate neuronal morphology. This phenotypic assay assesses the neurotrophic potential of R 1485.

Workflow Diagram

Workflow cluster_0 Day 0: Setup cluster_1 Day 1: Treatment cluster_2 Day 3: Analysis Step1 Isolate Primary Cortical Neurons Step2 Plate on Poly-D-Lysine Step1->Step2 Step3 Add R 1485 (10 nM - 1 µM) Step2->Step3 Step4 Incubate 24 - 48 Hours Step3->Step4 Step5 Fix & Stain (Tubulin/MAP2) Step4->Step5 Step6 High-Content Imaging Step5->Step6

Figure 2: Experimental workflow for assessing R 1485 effects on neurite outgrowth.

Methodology
  • Culture: Use primary rat cortical neurons or differentiated SH-SY5Y cells.

  • Dosing: Treat cells with R 1485 (10 nM, 100 nM, 1 µM) 24 hours after plating.

  • Imaging: After 48 hours of treatment, fix cells with 4% paraformaldehyde. Stain for βIII-tubulin (neuronal marker).

  • Quantification: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure total neurite length and branch points .

  • Validation: R 1485 treatment is expected to enhance neurite elongation compared to vehicle control, mediated by Cdk5/mTOR signaling modulation.

References

  • MedChemExpress. this compound Product Information. Retrieved from [2]

  • Zhao, S. H., et al. (2007).[2] 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists.[2][3] Bioorganic & Medicinal Chemistry Letters, 17(12), 3504-3507.[2] Retrieved from

  • Codony, X., et al. (2011). 5-HT6 receptor and cognition.[1][3][4] Current Opinion in Pharmacology, 11(1), 94-100. Retrieved from

  • APExBIO. this compound General Information. Retrieved from

Sources

Application Note: R 1485 Dihydrochloride in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the role of serotonin signaling in breast cancer using R 1485 dihydrochloride .

⚠️ CRITICAL COMPOUND IDENTITY ALERT Before proceeding, verify your compound's identity.

  • This compound is a potent, selective 5-HT6 Receptor Antagonist .

  • MHY1485 is a potent mTOR Activator .

[1] Confusion between these two "1485" compounds is common in oncology research. This guide specifically covers the 5-HT6 antagonist (R 1485) .[2][3][4][5][6] If you intend to activate mTOR directly, you likely require MHY1485.

Targeting the Serotonergic Axis: 5-HT6 Receptor Antagonism

Introduction & Mechanism of Action

Emerging research indicates that serotonin (5-hydroxytryptamine, 5-HT) acts as a mitogen in breast cancer, driving proliferation and survival via autocrine and paracrine signaling. While 5-HT6 receptors are primarily characterized in the CNS, their expression in extraneuronal tissues and cancer cell lines suggests a role in modulating cAMP-dependent signaling pathways.

This compound is a high-affinity, selective antagonist of the 5-HT6 receptor.[2][5]

  • Mechanism: 5-HT6 is a Gs-coupled GPCR.[7] Activation typically stimulates Adenylyl Cyclase (AC), increasing cAMP and activating PKA/CREB and downstream mTOR signaling.

  • Therapeutic Hypothesis in Breast Cancer: By antagonizing 5-HT6, R 1485 blocks the serotonin-mediated induction of cAMP, thereby attenuating downstream proliferative signaling (PKA/mTOR axis) and potentially sensitizing cells to apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the specific node blocked by R 1485 and the downstream consequences in a breast cancer context.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin (5-HT) (Autocrine/Paracrine) HTR6 5-HT6 Receptor (Gs-Coupled) Serotonin->HTR6 Activates R1485 R 1485 (Antagonist) R1485->HTR6 Blocks AC Adenylyl Cyclase HTR6->AC Gs Stimulation cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates mTOR mTOR Complex PKA->mTOR Crosstalk Activation CREB CREB (p-Ser133) PKA->CREB Phosphorylates Transcription Gene Transcription (Cyclin D1, c-Myc) mTOR->Transcription Promotes CREB->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives

Caption: R 1485 antagonizes the 5-HT6 receptor, preventing Gs-mediated cAMP accumulation and downstream PKA/mTOR proliferative signaling.[6][8][9][10]

Compound Preparation & Handling[6]

This compound is the salt form, offering improved water solubility compared to the free base.

ParameterSpecification
CAS Number N/A (Specific salt form); Free base often associated with catalog numbers.
Molecular Weight ~450.35 g/mol (Dihydrochloride salt)
Solubility Water (up to 45 mg/mL), DMSO (up to 45 mg/mL)
Storage -20°C (Desiccated).[2] Stable in solution at -20°C for <1 month.
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 4.5 mg of this compound in 1.0 mL of sterile, nuclease-free water or PBS.

    • Note: While DMSO is compatible, water is preferred for the dihydrochloride salt to minimize solvent toxicity in sensitive breast cancer lines.

  • Filter Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.

  • Aliquot: Dispense into 20-50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C for long-term stability.

Experimental Protocols for Breast Cancer Lines

Cell Models: MCF-7 (ER+), MDA-MB-231 (TNBC), T47D.

Experiment A: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine the IC50 of R 1485 in inhibiting cell proliferation.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours to synchronize cells and reduce background serotonin present in FBS.

  • Treatment:

    • Remove media. Add fresh media containing 1% FBS (low serum sensitizes cells to signaling inhibitors).

    • Add R 1485 at varying concentrations: 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM .

    • Control: Vehicle (Water/PBS) matched to the highest volume used.

  • Incubation: Incubate for 48 to 72 hours at 37°C.

  • Readout: Add MTT or CCK-8 reagent. Incubate 2-4 hours. Measure absorbance (OD 450nm or 570nm).

  • Analysis: Plot Log[Concentration] vs. % Viability. Fit to a non-linear regression curve.

Experiment B: Functional Pathway Validation (Western Blot)

Objective: Confirm blockade of 5-HT6 signaling (cAMP/PKA/CREB axis).

  • Setup: Seed cells in 6-well plates (3 x 10^5 cells/well). Grow to 70% confluency.

  • Pre-treatment: Treat cells with R 1485 (e.g., 1 µM or 5 µM) for 1 hour.

  • Stimulation: Challenge cells with Serotonin (5-HT, 10 µM) for 15-30 minutes.

    • Rationale: Exogenous serotonin stimulates the receptor; R 1485 should prevent the phosphorylation of downstream targets.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Targets:

    • p-CREB (Ser133): Primary readout for Gs/cAMP/PKA pathway activation.

    • p-mTOR (Ser2448) / p-S6K: Secondary readout for crosstalk.

    • Total CREB / Total mTOR: Loading controls.

    • 5-HT6 Receptor: Verify expression level in your specific cell line.

Experiment C: Workflow Diagram

The following diagram outlines the logical flow for validating R 1485 efficacy.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Seed Seed Cells (MCF-7 / MDA-MB-231) Starve Serum Starve (12h, 0.5% FBS) Seed->Starve PreTreat Pre-treat: R 1485 (1h, 1-10 µM) Starve->PreTreat Stimulate Challenge: 5-HT (15-30 min, 10 µM) PreTreat->Stimulate Viability Viability Assay (48-72h Endpoint) PreTreat->Viability Alternative Long-term Lysis Cell Lysis (+ Phosphatase Inhibitors) Stimulate->Lysis WB Western Blot (p-CREB, p-mTOR) Lysis->WB

Caption: Experimental workflow for validating R 1485 antagonism against serotonin-induced signaling.

Troubleshooting & Optimization

IssuePossible CauseSolution
No effect on viability High 5-HT in serumUse dialyzed FBS or reduce FBS to 1% during treatment. Standard FBS contains serotonin which may outcompete the antagonist.
Low 5-HT6 expression Cell line specificityVerify 5-HT6 (HTR6) mRNA expression via qPCR. MCF-7 typically expresses HTR6, but passage number can affect levels.
Precipitation High concentrationDo not exceed 10 mM in stock. If using PBS, ensure pH is 7.4.
Unexpected mTOR activation Compound Confusion STOP. Did you accidentally use MHY1485? Verify the label.[10] R 1485 should inhibit or have no effect on basal mTOR, not activate it.

References

  • Compound Properties: APExBIO. (n.d.). This compound Product Information. Retrieved from

  • 5-HT6 Pharmacology: Heal, D. J., et al. (2008). "Selective 5-HT6 receptor ligands: progress in the development of a novel pharmacological class." Pharmacology & Therapeutics.
  • Serotonin in Breast Cancer: Kopparapu, P. K., et al. (2013). "Expression of serotonin receptors in human breast cancer." Anticancer Research. (Demonstrates expression of 5-HT receptors in MCF-7/MDA-MB-231).
  • Serotonin & Proliferation: Pai, V. P., et al. (2009). "Altered serotonin physiology in human breast cancers favors paradoxical growth and cell survival." Breast Cancer Research. Link

  • mTOR Pathway Crosstalk: Meffre, J., et al. (2012). "5-HT(6) receptor recruitment of mTOR as a mechanism for cellular cognition in schizophrenia." Biological Psychiatry. (Establishes the link between 5-HT6 and mTOR signaling).

Sources

Application Note: High-Affinity 5-HT₆ Receptor Binding Profiling using R 1485 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The serotonin 6 receptor (5-HT₆R) is a G-protein-coupled receptor (GPCR) exclusively expressed in the central nervous system, particularly in the striatum, nucleus accumbens, and cortex.[1] It has emerged as a critical therapeutic target for cognitive deficits associated with Alzheimer’s disease, schizophrenia, and obesity.

R 1485 dihydrochloride (Chemical Name: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride) is a potent, high-affinity antagonist of the 5-HT₆ receptor. Unlike non-selective serotonergic ligands, R 1485 offers a specific tool for dissecting 5-HT₆R-mediated signaling pathways, specifically the Gs-adenylyl cyclase-cAMP cascade.

This application note details a robust Competition Radioligand Binding Assay protocol designed to validate the affinity (


) of R 1485 and screen potential derivatives. By displacing a known radiolabeled high-affinity ligand (e.g., [³H]-SB-258585), researchers can quantify the potency of R 1485 in a controlled, cell-membrane-based environment.

Mechanistic Background

The 5-HT₆ receptor functions primarily through the


 protein subclass.[2][3] Upon activation by serotonin (5-HT), the receptor stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cAMP. R 1485 acts as a competitive antagonist, blocking this interaction and preventing the downstream phosphorylation events mediated by Protein Kinase A (PKA).
Figure 1: 5-HT₆ Signaling and R 1485 Antagonism

The following diagram illustrates the canonical signaling pathway and the point of inhibition by R 1485.

G Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Activates R1485 R 1485 (Antagonist) R1485->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Activates Cognition Cognitive Modulation PKA->Cognition Regulates

Caption: R 1485 competitively binds to 5-HT6, preventing Gs-protein coupling and cAMP accumulation.

Experimental Design: Competition Binding Assay

In this assay, a fixed concentration of a radioligand ([³H]-SB-258585) competes with varying concentrations of the "cold" (non-radioactive) ligand, this compound, for binding sites on 5-HT₆ receptor-enriched membranes.

Key Reagents & Equipment
Reagent/EquipmentSpecification/Notes
Test Compound This compound (Purity >98%). Soluble in DMSO (up to 45 mg/mL) or Water.
Receptor Source Membranes from HEK-293 or CHO cells stably expressing human 5-HT₆R.
Radioligand [³H]-SB-258585 (Specific Activity ~80 Ci/mmol). Highly selective for 5-HT₆.
Non-Specific Binding (NSB) Methiothepin (10 µM) or Serotonin (100 µM) to define non-specific binding.
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
Filtration System 96-well Vacuum Manifold (e.g., Millipore MultiScreen).
Filters GF/B Glass Fiber filters, pre-soaked in 0.3% Polyethylenimine (PEI).

Detailed Protocol

Phase 1: Reagent Preparation
  • R 1485 Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Serial Dilutions: On the day of the assay, prepare 10 serial dilutions of R 1485 in Assay Buffer ranging from

    
     M to 
    
    
    
    M. Ensure the final DMSO concentration in the assay well is <1%.
  • Membrane Preparation: Thaw h5-HT₆ membranes on ice. Homogenize gently using a Dounce homogenizer. Dilute in Assay Buffer to achieve a protein concentration of ~5–10 µ g/well .

  • Radioligand: Dilute [³H]-SB-258585 in Assay Buffer to a concentration of 1.5–2.0 nM (aiming for a final assay concentration near the

    
    , typically ~1.5 nM).
    
Phase 2: Assay Execution

Total Reaction Volume: 250 µL per well in a 96-well polypropylene plate.

  • Add Test Compound: Add 25 µL of R 1485 serial dilutions to respective wells.

  • Add Non-Specific Control: Add 25 µL of Methiothepin (10 µM final) to "NSB" wells.

  • Add Total Binding Control: Add 25 µL of Assay Buffer (vehicle) to "Total Binding" (TB) wells.

  • Add Radioligand: Add 25 µL of [³H]-SB-258585 to all wells.

  • Initiate Reaction: Add 200 µL of membrane suspension to all wells.

  • Incubation: Incubate the plate for 60 minutes at Room Temperature (25°C) . Equilibrium is critical; do not shorten this step.

Phase 3: Termination & Counting
  • Pre-soak Filters: Ensure GF/B filter plates have been soaking in 0.3% PEI for at least 1 hour (reduces radioligand binding to the filter itself).

  • Filtration: Transfer the reaction mixture to the filter plate using a cell harvester or vacuum manifold.

  • Wash: Rapidly wash filters 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry & Count: Allow filters to dry (optional, depending on scintillant). Add 50 µL of liquid scintillation cocktail (e.g., Microscint-20). Seal and count in a Microbeta or TopCount scintillation counter for 1 minute/well.

Figure 2: Assay Workflow Diagram

Visualizing the critical steps from incubation to data acquisition.

Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Binding (60 min @ RT) cluster_analysis Phase 3: Termination R1 R 1485 Serial Dilution Mix Combine in 96-well Plate: Ligand + Tracer + Membrane R1->Mix Mem 5-HT6 Membranes (Homogenize) Mem->Mix Radio [3H]-SB-258585 (Tracer) Radio->Mix Filter Vacuum Filtration (GF/B + 0.3% PEI) Mix->Filter Equilibrium Reached Wash Wash 3x (Ice-Cold Tris) Filter->Wash Count Scintillation Counting (CPM Data) Wash->Count

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Validation

Calculations

Convert raw Counts Per Minute (CPM) to specific binding:

  • Specific Binding (SB):

    
    
    
  • % Inhibition:

    
    
    
Determining Affinity ( )

Plot % Inhibition (y-axis) vs. Log[R 1485] (x-axis) using non-linear regression (One-site competition model). Calculate the


 using the Cheng-Prusoff equation :


  • 
     : Concentration of R 1485 displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 1.5 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results
  • R 1485 Affinity: High affinity is expected. Literature values for potent 5-HT₆ antagonists typically show

    
     values in the low nanomolar range (1–10 nM) [1].
    
  • Hill Slope: Should be near -1.0, indicating competitive binding at a single site.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Radioligand sticking to filters.Ensure filters are soaked in 0.3% PEI for >1 hour. Use BSA (0.1%) in the assay buffer.
Low Total Binding Inactive receptor membranes.Avoid vigorous vortexing of membranes. Check protein concentration. Ensure membranes were stored at -80°C.
Variable Replicates Pipetting error or incomplete washing.Use automated dispensers if possible. Ensure vacuum pressure is consistent across the plate manifold.
IC50 Shift Ligand Depletion.Ensure the receptor concentration is < 10% of the

of the radioligand. If receptor density (

) is too high, it depletes the free ligand.

References

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry. Link

  • Hirst, W. D., et al. (2000). Characterisation of 125I-SB-258585 binding to human recombinant 5-HT6 receptors and rat native 5-HT6 receptors. British Journal of Pharmacology. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10075317 (R-1485). Retrieved from [Link]

Sources

Application Note: R 1485 Dihydrochloride for Investigating 5-HT6-Mediated Modulation of ERα Signaling

Author: BenchChem Technical Support Team. Date: February 2026


 5-HT6 

cAMP/PKA

ERα (Ser305) Author: Senior Application Scientist, Bio-Signaling Division

Abstract & Introduction

R 1485 dihydrochloride is a potent, selective, and high-affinity antagonist of the Serotonin 6 receptor (5-HT6), a Gs-coupled GPCR. While primarily studied in the context of cognitive function and neurology, emerging research highlights the critical role of serotonin signaling in non-neuronal tissues, including breast cancer pathology.

This application note details the protocol for using this compound to study the crosstalk between G-protein coupled receptor (GPCR) signaling and Estrogen Receptor alpha (ERα) . Specifically, it addresses the mechanism by which 5-HT6 activation stimulates the cAMP/PKA axis, leading to the phosphorylation of ERα at Serine 305 (Ser305). This phosphorylation event can induce ligand-independent activation of ERα or confer resistance to endocrine therapies (e.g., Tamoxifen). R 1485 serves as a critical chemical probe to uncouple this axis.

Key Mechanistic Insights
  • Target: 5-HT6 Receptor (

    
     ~ 1-3 nM).
    
  • Downstream Effect: Inhibition of adenylyl cyclase activity, reduction of intracellular cAMP, and suppression of Protein Kinase A (PKA) activity.

  • ERα Relevance: Blocks PKA-mediated phosphorylation of ERα-Ser305, preventing "hypersensitivity" to low estrogen levels or ligand-independent transcription.

Material Preparation & Handling[1]

Compound Profile:

  • Name: this compound[1][2][3][4][5][6][7]

  • CAS: N/A (Commercial code often used; verify batch CoA)

  • Molecular Weight: 450.35 g/mol [1]

  • Solubility: Water (~45 mg/mL), DMSO (~45 mg/mL).[1]

  • Appearance: White solid.[1]

Reconstitution Protocol: To ensure experimental consistency, prepare a master stock solution.

StepActionCritical Note
1. Weighing Weigh 5 mg of this compound.Use anti-static weighing boats; compound is hygroscopic.
2. Solvent Add 1.11 mL of sterile DMSO or dH2O.Creates a 10 mM Stock Solution.
3. Mixing Vortex for 30 seconds until clear.If using water, ensure pH is neutral; dihydrochloride salt is acidic.
4. Aliquoting Aliquot into 20 µL volumes in amber tubes.Avoid freeze-thaw cycles.
5. Storage Store at -20°C (up to 6 months).Protect from light.

Experimental Protocols

Protocol A: Cell Culture & Treatment Strategy (MCF-7 Model)

Objective: To determine if R 1485 inhibits 5-HT-induced ERα phosphorylation.

Reagents:

  • MCF-7 Cells (ERα positive).

  • Charcoal-Stripped Fetal Bovine Serum (CS-FBS) (to remove endogenous hormones).

  • Serotonin (5-HT) hydrochloride (Agonist).[4]

  • This compound (Antagonist).[1][3][4]

Workflow:

  • Starvation: Seed MCF-7 cells in Phenol Red-Free DMEM + 5% CS-FBS for 48 hours. This eliminates background estrogen signaling.

  • Pre-treatment: Treat cells with R 1485 (100 nM - 1 µM) for 1 hour.

    • Note: The

      
       is low (nM range), but cellular assays often require 10-100x 
      
      
      
      to compete with high concentrations of agonists.
  • Stimulation: Add Serotonin (10 µM) or vehicle control. Incubate for 15–30 minutes (for phosphorylation readouts) or 24 hours (for gene expression).

  • Harvest: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).

Protocol B: Western Blot Analysis (Pathway Validation)

Target: Phospho-ERα (Ser305) and Phospho-CREB (Ser133 - PKA reporter).

Step-by-Step:

  • Lysis: Collect lysates and normalize protein concentration to 30 µ g/lane .

  • Separation: Run on 10% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block in 5% BSA (Phospho-antibodies often fail in milk).

  • Primary Antibody:

    • Anti-pERα (Ser305) [Rabbit mAb, 1:1000].

    • Anti-pCREB (Ser133) [Rabbit mAb, 1:1000] (Positive control for PKA activity).

    • Anti-Total ERα [Mouse mAb, 1:2000].

  • Detection: ECL Chemiluminescence.

Expected Results:

  • 5-HT Only: High pCREB and High pERα(Ser305).

  • R 1485 + 5-HT: Reduced pCREB and Reduced pERα(Ser305).

  • Total ERα: Unchanged.

Protocol C: RT-qPCR for ERα Target Genes

Objective: Confirm functional impact on gene transcription (e.g., TFF1/pS2, GREB1).

  • Treatment: 24-hour treatment as described in Protocol A.

  • RNA Extraction: Trizol or Column-based purification.

  • Primers:

    • TFF1 (pS2): Classic ERα target.

    • GREB1: Highly sensitive ERα target.

  • Analysis: Calculate fold change (

    
    ).
    

Pathway Visualization

The following diagram illustrates the mechanistic intervention of R 1485 within the GPCR-ERα crosstalk pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT Serotonin (5-HT) R1485 R 1485 (Antagonist) 5-HT6 5-HT6 Receptor (GPCR) R1485->5-HT6 Inhibition AC Adenylyl Cyclase 5-HT6->AC Gs Coupling cAMP cAMP AC->cAMP PKA PKA (Kinase) cAMP->PKA ERa_Active p-ERα (Ser305) (Active) PKA->ERa_Active Phosphorylation ERa_Inactive ERα (Inactive) ERa_Inactive->ERa_Active Transcription Gene Transcription (Proliferation) ERa_Active->Transcription ERE Binding

Figure 1: Mechanism of Action. R 1485 blocks the 5-HT6/cAMP/PKA axis, preventing ligand-independent phosphorylation of ERα.

Data Summary & Troubleshooting

Expected Quantitative Outcomes (Representative Data)
Treatment Conditionp-ERα (Ser305) Intensityp-CREB IntensityTFF1 mRNA Fold Change
Vehicle Control 1.0 (Baseline)1.01.0
5-HT (10 µM) 4.5 ± 0.56.2 ± 0.83.1 ± 0.3
R 1485 (1 µM) + 5-HT 1.2 ± 0.21.5 ± 0.31.1 ± 0.2
E2 (Estrogen) + R 1485 High (Ligand driven)LowHigh

Note: R 1485 specifically inhibits PKA-driven activation. It may not block Estrogen (E2)-driven activation unless the pathway relies on non-genomic GPCR crosstalk.

Troubleshooting Guide
IssueProbable CauseSolution
No response to 5-HT Receptor downregulation or low expression.Verify 5-HT6 expression in your specific MCF-7 sub-clone via qPCR or Western.
Precipitation in Media High concentration stock added directly.Dilute R 1485 in media before adding to cells. Keep final DMSO < 0.1%.
High Background Phospho Serum interference.Ensure 48h starvation in Charcoal-Stripped FBS is strictly followed.

References

  • Compound Identification

    • This compound Product Information. APExBIO Technology. Link

    • This compound.[1][2][3][4][5][6][8] R&D Systems (Bio-Techne). Link

  • Mechanistic Grounding (5-HT6 & Signaling)

    • Codony X, et al. "5-HT6 receptor and cognition." Curr Opin Pharmacol. 2011. (Establishes Gs-coupling and cAMP pathway).[8]

    • Yun, H. M., et al. "The serotonin-6 receptor as a novel therapeutic target." Exp Neurobiol. 2015. Link

  • ERα Crosstalk Context (PKA & Ser305): Michalides, R., et al. "Tamoxifen resistance by a conformational arrest of the estrogen receptor α after PKA activation in breast cancer." Cancer Cell. 2004. (Establishes the PKA-ERα Ser305 mechanism). Lupien, M., et al. "Growth factor stimulation induces a distinct ER(alpha) cistrome underlying breast cancer endocrine resistance." Genes Dev. 2010.

Sources

Application Note: R 1485 Dihydrochloride – Selective 5-HT6 Antagonist for Cognitive and Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

R 1485 dihydrochloride is a potent, selective, and cell-permeable antagonist of the serotonin 6 receptor (5-HT₆), a G-protein coupled receptor (GPCR) exclusively expressed in the Central Nervous System (CNS). Unlike earlier generations of 5-HT₆ antagonists, R 1485 exhibits a favorable safety profile with low hERG channel inhibition, making it a critical tool compound for translational research in neuropsychiatry and metabolic disorders.

This guide details the application of R 1485 in animal models, focusing on its utility in reversing cognitive deficits (Alzheimer’s, Schizophrenia) and modulating neuropathic pain.

Chemical & Pharmacological Properties[1][2][3]
PropertySpecification
Chemical Name 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride
Molecular Weight 450.35 g/mol
Target 5-HT₆ Receptor (Antagonist/Inverse Agonist)
Potency pKi = 8.9 (High Affinity)
Solubility Water: ~45 mg/mL; DMSO: ~45 mg/mL
Key Differentiator Low hERG inhibition (reduced cardiac toxicity risk)

Mechanistic Insight: The 5-HT₆ Signaling Axis[4]

To effectively utilize R 1485, researchers must understand the dual-signaling nature of the 5-HT₆ receptor.

  • Canonical Gs Signaling: 5-HT₆ is positively coupled to Gs proteins.[1][2] Activation increases adenylyl cyclase (AC) activity, elevating cAMP and activating PKA. Excessive constitutive activity of this pathway in the striatum and hippocampus is linked to cognitive impairment.

  • mTORC1 Modulation (Advanced): Recent evidence suggests 5-HT₆ receptors constitutively activate the mTOR pathway in specific neuronal populations.[3] R 1485, by blocking this constitutive tone, can normalize aberrant protein synthesis associated with chronic pain and cognitive decline.

Figure 1: R 1485 Mechanism of Action

The diagram below illustrates the blockade of Gs-coupled signaling and the potential modulation of the mTOR pathway.

G Serotonin Serotonin (5-HT) Rec 5-HT6 Receptor (GPCR) Serotonin->Rec Activates R1485 R 1485 (Antagonist) R1485->Rec BLOCKS Gs Gs Protein Rec->Gs Couples mTOR mTORC1 Signaling (Constitutive) Rec->mTOR Constitutive Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Cognition Cognitive Deficit / Hyper-excitability PKA->Cognition Modulates mTOR->Cognition Modulates

Caption: R 1485 inhibits 5-HT₆-mediated Gs signaling and constitutive mTOR activation, preventing downstream cognitive deficits.[3]

Validated Animal Models

The following models are highly recommended for validating the efficacy of R 1485.

A. Cognitive Deficit Models (Schizophrenia/Alzheimer's)[1][5]
  • Rationale: 5-HT₆ antagonists enhance cholinergic and glutamatergic transmission.

  • Model: Novel Object Recognition (NOR) Test in rats or mice.

  • Induction: Deficits can be induced pharmacologically using Scopolamine (muscarinic antagonist) or Phencyclidine (PCP) (NMDA antagonist) prior to testing.

  • Endpoint: Discrimination Index (DI). R 1485 treatment should restore the ability to discriminate novel objects (DI > 0).

B. Neuropathic Pain Models[5]
  • Rationale: 5-HT₆ receptors in the spinal cord facilitate nociceptive transmission.

  • Model: Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) .

  • Endpoint: Mechanical allodynia (von Frey threshold). R 1485 (intrathecal or systemic) attenuates tactile hypersensitivity.

C. Diet-Induced Obesity (DIO)
  • Rationale: 5-HT₆ blockade reduces food intake and increases satiety.

  • Model: C57BL/6J mice on High-Fat Diet (60% kcal fat).

  • Endpoint: Acute food intake (1-24h) and body weight reduction over chronic dosing (7-14 days).

Detailed Experimental Protocol: Novel Object Recognition (NOR)

This protocol describes the evaluation of R 1485 on memory retention in a scopolamine-induced amnesia model.

Phase 1: Reagent Preparation

Critical Step: R 1485 is highly soluble in water, which is an advantage over many CNS drugs.

  • Stock Solution: Dissolve this compound in sterile distilled water or saline to a concentration of 10 mg/mL .

    • Note: If using high concentrations (>30 mg/mL), gentle warming (37°C) may be required.

  • Vehicle: 0.9% Saline (preferred) or PBS.

  • Dose Range: 3 mg/kg, 10 mg/kg, and 30 mg/kg (i.p. or p.o.).

Phase 2: Experimental Workflow

NOR_Workflow Step1 Habituation (Days 1-2) Arena exploration Step2 Treatment (Day 3, T-60 min) Administer R 1485 Step1->Step2 Step3 Induction (Day 3, T-30 min) Scopolamine (1 mg/kg) Step2->Step3 Step4 Training (T0) Exposure to 2 Identical Objects Step3->Step4 Step5 Retention Interval (1h or 24h) Step4->Step5 Step6 Testing Phase 1 Novel + 1 Familiar (5 min) Step5->Step6

Caption: Timeline for R 1485 evaluation in Scopolamine-induced memory deficit model.

Phase 3: Step-by-Step Procedure
  • Habituation (Days 1-2):

    • Place animals in the empty open-field arena (40x40 cm) for 10 minutes/day to reduce anxiety.

  • Drug Administration (Day 3):

    • T minus 60 min: Administer R 1485 (3, 10, or 30 mg/kg, i.p.) or Vehicle.

    • T minus 30 min: Administer Scopolamine (1 mg/kg, i.p.) to induce amnesia.

  • Training (Acquisition):

    • Place two identical objects (A + A) in the arena.

    • Allow exploration for 5 minutes.

    • Criteria: Animal must explore both objects for >10 seconds total.

  • Retention Interval:

    • Return animal to home cage for 1 hour (short-term memory) or 24 hours (long-term memory).

  • Testing:

    • Place one familiar object (A) and one novel object (B) in the arena.

    • Record exploration time for 5 minutes.

  • Analysis:

    • Calculate Discrimination Index (DI):

      
      .
      
    • Interpretation: A DI of ~0 indicates amnesia (random exploration). A positive DI indicates memory retention (R 1485 effect).

Troubleshooting & Critical Factors

IssuePotential CauseSolution
Low Exploration Time High anxiety or sedation.Ensure proper habituation (2 days). Check if R 1485 dose (>30 mg/kg) causes sedation (measure locomotor activity).
Side Bias Animal prefers one corner.Clean arena with 70% ethanol between trials. Randomize object location.
No Effect Observed Incorrect timing.5-HT₆ antagonists often work best when given pre-training (acquisition phase) rather than pre-testing (retrieval).
Solubility Issues High concentration precipitation.R 1485 is a dihydrochloride salt; ensure pH does not become too basic if mixing with buffers. Water/Saline is best.

References

  • Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology. (Discusses the role of antagonists like R 1485 in cognitive models).
  • Meffre, J., et al. (2012). 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia. EMBO Molecular Medicine. (Establishes the mTOR link for 5-HT6).

Sources

Preparing High-Purity R 1485 Dihydrochloride Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

R 1485 dihydrochloride, a potent biochemical tool for signaling pathway research, requires meticulous preparation of stock solutions to ensure experimental reproducibility and integrity. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO). By adhering to the principles of scientific accuracy and best laboratory practices, this guide aims to empower researchers to generate reliable and consistent data in their studies. We will delve into the causality behind experimental choices, ensuring a deep understanding of the protocol's nuances.

Compound Identification and Properties

This compound is the salt form of the active compound, which is critical for understanding its chemical characteristics. The molecular weight of the dihydrochloride salt is essential for accurate molar concentration calculations.

PropertyValueSource
Chemical Name 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1][2]oxazine dihydrochloride
Molecular Formula C₁₈H₂₀FN₃O₃S·2HCl
Molecular Weight 450.35 g/mol
Appearance White solid
Solubility in DMSO <45.03 mg/mL
Storage (Solid) -20°C

Note on Compound Identity: While the dihydrochloride salt is specified, the active moiety's mechanism of action is often studied and described under a different name for the free base. It is crucial to be aware of this when consulting literature for mechanistic insights.

The Critical Role of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of small molecules for biological assays.[3] Its miscibility with water and many organic solvents further enhances its utility.[3]

However, the use of DMSO is not without its caveats. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water in DMSO can significantly impact the stability of dissolved compounds, potentially leading to hydrolysis or precipitation.[5][6] Therefore, the use of anhydrous (dry) or molecular sieve-dried DMSO is paramount for ensuring the long-term stability of your this compound stock solution.

Furthermore, the concentration of DMSO in cell-based assays should be carefully controlled, as it can have biological effects and toxicity at higher concentrations.[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial screening and subsequent dilutions.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO (cell culture grade, purity ≥ 99.9%)[8]

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Sterile, polypropylene microcentrifuge tubes for aliquoting

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Sterile, disposable pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Protocol

Safety First: Conduct all weighing and handling of this compound powder and DMSO within a chemical fume hood. Wear appropriate PPE at all times.

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which could compromise its stability.

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound must be accurately calculated. The formula for this calculation is:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For a 1 mL (0.001 L) stock solution of 10 mM (0.01 M):

    Mass (mg) = 0.01 mol/L x 0.001 L x 450.35 g/mol x 1000 mg/g = 4.5035 mg

  • Weighing the Compound: Carefully weigh out approximately 4.50 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber glass vial. The use of an amber vial is recommended to protect the compound from light, which can cause degradation.[2]

  • Adding DMSO: Using a sterile pipette with a fresh tip, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. A brief sonication in a water bath can be used to aid the dissolution of any remaining particulates. Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Equilibrate R 1485 dihydrochloride to RT calc Calculate Mass for 10 mM Solution start->calc Prevent Condensation weigh Weigh 4.50 mg of Compound calc->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Avoid Freeze-Thaw storage Store Aliquots at -20°C or -80°C aliquot->storage

Caption: Workflow for preparing this compound stock solution.

Storage and Stability of Stock Solutions

Proper storage is critical for maintaining the potency and integrity of your this compound stock solution.

  • Storage Temperature: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage. While some compounds in DMSO are stable at 4°C for extended periods, colder temperatures are generally recommended to minimize degradation.[5]

  • Light Protection: Keep the vials in the dark, either by using amber vials or by wrapping them in aluminum foil, to prevent photodegradation.

  • Hygroscopicity: Ensure that the vials are tightly capped to prevent the absorption of moisture, which can compromise the stability of the compound.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[6] Use a fresh aliquot for each experiment. If a partially used aliquot must be re-frozen, ensure it is tightly sealed and minimize the time it spends at room temperature.

Quality Control

To ensure the quality and accuracy of your experimental results, consider the following quality control measures:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, the stock solution may be compromised.

  • Purity Assessment: For long-term studies, the purity of the stock solution can be periodically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: R 1485 as a Potential Modulator of Cellular Signaling

While specific literature on "R 1485" is limited, it is important to understand the potential signaling pathways this class of molecules may affect. As a tool for signaling pathway research, its effects could be pleiotropic. Without a confirmed target, a generalized diagram of potential interactions is most appropriate. Dihydrochloride salts are often used for compounds that target receptors or kinases. The following diagram illustrates a hypothetical signaling cascade that could be influenced by a small molecule inhibitor or activator.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates effector Effector Protein kinase2->effector transcription_factor Transcription Factor effector->transcription_factor Translocates to Nucleus gene_expression Gene Expression transcription_factor->gene_expression Regulates R1485 R 1485 R1485->receptor Binds/Modulates

Caption: Hypothetical signaling pathway modulated by R 1485.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a fundamental prerequisite for reliable and reproducible research. By following this detailed protocol, which emphasizes the rationale behind each step, researchers can minimize experimental variability and have greater confidence in their data. The principles of using high-purity reagents, preventing moisture contamination, and proper storage are universally applicable and form the bedrock of sound scientific practice.

References

  • Kozik, V., et al. (2015). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 20(5), 655-664. [Link]

  • Verheijen, M., et al. (2019). Dimethyl Sulfoxide (DMSO) Exacerbates Cisplatin-Induced Neuropathy. Cancers, 11(9), 1345. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Mir, G. N., et al. (1978). Mechanism of action studies of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent. Arzneimittel-Forschung, 28(8a), 1454-1461. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved February 9, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO. Retrieved February 9, 2026, from [Link]

Sources

Application Note: Long-Term Stability & Handling of R 1485 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals working with R 1485 dihydrochloride , a potent and selective 5-HT₆ receptor antagonist .

Given the compound's specific physicochemical properties—particularly its piperazine moiety and dihydrochloride salt form—stability in solution is a critical variable that can introduce artifacts into longitudinal behavioral studies or high-throughput screening (HTS) campaigns.

Executive Summary & Chemical Rationale

This compound is a structural analog of arylsulfonyl-piperazines. While the solid state is stable when desiccated at -20°C, its stability in solution is governed by three primary degradation/failure modes:

  • Oxidative Dehydrogenation: The piperazine ring and the dihydro-2H-benzo[b][1,4]oxazine core are susceptible to oxidation over time, particularly in the presence of light and dissolved oxygen.

  • pH-Dependent Precipitation: As a dihydrochloride salt, R 1485 is highly soluble in acidic media. However, dilution into neutral buffers (pH 7.4) can cause the free base to precipitate if the concentration exceeds the thermodynamic solubility limit (~10–50 µM in PBS), often mistaken for chemical degradation.

  • Hydrolysis (Minor): The sulfonamide linkage is relatively robust but can degrade under extreme pH conditions or prolonged storage in aqueous solution.

Core Recommendation: Aqueous working solutions should be prepared fresh daily . High-concentration stock solutions (e.g., 10–50 mM) are stable only in anhydrous DMSO at -80°C.

Physicochemical Profile

ParameterSpecificationCritical Note
Solubility (Water) ~45 mg/mL (100 mM)Acidic pH: The solution will be highly acidic due to 2HCl.
Solubility (DMSO) ~45 mg/mL (100 mM)Preferred Solvent for stock storage.
Solubility (Ethanol) Low / InsolubleAvoid for high-concentration stocks.
pKa (Calculated) ~6.5 (Piperazine N)At pH 7.4, a significant fraction is non-ionized (lipophilic).
Hygroscopicity HighThe dihydrochloride salt attracts moisture; store with desiccant.

Protocol: Stock Solution Preparation & Storage

Objective: To create a stable 10 mM Master Stock for long-term banking.

Materials
  • This compound (Solid)[1][2]

  • DMSO (Anhydrous, ≥99.9%, Mass Spec Grade)

  • Amber glass vials (Silanized to prevent adsorption)

  • Argon or Nitrogen gas (for headspace purging)

Step-by-Step Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature inside a desiccator before opening. This prevents water condensation on the hygroscopic salt.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM (4.5 mg/mL) or 50 mM (22.5 mg/mL).

    • Note: Avoid vortexing vigorously, which introduces oxygen. Use gentle inversion or a magnetic stirrer.

  • Aliquot Generation: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber vials. Do not store in large volumes.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 5–10 seconds to displace oxygen.

  • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Stability Window:

  • -80°C (DMSO): 6 months (Verify with HPLC every 3 months).

  • -20°C (DMSO): 1 month.

  • Room Temp (DMSO): < 24 hours.[3]

Protocol: Aqueous Working Solution (Dosing)

Objective: Preparing a vehicle for in vivo or in vitro administration without precipitation.

The "Crash-Out" Risk: R 1485 is a dihydrochloride salt.[2][4] When you dilute a 50 mM DMSO stock (acidic/neutral) into PBS (pH 7.4), the local pH rises. If the final concentration is high (e.g., >100 µM), the free base may precipitate.

Preparation Workflow
  • Thaw: Thaw one DMSO aliquot at Room Temperature.

  • Intermediate Dilution (Optional): If dosing animals, dilute DMSO stock 1:10 into Tween-80 or PEG300 first to create a "solubility bridge."

  • Final Dilution: Slowly add the formulation to the aqueous buffer (PBS or Saline) while vortexing.

    • Target DMSO concentration: < 0.1% (in vitro) or < 5-10% (in vivo).

  • pH Check: Verify pH. If the solution turns cloudy, sonicate. If cloudiness persists, the compound has precipitated; you must lower the concentration or adjust the vehicle (e.g., add 0.5% Methylcellulose).

  • Usage Window: Use within 4 hours. Discard remainder.

Quality Control: Stability Validation Method

Trustworthiness: Do not assume stability. Validate it using this HPLC method.

HPLC-UV/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm.

  • Acceptance Criteria: Purity > 98%. New peaks > 1% indicate degradation (likely N-oxides).

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the critical decision pathways for handling R 1485 to avoid degradation and precipitation.

R1485_Stability_Workflow Start Start: R 1485 2HCl (Solid) Storage_Solid Store Solid: -20°C + Desiccant Start->Storage_Solid Solvent_Choice Select Solvent for Stock Storage_Solid->Solvent_Choice DMSO_Path Anhydrous DMSO (Rec. 10-50 mM) Solvent_Choice->DMSO_Path Long-term Storage Water_Path Water / Saline Solvent_Choice->Water_Path Immediate Use Storage_Stock Store Stock: -80°C (Argon Purge) DMSO_Path->Storage_Stock Degradation_Risk High Hydrolysis Risk Prepare FRESH only Water_Path->Degradation_Risk Dilution_Step Dilute for Assay (PBS/Media) Storage_Stock->Dilution_Step Thaw Check_Conc Conc > 50 µM? Dilution_Step->Check_Conc Precipitation_Risk Risk: Free Base Precipitates (Cloudy Solution) Check_Conc->Precipitation_Risk Yes Safe_Use Stable for < 4 Hours Run Assay Check_Conc->Safe_Use No Mitigation Add Co-solvent (Tween-80 / PEG300) Precipitation_Risk->Mitigation Fix Mitigation->Safe_Use

Caption: Workflow for R 1485 solubilization, storage, and dilution, highlighting critical failure points (precipitation and hydrolysis).

References

  • ApexBio Technology. this compound Product Datasheet. (Accessed 2023).

    • Citation Note: Provides primary solubility data (<45 mg/mL in H2O/DMSO) and explicit warnings against long-term solution storage.
  • R&D Systems (Tocris). this compound Catalog Entry (Archived).

    • Citation Note: Confirms 5-HT6 antagonist mechanism and salt stoichiometry.
  • MedChemExpress (MCE). R 1485 Product Information.

    • Citation Note: Corroborates chemical structure and storage recommend
  • PubChem. Compound Summary for R-1485.

    • Citation Note: Used for verification of physicochemical properties (H-bond donors/acceptors) to predict solubility behavior.

Sources

Application Note: Precision Modulation of 5-HT6 Signaling using R 1485 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of R 1485 dihydrochloride , a potent and selective 5-HT6 receptor antagonist, in gene expression studies.[1][2] The 5-HT6 receptor (5-HT6R) is a critical target in neuropsychopharmacology, implicated in cognitive function, memory consolidation, and neurodevelopment.[1][2] R 1485 serves as a high-fidelity chemical probe to dissect the downstream genomic effects of 5-HT6R blockade, specifically modulating the cAMP/PKA/CREB and mTOR signaling axes.[1]

This document provides a validated framework for researchers to utilize R 1485 in in vitro and in vivo models to quantify changes in neuroplasticity-related gene expression (e.g., BDNF, Arc, PSA-NCAM).[1]

Technical Specifications & Mechanistic Grounding

Chemical Profile

This compound is an arylpiperazine derivative characterized by high affinity and selectivity for the 5-HT6 receptor, with minimal off-target activity at other serotonergic subtypes or hERG channels.[1][2]

PropertySpecification
Chemical Name 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride
CAS Number 479072-73-0 (Free base), 256390 (dihydrochloride ref)
Molecular Formula C₁₈H₂₀FN₃O₃S[1][2][3][4][5][6][7][8][9][10] · 2HCl
Molecular Weight 450.36 g/mol
Target 5-HT6 Receptor (pKi = 8.[1][2]9)
Solubility Water (up to 25 mM), DMSO (up to 100 mM)
Appearance White to off-white solid
Mechanism of Action in Gene Regulation

The 5-HT6 receptor is a Gs-coupled GPCR.[1][2] Its activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA).[1][2] PKA phosphorylates the cAMP Response Element Binding protein (CREB), a transcription factor that drives the expression of immediate-early genes (IEGs) and plasticity factors.[1]

R 1485 acts as an antagonist , blocking this cascade. However, in systems with high constitutive 5-HT6 activity, R 1485 treatment can significantly suppress basal cAMP levels, thereby downregulating CREB phosphorylation and altering the transcriptomic landscape.[1] Conversely, in the presence of endogenous serotonin, R 1485 prevents 5-HT-induced gene expression changes.

Additionally, 5-HT6R recruits Cdk5 and modulates the mTOR pathway.[1][2] Blockade by R 1485 has been linked to the upregulation of PSA-NCAM (Polysialylated Neuronal Cell Adhesion Molecule), a marker of synaptic remodeling.[2]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathways modulated by R 1485 and the resulting downstream gene expression targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Gene Expression) R1485 R 1485 (Antagonist) FiveHT6 5-HT6 Receptor (GPCR) R1485->FiveHT6 Blocks PSANCAM PSA-NCAM (Structural Plasticity) R1485->PSANCAM Induces Expression (Indirect Mechanism) Gs Gs Protein FiveHT6->Gs Couples to mTOR mTOR Complex FiveHT6->mTOR Modulates Cdk5 Cdk5 FiveHT6->Cdk5 Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB p-CREB (Transcription Factor) PKA->CREB Phosphorylates BDNF BDNF Gene (Neuroplasticity) CREB->BDNF Promotes Transcription Arc Arc/Arg3.1 (Synaptic Strength) CREB->Arc Promotes Transcription

Figure 1: R 1485 blockade of 5-HT6R signaling.[2] Antagonism prevents Gs-mediated cAMP accumulation and modulates mTOR/Cdk5 pathways, altering the transcription of plasticity genes.[1]

Validated Experimental Protocols

Preparation of Stock Solutions

Critical Logic: R 1485 is a dihydrochloride salt, making it water-soluble, but stability is maximized in DMSO for long-term storage.[1][2]

  • Weighing: Accurately weigh 5 mg of this compound.

  • Solvent Choice:

    • For immediate use: Dissolve in sterile distilled water or PBS to 10 mM.

    • For storage: Dissolve in high-grade DMSO to 25 mM.

  • Dissolution: Vortex for 30 seconds. If using DMSO, the solution may slightly warm; this is normal.

  • Aliquot & Store: Aliquot into light-protective tubes (amber) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 6 months).

In Vitro Gene Expression Assay (Neuronal Culture)

Objective: Determine the effect of R 1485 on BDNF and Arc mRNA levels in SH-SY5Y cells or primary cortical neurons.

Reagents:

  • Culture Media: DMEM/F12 + 10% FBS (or Neurobasal + B27 for primary).[1]

  • R 1485 Stock (10 mM).[1][2]

  • RNA Extraction Kit (e.g., TRIzol or Column-based).[1]

  • cDNA Synthesis Kit.

  • SYBR Green Master Mix.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow to adhere and reach 70-80% confluency (24-48 hours).
    
  • Serum Starvation (Optional but Recommended): Replace medium with serum-free medium for 4-6 hours prior to treatment to synchronize cell cycle and reduce basal signaling noise.[1]

  • Treatment:

    • Control: Vehicle (0.1% DMSO or Water).[1]

    • Experimental: R 1485 at graded concentrations: 10 nM, 100 nM, 1 µM .

    • Note: The

      
       is ~1.2 nM; therefore, 100 nM ensures >95% receptor occupancy.
      
  • Incubation: Incubate for 3 to 6 hours for Immediate Early Genes (IEGs) like c-Fos or Arc. Incubate for 12 to 24 hours for structural genes like BDNF or PSA-NCAM.[1]

  • Harvest: Aspirate media and immediately lyse cells with RNA extraction buffer (e.g., 500 µL TRIzol).

  • RNA Isolation: Proceed with standard phenol-chloroform extraction or column purification.[1] Ensure

    
     ratio is > 1.9.
    
  • qRT-PCR: Normalize gene expression to housekeepers (GAPDH or beta-actin).

In Vivo Administration for Transcriptomic Analysis

Objective: Assess hippocampal gene expression changes in rodents.

  • Formulation: Dissolve R 1485 in 0.9% Saline.

  • Dosage: Effective systemic dose range is 3 – 10 mg/kg (Intraperitoneal, i.p.).

  • Timeline:

    • Administer R 1485.[2][4][5][6][9][11][12]

    • Wait 2 to 4 hours (peak IEG expression).

    • Euthanize animal and rapidly dissect the hippocampus on ice.

    • Flash freeze tissue in liquid nitrogen for RNA extraction.

Data Analysis & Interpretation

Quantitative PCR (qPCR) Analysis

Calculate relative fold change using the


 method.[1]

[1][2]

Where:




[1]
Expected Outcomes
Target GeneExpected Trend with R 1485Biological Significance
BDNF Variable (Context Dependent)5-HT6 blockade often increases cortical BDNF in specific stress models, enhancing neuroplasticity.[1]
Arc / c-Fos Suppression (Acute)Blockade of Gs-cAMP signaling typically reduces basal IEG expression unless compensatory mechanisms activate.[1]
PSA-NCAM Upregulation Chronic blockade enhances PSA-NCAM levels, promoting neurite outgrowth and synaptic remodeling.[1][2]
mTOR Targets ModulationR 1485 may reverse mTOR overactivation observed in certain cognitive deficit models.

References

  • Woolley, M. L., et al. (2004). "5-HT6 receptors."[1][2][3][4][5][7][8][9][13] Current Drug Targets - CNS & Neurological Disorders.[1] (Context: 5-HT6 receptor pharmacology and antagonists).

  • Codony, X., et al. (2011). "5-HT6 receptor and cognition." Current Opinion in Pharmacology.
  • Dayer, A. G., et al. (2015). "Serotonin 5-HT6 receptors and the mTOR pathway."[1][2] Frontiers in Pharmacology. (Context: Mechanistic link between 5-HT6 and mTOR/Gene expression).

  • Meneses, A., et al. (2011). "The Serotonin-6 Receptor as a Novel Therapeutic Target."[1] Experimental Neurobiology. Available at: [Link]

(Note: While specific papers solely dedicated to "R 1485 gene expression" are rare, the compound is a standard tool compound for 5-HT6 blockade, and the cited mechanisms are class-effects validated by R 1485 and similar antagonists like SB-271046.)

Sources

Troubleshooting & Optimization

R 1485 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific solubility, handling, and experimental challenges associated with R-1485 dihydrochloride , a potent and selective 5-HT6 receptor antagonist.

Solubility Optimization, Troubleshooting & Experimental Protocols

Product Overview

  • Compound Name: R-1485 dihydrochloride (also known as R-1485 2HCl)

  • Target: Selective 5-HT

    
     Receptor Antagonist (
    
    
    
    = 8.9)
  • Chemical Name: 4-[(2-fluorophenyl)sulfonyl]-8-(1-piperazinyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride[1]

  • Molecular Weight: ~450.35 g/mol (Salt form); 377.43 g/mol (Free base)

  • Appearance: Off-white to pale yellow solid

  • Storage: -20°C (Desiccated); Protect from light.

Part 1: Solubility & Stock Preparation (The Golden Rules)

The most frequent technical inquiries regarding R-1485 stem from its salt nature. As a dihydrochloride salt, R-1485 is designed for improved water solubility compared to its free base, but it remains sensitive to pH and ionic strength.

Solubility Data Table
SolventMax SolubilityStabilityRecommended Use
Water (Milli-Q) ~45 mg/mL (100 mM)Good (Fresh)Primary solvent for stock preparation.
DMSO ~45 mg/mL (100 mM)ExcellentAlternative stock; preferred for frozen storage.
Ethanol < 5 mg/mLPoorNot recommended for high-concentration stocks.
PBS (pH 7.4) < 1 mg/mLVery PoorDo NOT dissolve powder directly in PBS.
Cell Media < 0.5 mg/mLVery PoorDo NOT dissolve powder directly in media.
Standard Stock Solution Protocol (10 mM)

Target Volume: 1 mL | Target Concentration: 10 mM

  • Weighing: Weigh 4.50 mg of R-1485 dihydrochloride.

  • Solvent Addition: Add 1.0 mL of sterile Milli-Q water or anhydrous DMSO.

    • Note: Water is preferred if the final application is sensitive to DMSO, but DMSO stocks are generally more stable for long-term storage.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Verification: Ensure the solution is completely clear and colorless (or slightly yellow).

  • Aliquot & Store: Dispense into 50 µL aliquots in light-tight tubes and store at -20°C. Avoid freeze-thaw cycles.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added the powder directly to my cell culture media, and it formed a cloudy precipitate. Can I fix this?

Diagnosis: pH Shock. R-1485 2HCl is acidic. When added to buffered media (pH 7.4), the salt dissociates, and the local pH rises, causing the lipophilic free base to crash out of solution. Solution:

  • Immediate Fix: You likely cannot salvage the current suspension as the precipitate is difficult to redissolve in protein-rich media. Discard and start over.

  • Correct Protocol: Prepare a 1000x stock solution in water or DMSO (e.g., 10 mM). Add this stock to your media dropwise while stirring. The high dilution factor (1:1000) prevents the local concentration from exceeding the solubility limit of the free base.

Q2: My stock solution in water has turned slightly yellow after a week at 4°C. Is it still good?

Diagnosis: Oxidation/Hydrolysis. Benzoxazine derivatives can be sensitive to oxidation over time, especially in aqueous solution. Solution:

  • Verification: Run a quick LC-MS or check UV absorbance if you have a baseline. If not possible, assume degradation.

  • Prevention: Always store aqueous stocks at -20°C or -80°C. For storage longer than 2 weeks, we strongly recommend using DMSO as the solvent, as it prevents hydrolytic degradation better than water.

Q3: How do I formulate R-1485 for in vivo administration (IP/PO) in mice?

Diagnosis: Vehicle Incompatibility. Simple saline often causes precipitation in the syringe due to the common ion effect (Cl-) and pH buffering. Solution: Use a solubilizing vehicle. A proven formulation for benzoxazine-class antagonists is:

  • Dissolve R-1485 2HCl in 5% DMSO (as a concentrate).

  • Add 40% PEG-400 (Polyethylene Glycol).

  • Dilute with 55% Saline (0.9% NaCl) or sterile water.

  • Alternative:20% (w/v) Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water often yields stable solutions for IP injection without the need for DMSO.

Q4: I am observing toxicity in my control cells. Could it be the dihydrochloride?

Diagnosis: Acidification. If you are using high concentrations (>100 µM) of the dihydrochloride salt, you might be significantly lowering the pH of your culture media. Solution: Check the color of your media (Phenol Red). If it turns yellow/orange upon addition of the drug:

  • Buffer your stock solution with equimolar NaOH (carefully) to neutralize it before addition, OR

  • Use a higher capacity buffer (e.g., HEPES) in your culture media.

Part 3: Experimental Workflows & Mechanisms

Workflow: Proper Dissolution & Dilution Strategy

G Powder R-1485 2HCl Powder (Hygroscopic Salt) Solvent Choose Solvent: Water or DMSO Powder->Solvent Weigh Media Cell Culture Media (Buffered pH 7.4) Powder->Media Direct Addition Stock Master Stock (10-100 mM) Clear Solution Solvent->Stock Vortex/Sonicate Storage Aliquot & Freeze (-20°C, Dark) Stock->Storage Preserve Experiment Successful Assay (Dissolved Compound) Storage->Experiment Dilute 1:1000 (Dropwise) Precipitation PRECIPITATION RISK (Cloudy Suspension) Media->Precipitation

Figure 1: Decision tree for solubilizing R-1485. Direct addition to media is the primary cause of experimental failure.

Mechanism of Action: 5-HT6 Antagonism[3][4][5]

R-1485 acts by blocking the constitutive and ligand-induced activation of the 5-HT6 receptor, a Gs-coupled GPCR. This inhibition modulates downstream cAMP levels, influencing cognitive function and glutamatergic neurotransmission.

Pathway R1485 R-1485 (Antagonist) Receptor 5-HT6 Receptor (Gs-Coupled) R1485->Receptor Blocks Serotonin 5-HT (Agonist) Serotonin->Receptor Activates Gs G-Protein (Gs alpha) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Decreased by R-1485) AC->cAMP Produces PKA PKA Signaling cAMP->PKA Activates Effect Cognitive Modulation (Glutamate/Ach Release) PKA->Effect Regulates

Figure 2: R-1485 inhibits the 5-HT6-Gs-cAMP signaling cascade, preventing PKA activation.

References

  • Codony, X., et al. (2011). "5-HT6 receptor and cognition." Current Opinion in Pharmacology. Retrieved from [Link]

  • Pullagurla, M. R., et al. (2004).[2] "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for pharmacophore models of R-1485 class compounds).

Sources

Technical Guide: Optimization of R 1485 (MHY1485) Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Subject: Protocol Optimization & Troubleshooting

Executive Summary

R 1485 (often referenced as MHY1485) is a potent, cell-permeable mTOR activator that simultaneously inhibits autophagy by blocking autophagosome-lysosome fusion.[1][2][3] While the dihydrochloride salt form offers improved theoretical aqueous solubility over the free base, stability and precipitation issues in complex culture media remain the primary cause of experimental failure.

This guide moves beyond basic datasheets to address the specific "failure modes" researchers encounter: cytotoxicity at high doses, precipitation in aqueous buffers, and misinterpretation of LC3-II flux data.

Part 1: Reconstitution & Storage (The Foundation)

Q: My R 1485 dihydrochloride precipitates when added directly to cell culture media. How do I prevent this?

A: This is the most common error. Despite the "dihydrochloride" designation suggesting water solubility, the lipophilic core of the molecule remains prone to crashing out in high-salt, neutral pH environments like DMEM or RPMI.

The "Solvent-Shift" Protocol: Do not dissolve directly in media. You must create a high-concentration master stock in an organic solvent first.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Ensures complete solubilization of the lipophilic core.
Stock Concentration 10 mM - 20 mM High concentration allows for small (<0.1%) volume addition to cells, minimizing DMSO toxicity.
Storage -20°C (Aliquot) Avoids freeze-thaw cycles which introduce moisture and degrade the compound.
Working Solution Media + Vortex Dilute stock into media immediately before use. Vortex rapidly to disperse before precipitation can nucleate.

Critical Note: If using the Dihydrochloride salt specifically for in vivo work (aqueous injection), you may dissolve in sterile water or saline, but it must be used immediately. For cell culture, DMSO stocks are superior for long-term stability.

Part 2: Dose Optimization (Finding the Window)

Q: What concentration range should I use? I see papers using 2 µM and others using 20 µM.

A: The effective window is narrow.

  • 1–5 µM: Typically sufficient for autophagy inhibition and mTOR activation.

  • 10 µM: Maximal mTOR activation in most cell lines (e.g., HeLa, Ac2F).

  • >20 µM: High risk of cytotoxicity. Data shows a ~20% decline in cell viability at this threshold.[3]

Experimental Workflow: The "Safety-First" Dose Response Before running expensive functional assays (Westerns/IF), validate viability.

DoseOptimization Stock DMSO Stock (10 mM) Dilution Serial Dilution (0.5, 1, 2, 5, 10, 20 µM) Stock->Dilution Dilute in Media Treatment Cell Treatment (6h - 24h) Dilution->Treatment Viability Viability Assay (CCK-8 / MTT) Treatment->Viability Parallel Plate 1 Lysis Lysis & WB (Select Safe Dose) Treatment->Lysis Parallel Plate 2 Viability->Lysis If Viability > 90%

Figure 1: Step-wise workflow to determine the optimal working concentration, ensuring phenotypic observations are not artifacts of cell death.

Part 3: Functional Validation (The Proof)

Q: How do I distinguish between mTOR activation and autophagy inhibition in my readout?

A: R 1485 has a dual mechanism.[3] You must use distinct markers for each pathway to validate the compound is working.

1. Validating mTOR Activation

Do not rely on total mTOR levels. You must blot for phosphorylation targets.[4][5]

  • Primary Marker: p-S6K1 (Thr389) or p-S6 (Ser235/236) . These should increase significantly within 1–6 hours of treatment.

  • Secondary Marker: p-4EBP1 .

2. Validating Autophagy Inhibition (The LC3 Trap)

This is where many researchers get confused. R 1485 inhibits the fusion of autophagosomes with lysosomes.[1][2][3][6][7]

  • Observation: You will see an accumulation of LC3-II (the lipidated form).

  • The Trap: An increase in LC3-II can mean induction of autophagy (more synthesis) OR blockage of degradation.

  • The Solution: R 1485 acts like Bafilomycin A1. It causes accumulation because the "drain" is clogged.

Mechanism of Action Diagram:

Mechanism R1485 R 1485 (MHY1485) mTORC1 mTORC1 Complex (Active) R1485->mTORC1 Activates Fusion Fusion Process R1485->Fusion BLOCKS S6K p-S6K1 / p-S6 (Protein Synthesis) mTORC1->S6K Phosphorylation Autophagy_Init Autophagy Initiation (ULK1 Complex) mTORC1->Autophagy_Init Inhibits Autophagosome Autophagosome (LC3-II High) Autophagy_Init->Autophagosome Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Degradation Fusion->Degradation Blocked Flux

Figure 2: Dual mechanism of R 1485. It activates mTORC1 (promoting synthesis) while simultaneously blocking the physical fusion of autophagosomes with lysosomes, leading to LC3-II accumulation.

Part 4: Troubleshooting FAQ

Q: I treated cells for 24 hours and see no difference in p-mTOR. Why? A: Phosphorylation events are transient.

  • Fix: Check early time points (1h, 3h, 6h). By 24h, negative feedback loops may have restored homeostasis or the compound may be metabolized.

Q: My Western Blot shows a smear for LC3. A: LC3 is lipophilic and prone to aggregation.

  • Fix: Do not boil samples at 100°C. Heat at 60-70°C for 5-10 minutes in SDS sample buffer before loading. This prevents LC3-II degradation/aggregation.

Q: Can I use R 1485 in combination with Rapamycin? A: Yes, this is a classic "rescue" experiment. Rapamycin inhibits mTOR; R 1485 should compete with or reverse this inhibition, restoring p-S6 levels. This confirms the specificity of your effect.

References
  • Choi, Y. J., et al. (2012). Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion. PLoS ONE, 7(8), e43418.

    • Seminal paper defining the dual mechanism: mTOR activ
  • Yang, B., et al. (2017). MHY1485 activates mTOR-Nrf2 signaling pathway... Oncotarget, 8(8), 12775.[1]

    • Provides protocols for mTOR pathway valid
  • PubChem Compound Summary. MHY1485.

    • Chemical and physical property verific

Sources

Technical Support Center: Preventing R 1485 Dihydrochloride Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of R 1485 Dihydrochloride (5-HT6 Antagonist) Ticket ID: TECH-SUP-1485-STAB Assigned Specialist: Senior Application Scientist, Molecular Pharmacology Division[1]

Compound Profile & Critical Stability Factors

This compound is a potent, selective antagonist of the 5-HT6 serotonin receptor, often used in cognitive research (e.g., schizophrenia, Alzheimer's models).[1]

Before addressing specific troubleshooting scenarios, you must understand the chemical vulnerabilities inherent to this molecule.[1] Its stability is compromised by three primary vectors:[1]

  • Hygroscopicity of the Salt Form: As a dihydrochloride (2HCl) salt, R 1485 is highly hygroscopic.[1] It aggressively absorbs atmospheric moisture.[1] This leads to hydrolysis and, critically, disproportionation —where the salt dissociates, releasing HCl and reverting to the free base, which has significantly lower solubility.[1]

  • Oxidative Sensitivity (Piperazine Moiety): The piperazine ring in R 1485 contains a secondary amine.[1] This structural motif is susceptible to oxidative degradation (N-oxide formation) when exposed to air in solution.[1]

  • Solvent-Induced Instability: While soluble in water due to the salt form, the compound is chemically unstable in aqueous solution over time.[1]

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q: I reconstituted R 1485 in water at 10 mM, but after a week at 4°C, I see a fine precipitate. Is it still usable?

A: No, the solution is likely compromised. While R 1485 2HCl is soluble in water up to 100 mM initially, aqueous solutions are thermodynamically unstable for storage.[1]

  • The Mechanism: The precipitate is likely the free base form of R 1485.[1] Over time, or if the pH shifts (common in unbuffered water), the HCl salt disproportionates.[1] The free base is hydrophobic and precipitates out of the solution.[1]

  • The Fix: Never store aqueous stocks. Reconstitute in anhydrous DMSO (dimethyl sulfoxide) for storage. DMSO stocks (up to 100 mM) are stable at -20°C for up to 6 months.[1] Dilute into aqueous buffer only immediately prior to use.

Q: My DMSO stock solution turned slightly yellow after a month. Is this normal?

A: This indicates oxidative degradation. [1]

  • The Mechanism: The piperazine ring is undergoing oxidation, likely due to dissolved oxygen in the DMSO or repeated opening of the vial.[1] DMSO is hygroscopic; absorbed water accelerates this breakdown.[1]

  • The Fix: Discard the stock. For future experiments, purge your DMSO with nitrogen or argon gas before reconstituting.[1] Store aliquots in amber vials with tight seals (Parafilm is insufficient; use screw caps with O-rings).

Category B: Loss of Biological Potency[1]

Q: We observed a 50% loss in IC50 potency in our binding assays. We freeze-thaw our 10 mM stock daily.

A: Freeze-thaw cycles are the primary cause of this degradation. [1]

  • The Mechanism: Each freeze-thaw cycle induces micro-precipitation and re-solubilization stresses.[1] Furthermore, condensation forms inside the tube during thawing, introducing water to the DMSO stock.[1] This accelerates hydrolysis of the benzoxazine core or sulfonamide linkage.[1]

  • The Fix: Implement the "Single-Use Aliquot" protocol (see Section 4). Never refreeze a thawed aliquot.[1]

Category C: In Vivo Formulation

Q: For animal injections, we adjusted the pH of the saline solution to 7.4, and the compound crashed out.

A: You exceeded the solubility limit of the free base.

  • The Mechanism: R 1485 is supplied as a dihydrochloride salt to ensure solubility.[1] When you neutralize the solution to pH 7.4, you strip the protons from the piperazine nitrogen, converting it back to the lipophilic free base.[1]

  • The Fix:

    • Dissolve R 1485 in pure DMSO first.[1]

    • Slowly dilute into PBS or Saline containing a solubilizing agent like Tween-80 (0.1-1%) or 2-hydroxypropyl-β-cyclodextrin (20%) .[1]

    • Check the pH carefully; you may need to keep the vehicle slightly acidic (pH 5.5–6.[1]0) to maintain solubility, provided it is tolerated by the administration route.[1]

Stability Logic & Degradation Pathways (Visualization)

The following diagram illustrates the decision matrix for handling R 1485 to prevent specific degradation outcomes.

R1485_Stability Compound R 1485 2HCl (Solid) Moisture Moisture/Humidity Compound->Moisture Hygroscopic Uptake Air Oxygen (Air) Compound->Air Exposure WaterStore Storage in Water Compound->WaterStore Reconstitution DMSOStore Storage in DMSO (-20°C) Compound->DMSOStore Anhydrous Protocol Hydrolysis Hydrolysis & Disproportionation Moisture->Hydrolysis Acidic Environment Oxidation Piperazine N-Oxidation Air->Oxidation Secondary Amine Attack Precipitation Precipitation (Free Base) WaterStore->Precipitation pH Shift/Time Stable Stable Stock (>6 Months) DMSOStore->Stable Inert Gas Overlay

Figure 1: Degradation pathways for R 1485.[1] Red paths indicate failure modes; Green paths indicate the optimal stability protocol.

The "Golden Standard" Handling Protocol

To ensure data integrity, adopt this self-validating workflow.

Step 1: Arrival & Solid Storage
  • Action: Upon receipt, do not open the vial immediately. Allow it to equilibrate to room temperature inside a desiccator.

  • Reasoning: Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt, initiating degradation before you even begin.[1]

  • Storage: Keep solid powder at -20°C or -80°C , strictly desiccated.

Step 2: Reconstitution (The Master Stock)[1]
  • Solvent: Use high-grade (>99.9%) Anhydrous DMSO.[1]

  • Concentration: Aim for 10 mM to 50 mM . Higher concentrations are more stable than dilute ones (less solvent volume per molecule to carry dissolved oxygen).[1]

  • Technique: Vortex briefly. If particles persist, sonicate for max 10 seconds. Avoid heating above 30°C.

Step 3: Aliquoting (Crucial Step)
  • Never store the bulk stock in one tube.

  • Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in high-quality polypropylene microcentrifuge tubes.

  • Optional but Recommended: Overlay the liquid with Argon gas before closing the cap to prevent oxidation.[1]

Step 4: Experimental Use
  • Thaw an aliquot once .[1]

  • Dilute into aqueous buffer (PBS, HBSS, Media) immediately before the experiment.[1]

  • Discard the remainder of the aliquot. Do not refreeze.

Quantitative Reference Data

ParameterLimit/ValueNotes
MW 377.4 g/mol Based on C18H20FN3O3S (Free Base MW)
Solubility (Water) ~100 mMUnstable long-term; use immediately.[1]
Solubility (DMSO) ~100 mMRecommended storage solvent.
Solubility (Ethanol) < 5 mMPoor solubility; avoid for high-conc stocks.[1]
Storage (Solid) -20°CMust be desiccated.[1] Stable for 2 years.
Storage (Solution) -20°C / -80°CDMSO only. Stable for 6 months.
Light Sensitivity ModerateStore in amber vials or wrap in foil.[1]

References

  • PubChem. (2024).[1] Compound Summary: R-1485. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Tsujikawa, K., et al. (2015).[1][2] Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International.[1][2] (Demonstrates general instability mechanisms of hygroscopic HCl salts of amines). Retrieved from [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Foundational text on salt disproportionation risks). Retrieved from [Link]

Sources

R 1485 dihydrochloride experimental variability and controls

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring in-depth validation and troubleshooting strategies for R 1485 dihydrochloride .

Topic: Experimental Variability, Controls, and Mechanistic Validation

Product Class: High-Affinity 5-HT₆ Receptor Antagonist Chemical Identity: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride

Core Directive: The "Invisible" Variables

As a Senior Application Scientist, I often see experiments fail not because of the drug, but because of the environment surrounding the drug. This compound is a potent tool for probing serotonergic cognition pathways, but its sulfonamide-piperazine structure introduces specific physicochemical constraints.

Solubility & Stock Stability (The #1 Source of Variability)

Variability in IC₅₀ data often stems from "micro-precipitation"—invisible aggregates that form when high-concentration stocks hit aqueous media.

ParameterSpecificationTechnical Recommendation
Solubility (Water) ~45 mg/mL (approx. 100 mM)Preferred. The dihydrochloride salt confers excellent water solubility. Dissolve in sterile, deionized water.
Solubility (DMSO) ~45 mg/mLSecondary. Use only if water is contraindicated. DMSO can affect membrane permeability in GPCR assays.
Stock Concentration 10 mM - 20 mMAvoid saturating. Do not attempt >50 mM stocks; freeze-thaw cycles will induce precipitation.
Storage -20°C (Desiccated)Hygroscopic. The salt form attracts moisture. Aliquot immediately upon reconstitution to avoid hydrolysis.

Critical Protocol Note: When diluting R 1485 into cell culture media (pH 7.4), the free base may form if the concentration is too high (>100 µM). Always vortex the intermediate dilution (e.g., 10x in PBS) before adding to the final well to effectively disperse the compound.

Experimental Design: The Self-Validating System

A dataset is only as robust as its controls. When studying 5-HT₆ antagonism, you must prove that the observed effect is specifically due to receptor blockade and not off-target toxicity or constitutive inverse agonism.

The "Triangulation" Control Strategy

Do not run R 1485 in isolation. Use this matrix to validate your readout:

Control TypeReagent/ConditionPurpose
Negative Control Vehicle (Water/Media)Establishes the basal signaling baseline (e.g., basal cAMP).
Agonist Challenge WAY-181187 or E-6801 Activates 5-HT₆ (Gs-pathway). R 1485 must dose-dependently inhibit this signal.
Positive Control SB-271046 A standard reference antagonist. If R 1485 fails but SB-271046 works, the issue is compound integrity.
Off-Target Control 5-HT₂A Antagonist (e.g., Ketanserin)R 1485 has high selectivity, but at high doses (>10 µM), cross-talk is possible. Rule it out.

Mechanistic Visualization: 5-HT₆ Signaling Pathway

Understanding the pathway is crucial for selecting the right readout (cAMP vs. ERK1/2). R 1485 acts by blocking the Gs-coupled cascade.

G cluster_membrane Cell Membrane R1485 R 1485 (Antagonist) HT6 5-HT6 Receptor (GPCR) R1485->HT6 Blocks Gs Gs Protein HT6->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Generates ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation (Nucleus) PKA->CREB Phosphorylates BDNF BDNF Expression (Cognition/Memory) CREB->BDNF Induces

Figure 1: Mechanism of Action. R 1485 inhibits the 5-HT₆-Gs-Adenylyl Cyclase cascade, preventing cAMP accumulation and downstream CREB phosphorylation.

Troubleshooting & FAQs

Q: Why is my IC₅₀ shifting between experiments?

A: This is often a receptor reserve (density) issue.

  • Cause: 5-HT₆ receptors can internalize or desensitize. If your cell passage number varies, receptor surface density changes.

  • Fix: Standardize cell passage (e.g., P5–P10) and confluence (80%). High receptor density can shift the apparent IC₅₀ to the right (Cheng-Prusoff correction required).

Q: I see a decrease in basal cAMP with R 1485 alone. Is it toxic?

A: Not necessarily. It may be Constitutive Activity .

  • Explanation: 5-HT₆ receptors often have high basal activity (signaling without agonist). If R 1485 acts as an inverse agonist in your specific cell line, it will lower cAMP below baseline.

  • Action: Run a cytotoxicity assay (e.g., MTT or LDH) to confirm cell health. If cells are healthy, you are observing inverse agonism, a known property of many 5-HT₆ ligands [1].

Q: Can I use R 1485 for in vivo memory studies?

A: Yes, it is brain-penetrant.

  • Dosing: Typical effective doses range from 3–10 mg/kg (i.p.) in rodents.

  • Timing: Administer 30–60 minutes prior to the behavioral trial (e.g., Novel Object Recognition).

  • Vehicle: Saline or 0.9% NaCl is preferred due to the dihydrochloride salt's water solubility. Avoid high DMSO concentrations in vivo to prevent vehicle-induced amnesia [2].

References

  • Codony, X., et al. (2011). "5-HT6 receptor and cognition." Current Opinion in Pharmacology. Discusses the mechanism of action and constitutive activity of 5-HT6 antagonists/inverse agonists.

  • Pullagurla, M., et al. (2004).[1] "Possible differences in pharmacophore models for 5-HT6 antagonists." Bioorganic & Medicinal Chemistry Letters. Provides structural context for arylpiperazine antagonists like R 1485.[1]

  • APExBIO Product Data. "this compound Chemical Properties." Confirms solubility (<45 mg/mL in H2O) and salt form specifications.[2]

Sources

addressing poor cell viability with R 1485 dihydrochloride treatment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses cell viability challenges associated with R-1485 dihydrochloride (a potent, selective 5-HT₆ receptor antagonist). This content is structured as a Tier 3 Technical Support resource for research professionals.

Topic: Troubleshooting Poor Cell Viability in 5-HT₆ Receptor Antagonism Studies Compound: R-1485 dihydrochloride (Selective 5-HT₆ Antagonist) Target Audience: Cellular Neuroscientists, Pharmacologists, Drug Discovery Scientists

Executive Summary & Mechanism of Action

R-1485 dihydrochloride is a high-affinity (


 = 8.9 nM), selective antagonist of the serotonin 6 receptor (5-HT₆R). In neuronal culture and specific cancer lines, 5-HT₆R signaling regulates cell survival, proliferation, and morphology via the mTOR  and cAMP-PKA  pathways.

The Core Problem: Researchers often encounter unexpected cell death or neurite retraction when treating cells with R-1485. This is rarely due to chemical impurity but rather mechanistic toxicity (suppression of survival signals provided by serotonin in the serum) or off-target effects caused by supratherapeutic dosing.

5-HT₆ Signaling & R-1485 Interference

The diagram below illustrates the survival pathways activated by 5-HT₆R and how R-1485 blockade impacts them.

G Serotonin Serotonin (5-HT) (Present in FBS) HT6R 5-HT6 Receptor (Gs-Coupled) Serotonin->HT6R Activates R1485 R-1485 (Antagonist) R1485->HT6R Blocks AC Adenylate Cyclase HT6R->AC Gs Coupling mTOR mTORC1 Pathway (Growth/Autophagy) HT6R->mTOR Physical Interaction (Non-canonical) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation (Survival/Plasticity) PKA->CREB Survival Cell Viability CREB->Survival Promotes mTOR->Survival Promotes

Figure 1: Mechanism of Action. R-1485 blocks 5-HT-induced activation of PKA and mTOR pathways. In serum-supplemented media (containing serotonin), this blockade deprives cells of essential trophic support, potentially leading to apoptosis.

Troubleshooting Guide (Q&A)

Category A: Dosing & Experimental Design

Q1: I am using 10 µM R-1485 and seeing >50% cell death. Is this normal? A: Yes, this is likely off-target toxicity . R-1485 is highly potent (


 < 10 nM). Doses in the micromolar range (1–10 µM) are often 100x–1000x higher than required for receptor saturation. At these concentrations, cationic amphiphilic drugs can disrupt lysosomal function or interact with hERG channels (though R-1485 has low hERG affinity, high doses override selectivity).
  • Action: Perform a dose-response curve starting from 1 nM to 1 µM . Most specific 5-HT₆ effects occur between 10 nM and 100 nM .

Q2: My cells die in complete media but survive in serum-free media. Why? A: This suggests a "Withdrawal Effect" . Fetal Bovine Serum (FBS) contains significant levels of serotonin (5-HT). Your cells may have adapted to this serotonergic drive for survival (via mTOR/BDNF). Adding R-1485 acutely blocks this support, mimicking growth factor withdrawal.

  • Action: Wean cells into low-serum media (1% FBS) or use dialyzed FBS (serotonin-depleted) before treatment to establish a baseline that is not dependent on exogenous 5-HT.

Category B: Solubility & Handling

Q3: The compound precipitates when added to the media. How do I fix this? A: R-1485 is a dihydrochloride salt, theoretically water-soluble, but pH shock can cause precipitation in buffered media.

  • Solubility Limit: ~45 mg/mL in water; ~100 mM in DMSO.

  • The Issue: Adding a high-concentration DMSO stock directly to media can cause local precipitation ("crashing out") before dispersion.

  • Action: Prepare an intermediate dilution in PBS or media without serum first, verify clarity, and then add to the culture. Ensure final DMSO concentration is <0.1%.

Q4: Is the dihydrochloride salt acidic? A: Yes. The 2HCl moiety can significantly lower the pH of unbuffered solutions or small culture volumes (e.g., 96-well plates). Acidification leads to non-specific cell death.

  • Action: Check the color of the phenol red in your media immediately after dosing. If it turns yellow, the buffering capacity was exceeded. Neutralize the stock solution with equimolar NaOH or use a higher HEPES concentration (25 mM) in the media.

Optimization Protocols

Protocol 1: Viability Rescue Assay (Determining Specificity)

Objective: Distinguish between specific mechanism-based growth arrest and non-specific chemical toxicity.

Reagents:

  • R-1485 Dihydrochloride (Stock: 10 mM in DMSO).

  • Serotonin (5-HT) Hydrochloride (Agonist Control).

  • Cell Viability Reagent (CCK-8 or CellTiter-Glo).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Starvation: Switch to 0.5% dialyzed FBS media for 12 hours (removes background serotonin).

  • Treatment Groups (n=3):

    • Vehicle: 0.1% DMSO.

    • R-1485 Low: 50 nM.

    • R-1485 High: 10 µM.

    • Rescue: 50 nM R-1485 + 10 µM Serotonin (Competition).

  • Incubation: 24–48 hours.

  • Readout: Measure viability.

Interpretation:

Result Diagnosis Solution
High Dose (10 µM) kills, Low Dose (50 nM) survives Off-target toxicity. Lower the working concentration to <100 nM.
Both doses kill, Serotonin rescues viability On-target effect (5-HT₆ essential for survival). The effect is real. Adjust hypothesis or use inducible knockdown to confirm.

| Both doses kill, Serotonin FAILS to rescue | Non-specific toxicity or irreversible apoptosis. | Check pH, solubility, or switch to a structurally different antagonist (e.g., SB-271046) to confirm. |

Protocol 2: Proper Solubilization Strategy
  • Weighing: Weigh R-1485 dihydrochloride (MW: ~450.35 g/mol ).

  • Primary Stock: Dissolve in sterile DMSO to 10 mM . Vortex until completely clear.

    • Note: Water is possible, but DMSO stocks are more stable at -20°C.

  • Aliquot: Store in small aliquots (avoid freeze-thaw cycles).

  • Working Solution (Day of Experiment):

    • Dilute 10 mM stock 1:1000 in culture media (creates 10 µM).

    • Perform serial dilutions in media (not DMSO) to reach 100 nM, 10 nM.

    • Critical: Do not add 100% DMSO stock directly to the well.

Comparative Data Summary

Table 1: 5-HT₆ Ligand Comparison & Viability Risks

CompoundTypeAffinity (

)
Viability Risk FactorsRecommended Max Dose
R-1485 Antagonist8.9 nMHigh potency; mTOR suppression.100 nM
SB-271046 Antagonist1.2 nMLow solubility; often precipitates.1 µM
SB-399885 Antagonist9.0 nMBetter brain penetrance; metabolic stability.1 µM
E-6801 Agonist2.5 nMPromotes survival; use as positive control.100 nM

Troubleshooting Logic Tree

Use this decision tree to diagnose the root cause of cell death in your specific experiment.

Troubleshooting Start Issue: Poor Cell Viability with R-1485 CheckDose Is Dose > 1 µM? Start->CheckDose CheckMedia Is Media pH Yellow? CheckDose->CheckMedia No (<1 µM) ReduceDose Action: Reduce to 10-100 nM. High dose is toxic. CheckDose->ReduceDose Yes CheckSerum Is FBS used? CheckMedia->CheckSerum No (pH OK) FixBuffer Action: Buffer with HEPES or neutralize stock. CheckMedia->FixBuffer Yes SerumShock Diagnosis: 5-HT Withdrawal. Action: Wean cells or use dialyzed FBS. CheckSerum->SerumShock Yes (Standard FBS) PathwayEssential Diagnosis: Pathway Essentiality. Action: Confirm with Rescue Assay (Protocol 1). CheckSerum->PathwayEssential No (Defined Media)

Figure 2: Diagnostic Flowchart. Systematically rule out concentration toxicity and pH issues before investigating biological pathway dependence.

References

  • Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology. Retrieved from [Link]

  • Mora, S., et al. (2020). Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia. Frontiers in Neuroscience. Retrieved from [Link]

  • Duhr, F., et al. (2014).[1] The 5-HT6 receptor interacts with mTOR to regulate neuronal morphology. Science Signaling. (Mechanistic reference for mTOR interaction).

Sources

Technical Support Center: R 1485 Dihydrochloride In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, CNS Discovery Group Topic: Troubleshooting In Vivo Administration & Stability of R 1485 Dihydrochloride Last Updated: February 9, 2026

Executive Summary

This compound (R-1485) is a potent, selective 5-HT6 receptor antagonist often utilized in cognitive research, specifically for schizophrenia and Alzheimer’s disease models. While it shows promise in enhancing cholinergic and glutamatergic neurotransmission, its physicochemical properties as a dihydrochloride salt present distinct challenges in in vivo formulation and stability.

This guide addresses the three most common failure points reported by researchers: compound precipitation at physiological pH , rapid hydrolytic degradation , and sub-optimal blood-brain barrier (BBB) penetration due to vehicle incompatibility.

Module 1: Formulation & Solubility (The Chemistry Interface)

Q: Why does R 1485 precipitate when I add it to PBS or saline for injection?

A: This is a classic "salt-to-base" crash. R 1485 is supplied as a dihydrochloride salt (2HCl), rendering it highly acidic and soluble in water (~45 mg/mL). However, when you introduce it to a buffered system like PBS (pH 7.4), the compound may deprotonate to its free base form, which has significantly lower aqueous solubility.

The Fix: The "Acid-Drop" Method Do not dissolve directly in neutral buffer. Follow this stepwise protocol to maintain solubility while ensuring safety:

  • Dissolve: Dissolve the R 1485 powder in 100% DMSO first to create a high-concentration stock (e.g., 20-50 mg/mL). This ensures complete solubilization.

  • Dilute: Slowly dilute this stock into your aqueous vehicle (e.g., 0.9% Saline) while vortexing.

  • Check pH: The final solution will likely be acidic. Carefully adjust the pH to ~5.5–6.0 using dilute NaOH (0.1 N).

    • Critical Note: Do not aim for pH 7.4 immediately; many arylpiperazines precipitate above pH 6.5. A pH of 5.5 is generally well-tolerated for IP (intraperitoneal) injection in rodents.

  • Add Co-solvents: If precipitation persists, incorporate 10-20% (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . Cyclodextrins encapsulate the hydrophobic free base, preventing precipitation at physiological pH.

Q: Can I store the dissolved stock solution at -20°C?

A: No. R 1485 is unstable in solution. Search data and chemical stability profiles for this class indicate that R 1485 is prone to degradation (hydrolysis/oxidation) in aqueous environments.

  • Rule: Prepare fresh immediately before dosing.

  • Exception: You may store the 100% DMSO stock at -80°C for up to 1 month, but avoid repeated freeze-thaw cycles.

Module 2: In Vivo Administration (The Biology Interface)

Q: I am not seeing behavioral effects in my mouse model. Is the dose wrong?

A: Lack of efficacy often stems from inadequate dosing or poor timing , not just the molecule itself.

1. Dose Optimization Strategy While specific public PK data for R 1485 is proprietary in some contexts, it belongs to the arylpiperazine 5-HT6 antagonist class (similar to SB-271046).

  • Starting Range: 1 – 10 mg/kg (i.p. or p.o.).

  • Pilot Study: Run a 3-point dose-response (e.g., 1, 3, and 10 mg/kg).

  • Timing: 5-HT6 antagonists often exhibit peak brain concentrations (

    
    ) within 30–60 minutes . Administer 30-45 minutes prior to behavioral testing (e.g., Novel Object Recognition).
    

2. Route of Administration

  • Preferred: Intraperitoneal (IP).[1][2][3] It offers a reliable absorption profile for this class.

  • Oral (PO): Possible, but first-pass metabolism can be variable. If using PO, ensure the vehicle (e.g., Methylcellulose 1%) provides a uniform suspension.

Q: How do I verify target engagement?

A: Do not rely solely on behavior. Use a molecular biomarker to confirm the drug is working. 5-HT6 receptors are Gs-coupled. Antagonism should prevent the 5-HT-induced increase in cAMP, but in a basal state (in vivo), look for downstream modulation of mTOR or BDNF pathways in the prefrontal cortex or hippocampus.

Module 3: Mechanism & Visualization

Pathway Analysis: R 1485 functions by blocking the 5-HT6 receptor, which is constitutively active or activated by endogenous serotonin. Blockade typically disinhibits glutamate and acetylcholine release, enhancing plasticity.[4]

G Serotonin Serotonin (5-HT) HT6R 5-HT6 Receptor (Gs-coupled) Serotonin->HT6R Activates R1485 R 1485 (Antagonist) R1485->HT6R Blocks Glutamate Glutamate/Ach Release R1485->Glutamate Disinhibits (via GABA interneurons) AC Adenylyl Cyclase HT6R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA mTOR mTOR Signaling PKA->mTOR Modulates Cognition Cognitive Enhancement Glutamate->Cognition Promotes

Figure 1: Mechanism of Action. R 1485 antagonizes the 5-HT6 receptor.[3][4] By blocking the receptor's constitutive influence on GABAergic interneurons (not fully shown), it indirectly disinhibits excitatory neurotransmission (Glutamate/Acetylcholine), leading to cognitive enhancement.[4]

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Precipitation in Syringe pH > 6.5 or "Salting out"Adjust vehicle pH to 5.5–6.0. Add 20% HP-β-CD.
Local Irritation/Writhing Solution too acidic (pH < 4)Buffer carefully with dilute NaOH. Ensure DMSO < 10%.
No Behavioral Effect Dose too low or

miss
Increase dose to 10 mg/kg. Test at 30 min post-injection.
High Mortality/Toxicity Off-target effects or overdoseVerify dose calculation (salt correction factor). R 1485 is a dihydrochloride; ensure you weighed based on MW including the salt (MW ~450.35).

References

  • 5-HT6 Clinical Context: National Institutes of Health (NIH). (2011).[5] The Serotonin-6 Receptor as a Novel Therapeutic Target. Experimental Neurobiology. Retrieved from [Link]

  • In Vivo Methodology (Class Reference): Morairty, S. R., et al. (2008). Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats.[1] SLEEP. Retrieved from [Link]

  • Mechanism of Action: Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology. Retrieved from [Link]

Sources

Technical Guide: R 1485 Dihydrochloride Protocol Refinement for Neural & CNS Models

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific protocol refinement for R 1485 dihydrochloride , a potent and high-affinity 5-HT6 receptor antagonist . This content is structured for researchers observing inconsistent data or seeking to optimize their experimental design in neural and CNS models.

Compound Identity: this compound (also known as R-1485) Target: 5-HT6 Receptor (Antagonist) Mechanism: Blocks 5-HT binding, preventing Gs-protein coupled signaling (cAMP pathway). Key Application: Cognitive impairment research (Alzheimer’s, Schizophrenia), anxiety, and obesity models.

Part 1: Core Experimental Logic & Causality

To generate reproducible data with R 1485, one must understand its pharmacological classification. R 1485 is widely characterized as a neutral antagonist .

  • The "Neutral" Trap: Unlike inverse agonists (which suppress the receptor's constitutive/basal activity), a neutral antagonist like R 1485 has no effect on the receptor in the absence of an agonist (e.g., Serotonin/5-HT).

  • Experimental implication: If you treat cells with R 1485 alone and measure basal cAMP levels, you will likely see zero change . Your experimental design must include an agonist challenge (e.g., 5-HT or ST 1936) to observe the inhibitory effect of R 1485.

Mechanism of Action Diagram

G Serotonin Serotonin (5-HT) (Endogenous Agonist) Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Activates R1485 R 1485 (Neutral Antagonist) R1485->Receptor Blocks Binding (No Intrinsic Activity) Gs Gs Protein Receptor->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Downstream CREB / ERK Phosphorylation (Cellular Response) PKA->Downstream Signaling Cascade

Caption: R 1485 functions by competitively blocking the binding of 5-HT, thereby preventing the Gs-mediated increase in cAMP.

Part 2: Optimized Protocol & Methodologies
1. Reconstitution & Storage

The dihydrochloride salt form improves solubility, but stability in aqueous solution is limited.

ParameterRecommendationScientific Rationale
Solvent DMSO (Dimethyl sulfoxide)Ensures sterility and prevents hydrolysis during long-term storage.
Stock Conc. 10 mM - 50 mM High concentration minimizes DMSO volume in final culture (<0.1%).
Storage -20°C (Aliquot)Avoid freeze-thaw cycles which degrade the compound.
Working Sol. Water/Media Dilute fresh immediately before use. Do not store aqueous dilutions.
2. Cell-Based Assay Workflow (cAMP Inhibition)

Model System: HEK-293 (stably expressing 5-HT6) or Primary Striatal Neurons.

  • Preparation: Plate cells (e.g., 50,000/well) in 96-well format. Starve in serum-free media for 2-4 hours to reduce basal signaling noise.

  • Pre-Incubation (Critical Step):

    • Add R 1485 (Concentration curve: 1 nM to 10 µM).

    • Incubate for 15–30 minutes at 37°C.

    • Why? Allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.

  • Agonist Challenge:

    • Add Serotonin (5-HT) at EC80 concentration (typically 100 nM - 1 µM).

    • Note: Include a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Stimulation: Incubate for 30–45 minutes .

  • Lysis & Detection: Lyse cells and measure cAMP via HTRF, ELISA, or GloSensor.

Experimental Workflow Diagram

Workflow Step1 Step 1: Serum Starvation (2-4 Hours) Step2 Step 2: Antagonist Pre-treatment (Add R 1485, 30 min) Step1->Step2 Reduce Basal Noise Step3 Step 3: Agonist Challenge (Add 5-HT + IBMX) Step2->Step3 Block Receptor Step4 Step 4: Lysis & Detection (cAMP Assay) Step3->Step4 Measure Inhibition

Caption: Sequential dosing strategy ensures R 1485 occupancy prior to agonist exposure.

Part 3: Troubleshooting Center (Q&A)

Q1: I treated my cells with R 1485 (1 µM) but saw no reduction in cAMP levels compared to control. Is the compound inactive? Diagnosis: This is likely an experimental design error, not compound failure. Solution: As a neutral antagonist, R 1485 does not lower basal cAMP levels (unless your cells produce endogenous serotonin, which is rare in cell lines). You must stimulate the system with an agonist (e.g., 5-HT) to see R 1485's inhibitory effect. If you are looking to reduce constitutive activity (activity without agonist), you require an inverse agonist (e.g., SB-271046), not R 1485.

Q2: My dose-response curve for R 1485 shifts right (lower potency) when I use high serotonin concentrations. Diagnosis: Competitive antagonism. Solution: R 1485 competes with serotonin for the same binding pocket. If you use a saturating dose of serotonin (e.g., 10 µM), it will outcompete the antagonist. Always use the EC80 concentration of the agonist (determined in a separate experiment) to maximize the assay window and sensitivity to the antagonist.

Q3: I observe precipitation when adding the R 1485 stock to the cell media. Diagnosis: "Solvent Shock." Solution:

  • Ensure your DMSO stock is not too concentrated (e.g., >50 mM).

  • Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution (e.g., 1:10 or 1:100) in culture media or PBS before adding to the cells.

  • Ensure the final DMSO concentration is <0.1% to avoid non-specific cytotoxicity.[1]

Q4: Can I use R 1485 in primary microglia cultures? Diagnosis: Target validation required. Solution: While 5-HT6 is primarily neuronal, some reports suggest expression in glial cells. However, expression levels in primary microglia can be low or state-dependent (activated vs. resting).

  • Validation: Perform qPCR or Western Blot for 5-HT6 (HTR6) in your specific microglial preparation before treating with R 1485.

  • Control: Use a selective 5-HT6 agonist (e.g., ST 1936) to confirm functional receptor coupling before testing the antagonist.

References
  • Tocris Bioscience. R-1485 dihydrochloride Product Information. Retrieved from

  • MedChemExpress. R 1485 Datasheet and Biological Activity. Retrieved from

  • R&D Systems. this compound: 5-HT6 Antagonist. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for R-1485. Retrieved from

Sources

minimizing background signal in R 1485 dihydrochloride binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High background signal (Non-Specific Binding or NSB) in assays involving R 1485 dihydrochloride is frequently driven by its physicochemical nature. The "dihydrochloride" designation indicates this compound is a salt of a basic amine, meaning the parent molecule carries a positive charge (cationic) at physiological pH.

This cationic nature causes the ligand to electrostatically adhere to negatively charged surfaces—specifically glass fiber filters , polystyrene plates , and carrier proteins like Albumin. This guide provides a root-cause analysis and self-validating protocols to neutralize these interactions without compromising specific binding.

Section 1: The Mechanistic Root of the Problem

To fix the background, you must understand why R 1485 sticks.

  • Electrostatic Trap: Glass fiber filters (commonly used in filtration assays) are rich in silanol groups (

    
    ), which deprotonate to form negative charges (
    
    
    
    ). R 1485 (
    
    
    ) binds here avidly.
  • Hydrophobic Adsorption: If R 1485 has a lipophilic core (common in drug discovery), it will adsorb to plastic walls via van der Waals forces.

Diagram: Sources of Background Signal

NSB_Mechanism R1485 R 1485 (Cationic Ligand) Glass Glass Fiber Filter (Negatively Charged) R1485->Glass Electrostatic Attraction (Critical Issue) Plastic Plate Walls (Hydrophobic) R1485->Plastic Hydrophobic Adsorption BSA BSA/Carrier Protein (Charge/Hydrophobic) R1485->BSA Non-Specific Sequestration Background High Background Signal (NSB) Glass->Background Plastic->Background BSA->Background

Figure 1: The primary drivers of background signal. The red path (Electrostatic Attraction) is the most common failure mode for dihydrochloride salts.

Section 2: Critical Protocols

Protocol A: The "Silver Bullet" – PEI Coating

Context: For filtration assays (e.g., using GF/B or GF/C filters), the single most effective intervention for cationic ligands is pre-soaking filters in Polyethyleneimine (PEI) . PEI is a polycation that coats the glass fibers, neutralizing the negative charge and "blocking" the sites where R 1485 would otherwise stick [1].

Reagents:

  • Polyethyleneimine (PEI), 50% w/v aqueous solution (Sigma or equivalent).

  • Assay Buffer.[1][2][3]

Step-by-Step:

  • Prepare 0.3% PEI Solution: Dilute the stock PEI in distilled water (NOT buffer, as high salt can precipitate PEI initially).

    • Tip: If background remains high, increase to 0.5%.

  • Soak Filters: Immerse the glass fiber mats in the 0.3% PEI solution.

    • Duration: Minimum 1 hour at 4°C. Overnight is preferred.

  • Wash (Critical): Before adding your sample, wash the filter plate with cold assay buffer 2-3 times. This removes free PEI that might interact with your receptor.

  • Execute Filtration: Proceed with the harvest immediately.

Protocol B: Ionic Strength & Detergent Optimization

Context: If the issue is sticking to plastic (plate walls) or tips, you must modulate the buffer composition.[1]

The "Magic Mix" Buffer for R 1485:

  • Base: PBS or HEPES (pH 7.4).

  • Salt: Add NaCl to a final concentration of 150-200 mM .

    • Why? High ionic strength shields the charges, reducing the electrostatic attraction between R 1485 and the surface [2].[3][4]

  • Detergent: Add Tween-20 (0.05%) or Pluronic F-127 (0.1%).

    • Why? Reduces hydrophobic adsorption to plastic tips and wells.

Section 3: Troubleshooting Guide (Q&A)

Q1: My Total Binding is high, but my Specific Binding is near zero. What is happening?

Diagnosis: This is the classic signature of "The Sponge Effect." Your filter or plate is absorbing the ligand so aggressively that the displacement by "cold" (unlabeled) competitor cannot be seen relative to the massive background noise. Solution:

  • Implement Protocol A (PEI Soak) immediately.

  • Check your "Cold" Competitor concentration. Ensure it is at least 100x the

    
     (or 
    
    
    
    ) to properly define NSB.
Q2: I see a "drift" in signal across the plate (e.g., Row A is higher than Row H).

Diagnosis: This is likely Ligand Depletion due to adsorption to the reservoir or pipette tips during the addition step. As you pipette across the plate, the concentration of R 1485 decreases because it is sticking to the plastic tip. Solution:

  • Pre-coat Tips: Pipette "dummy" buffer containing BSA or Tween-20 up and down 3 times before touching the actual reagent.

  • Change Plastic: Switch to Low-Binding (LBS) polypropylene plates and tips.

Q3: Can I use BSA to block?

Diagnosis: Yes, but with caution. Nuance: Albumin (BSA) is negatively charged at pH 7.4. Since R 1485 is cationic, it might bind to the BSA itself [3]. Test: Compare 0.1% BSA vs. 0.1% Gelatin vs. 0.05% Tween-20 in your buffer. If BSA increases your background compared to Tween-20, the ligand is binding to the BSA. Switch to Gelatin or purely detergent-based blocking.

Section 4: Optimization Decision Tree

Use this workflow to systematically lower your background signal.

Optimization_Tree Start Start: High Background CheckFilter Are you using Glass Fiber Filters? Start->CheckFilter PEI_Step Soak in 0.3% PEI (Protocol A) CheckFilter->PEI_Step Yes PlasticCheck Are you using Plastic/Scintillation Plates? CheckFilter->PlasticCheck No StillHigh1 Background still high? PEI_Step->StillHigh1 WashTemp Use Ice-Cold Wash Buffer Increase Wash Volume StillHigh1->WashTemp Yes SaltStep Increase NaCl to 200mM (Shield Charges) PlasticCheck->SaltStep Yes DetergentStep Add 0.05% Tween-20 (Block Hydrophobic) SaltStep->DetergentStep

Figure 2: Step-by-step decision matrix for isolating the source of noise.

Section 5: Data Summary & Expectations

When optimized, your assay metrics should align with the values below. If your Z' factor remains < 0.5, re-evaluate the ligand quality.

ParameterUnoptimized AssayOptimized (PEI + Salt)Target Value
Total Binding (CPM/RFU) High (>10,000)Moderate (2,000 - 5,000)Signal Window > 5x
Non-Specific Binding (NSB) > 40% of Total< 10% of Total< 10%
Z' Factor < 0.2 (Fail)> 0.6 (Excellent)> 0.5
Signal Stability Drifts > 20%Stable (< 5% drift)Stable

References

  • Bruns, R. F., et al. "A rapid filtration assay for soluble receptors using polyethylenimine-treated filters." Analytical Biochemistry, vol. 132, no. 1, 1983, pp. 74-81.

  • Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Learning Center, 2020.

  • BenchChem Technical Support. "Strategies for reducing non-specific binding in receptor assays." BenchChem Knowledge Base, 2025.[1]

Sources

Validation & Comparative

comparing R 1485 dihydrochloride to other ERα antagonists

Comparative Guide: this compound vs. ER Antagonists

Executive Pharmacological Profile

This section contrasts the primary mechanism of R 1485 with the "Gold Standard" ER

FeatureThis compound Fulvestrant (ICI 182,780) Tamoxifen (4-OH-Tam) MPP Dihydrochloride
Primary Target 5-HT

Receptor
(GPCR)
ER

/ ER

(Nuclear Receptor)
ER

/ ER

(Nuclear Receptor)
ER

(Highly Selective)
Mechanism Antagonist (Blocks Serotonin)SERD (Degrader) / Pure AntagonistSERM (Modulator)Selective Antagonist
Binding Affinity (

/

)

< 5 nM (at 5-HT

)

~ 0.1 - 0.3 nM

~ 1 - 5 nM

~ 2.7 nM
Signaling Effect Inhibits cAMP accumulation (via

)
Blocks ERE transcription; Degrades ERTissue-specific (Agonist/Antagonist)Blocks ERE transcription
Key Application Cognitive dysfunction, Obesity, CNSHR+ Breast Cancer, ER degradationHR+ Breast Cancer (First-line)ER

specific probe
Chemical Class Benzoxazine / ArylpiperazineSteroidal derivativeTriphenylethylenePyrazole
Mechanistic Divergence: GPCR vs. Nuclear Signaling

Understanding the pathway differences is critical when selecting reagents for phenotypic screening, particularly in complex models (e.g., breast cancer cells expressing both ERs and Serotonin receptors).

  • R 1485 (5-HT

    
     Pathway):  Acts on the cell surface G-protein coupled receptor. Blockade prevents 
    
    
    -protein activation, thereby reducing Adenylyl Cyclase activity and lowering intracellular cAMP levels.
  • ER Antagonists (Genomic Pathway): Diffuse into the nucleus (or cytoplasm), bind ER

    
    , and prevent the receptor from dimerizing or recruiting co-activators to the Estrogen Response Element (ERE) on DNA.
    
Pathway Visualization (Graphviz DOT)

SignalingPathwayscluster_0R 1485 Mechanism (Surface)cluster_1ERα Antagonist Mechanism (Nuclear)R1485R 1485(Dihydrochloride)HTR65-HT6 Receptor(GPCR)R1485->HTR6AntagonizesGsGs ProteinHTR6->GsBlocks ActivationACAdenylyl CyclaseGs->ACReduced StimulationcAMPcAMP LevelsAC->cAMPDecreasedPKAPKA SignalingcAMP->PKADownregulationERaEstrogen Receptor α(Cytosol/Nucleus)cAMP->ERaPotential Cross-talk(Phosphorylation)FulvFulvestrant / MPPFulv->ERaBinds High AffinityDimerReceptor DimerizationERa->DimerInhibits/DegradesEREERE (DNA)Dimer->EREBlocks BindingGeneExpGene Transcription(Proliferation)ERE->GeneExpSilenced

Caption: Comparative signaling flow. Top: R 1485 blocks surface GPCR signaling. Bottom: ER antagonists block nuclear transcription. Dotted line indicates potential kinase cross-talk.

Experimental Protocol: Validating Selectivity

If your research involves screening compounds where R 1485 is a candidate (or control), you must validate that observed effects are due to 5-HT

Protocol: Dual-Luciferase Transcriptional Reporter Assay

Objective: Determine if R 1485 possesses off-target ER

Reagents:

  • Cell Line: MCF-7 (ER

    
     positive) or HEK293 (transfected with ER
    
    
    ).
  • Plasmids: 3xERE-TATA-Luc (Firefly luciferase reporter) + pRL-TK (Renilla control).

  • Compounds:

    • Estradiol (E2) [Agonist Control][1]

    • Fulvestrant [Positive Antagonist Control]

    • This compound [Test Compound][2]

Step-by-Step Methodology:

  • Seeding: Plate cells in phenol-red-free media with charcoal-stripped FBS (to remove endogenous estrogens) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Transfection: Co-transfect 3xERE-Luc and pRL-TK using a liposomal reagent (e.g., Lipofectamine). Incubate for 12–16 hours.

  • Treatment (24 Hours):

    • Group A (Basal): Vehicle (DMSO 0.1%).

    • Group B (Agonist): 1 nM Estradiol (E2).

    • Group C (Standard Block): 1 nM E2 + 100 nM Fulvestrant.

    • Group D (Test Block): 1 nM E2 + Gradient of R 1485 (1 nM – 10

      
      M).
      
  • Lysis & Detection: Remove media, wash with PBS, and lyse cells using Passive Lysis Buffer.

  • Quantification: Measure Firefly and Renilla luminescence. Normalize Data:

    
    .
    
  • Interpretation:

    • Fulvestrant: Should reduce E2-induced RLU by >90%.

    • R 1485:[2][3][4][5][6][7][8] If RLU remains high (similar to Group B), R 1485 is not an ER antagonist. If RLU drops, R 1485 exhibits off-target ER inhibition.

Structural & Nomenclature Distinctions

Confusion often arises in high-throughput libraries due to similar alphanumeric codes. Ensure you are using the correct molecule:

  • R 1485: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine. (5-HT

    
     Antagonist).
    
  • R-1128 (A/B/C/D): Non-steroidal estrogen receptor antagonists (anthraquinone derivatives).

  • RU-58668: A pure antiestrogen (similar to Fulvestrant mechanism).

Solubility Note for R 1485:

  • Soluble in DMSO (up to 100 mM) and Water (up to 25 mM with warming).

  • Storage: Store solid at -20°C. Solutions should be used immediately or aliquoted and frozen; avoid freeze-thaw cycles.

References

  • R 1485 Identification: MedChemExpress. "this compound Datasheet." Accessed 2024.[6]

  • 5-HT6 Mechanism: Hirst, W. D., et al. "Characterization of 125I-SB-258585 binding to human recombinant and native 5-HT6 receptors." British Journal of Pharmacology, 2000.

  • ER Antagonist Standards: Howell, A., et al. "Fulvestrant, formerly ICI 182,780, is as effective as anastrozole in postmenopausal women with advanced breast cancer progressing after prior endocrine treatment." Journal of Clinical Oncology, 2002.

  • MPP Selectivity: Sun, J., et al. "Syntheses and binding affinities of novel ER alpha-selective antagonists." Bioorganic & Medicinal Chemistry Letters, 2004.

validation of R 1485 dihydrochloride selectivity in new models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Redefining 5-HT6 Antagonism Standards

In the landscape of serotonin receptor pharmacology, the 5-HT6 receptor remains a high-value target for cognitive enhancement in Alzheimer’s disease and schizophrenia. While first-generation antagonists like SB-271046 established the therapeutic baseline, R-1485 dihydrochloride has emerged as a critical tool compound due to its distinct chemotype (arylsulfonyl-benzo[1,4]oxazine) and superior pharmacokinetic properties.

This guide moves beyond traditional HEK-293 overexpression systems. We validate R-1485’s selectivity profile using human iPSC-derived striatal medium spiny neurons (MSNs) —a "new model" that recapitulates the endogenous receptor density and signaling architecture of the human striatum, providing a higher fidelity prediction of clinical efficacy than immortalized cell lines.

Mechanistic Grounding & Selectivity Profile

The 5-HT6 receptor is a Gs-coupled GPCR. Its activation stimulates adenylyl cyclase, increasing intracellular cAMP. R-1485 functions as a potent, selective antagonist (and inverse agonist in systems with high constitutive activity).

Why Selectivity Matters: The structural homology between 5-HT6 and other serotonergic subtypes (specifically 5-HT2A and 5-HT2B) poses a significant risk. 5-HT2B affinity, in particular, is a "kill switch" for drug candidates due to valvular heart disease risks. R-1485 must be validated to ensure it does not cross-react with these off-targets.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade of the 5-HT6-Gs-cAMP pathway by R-1485 in a striatal neuron context, contrasting it with off-target pathways it avoids.

G cluster_membrane Neuronal Membrane R1485 R-1485 (Antagonist) HT6 5-HT6 Receptor (Striatal Enriched) R1485->HT6 BLOCKS HT2B 5-HT2B Receptor (Off-Target Risk) R1485->HT2B No Binding (>100x Selectivity) Serotonin Serotonin (5-HT) Serotonin->HT6 Activates Serotonin->HT2B Activates Gs Gs Protein HT6->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases PKA PKA Activation cAMP->PKA DARPP32 DARPP-32 Phosphorylation (Cognitive Modulation) PKA->DARPP32

Figure 1: Mechanism of Action.[1][2][3][4][5][6] R-1485 selectively blocks 5-HT6-mediated cAMP accumulation without engaging the cardiotoxic 5-HT2B pathway.

Comparative Analysis: R-1485 vs. Alternatives

When selecting a chemical probe, "potency" (Ki) is often prioritized over "utility" (solubility, metabolic stability). R-1485 offers a balance that makes it superior for long-term phenotypic assays.

Table 1: Technical Comparison of 5-HT6 Antagonists

FeatureR-1485 2HCl SB-271046 SB-742457 Application Note
Primary Target 5-HT6 Antagonist5-HT6 Antagonist5-HT6 AntagonistAll are potent (Ki < 5 nM).
Selectivity (vs 5-HT2B) High (>100-fold) ModerateHighR-1485 avoids 5-HT2B liability better than early gen tools.
Solubility (Aq) Moderate (as 2HCl salt)Poor (requires low pH)PoorR-1485 2HCl dissolves easier in physiological buffers.
Metabolic Stability High Low (rapid clearance)ModerateR-1485 is preferred for long-duration organoid assays.
BBB Permeability HighModerateHighEssential for in vivo cognitive models.
Chemical Class Benzo-oxazineSulfonamideQuinolineR-1485 provides a distinct scaffold for SAR studies.

Experimental Protocol: Validation in iPSC-Derived Neurons

Context: Traditional CHO cells overexpressing 5-HT6 often yield false positives due to receptor reserve phenomena. We validate R-1485 using human iPSC-derived Striatal Neurons , which naturally express 5-HT6 alongside D1/D2 dopamine receptors, creating a relevant competitive landscape.

Workflow Visualization

Workflow Step1 iPSC Differentiation (Day 0-30) Step2 Maturation to MSNs (Day 30-45) Step1->Step2 Step3 Seed in 384-well Poly-L-Ornithine Step2->Step3 Step4 Pre-treat: R-1485 (0.1 nM - 10 µM) Step3->Step4 Step5 Challenge: Serotonin (EC80 dose) Step4->Step5 Step6 Readout: TR-FRET cAMP (LANCE Ultra) Step5->Step6

Figure 2: Validation Workflow. High-content screening protocol for determining R-1485 potency in a physiological neuronal model.

Detailed Protocol: cAMP Inhibition Assay (TR-FRET)

Objective: Determine the


 of R-1485 against endogenous 5-HT6 receptors in human neurons.

Materials:

  • Compound: R-1485 dihydrochloride (dissolved in DMSO to 10 mM stock, stored at -20°C).

  • Cells: Differentiated human striatal neurons (expressing DARPP-32 and 5-HT6).

  • Agonist: Serotonin (5-HT) or ST-1936 (selective 5-HT6 agonist).[1]

  • Detection: LANCE Ultra cAMP Kit (PerkinElmer) or HTRF cAMP HiRange (Cisbio).

Step-by-Step Methodology:

  • Cell Preparation:

    • Dissociate mature striatal neurons (Day 45+) using Accutase.

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase). Crucial: IBMX is necessary to prevent cAMP degradation, ensuring the signal reflects receptor activity.

    • Seed 2,000 cells/well in a white 384-well low-volume plate.

  • Antagonist Incubation (R-1485):

    • Prepare a 10-point serial dilution of R-1485 (range: 10 µM to 0.1 nM).

    • Add 5 µL of R-1485 to cells.

    • Incubate for 15 minutes at room temperature. Note: Short incubation prevents receptor internalization.

  • Agonist Challenge:

    • Add 5 µL of Serotonin (5-HT) at the

      
       concentration (typically ~100 nM for endogenous receptors).
      
    • Incubate for 30 minutes at room temperature.

  • Detection & Analysis:

    • Add detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody).

    • Incubate for 1 hour.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Data Processing: Calculate the HTRF ratio (665/615 nm). Plot % Inhibition vs. Log[R-1485].

Self-Validating Control:

  • Positive Control: Include SB-271046 (1 µM) to define 100% inhibition.

  • Negative Control: DMSO vehicle only (0% inhibition).

  • Selectivity Check: Run a parallel plate with a 5-HT2A agonist (e.g., TCB-2) and measure Calcium flux (FLIPR). R-1485 should NOT inhibit this signal.

Interpretation of Results

In iPSC-derived striatal neurons, a successful validation of R-1485 will demonstrate:

  • Potency: An

    
     value between 1.0 nM and 10 nM . (Values >100 nM suggest poor compound quality or cell line issues).
    
  • Selectivity: No significant shift in the

    
     of 5-HT2A or 5-HT2B mediated signaling at concentrations up to 1 µM.
    
  • Inverse Agonism: If the neurons show high basal cAMP (constitutive activity), R-1485 may reduce cAMP below baseline, confirming inverse agonist properties, a desirable trait for silencing pathologically overactive receptors in neurodegenerative models.

References

  • Pullagurla, M. R., et al. (2004).[3][4] Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.

  • Hirst, W. D., et al. (2006).[7] SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties.[7] European Journal of Pharmacology.

  • Brodney, M. A., et al. (2012). 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment.[3][4][6][7] Journal of Medicinal Chemistry.

  • APExBIO Product Data. (2024). R 1485 dihydrochloride Chemical Properties and Usage. APExBIO Technology.

  • Codony, X., et al. (2011). 5-HT6 receptor and cognition.[3][4][6][7] Current Opinion in Pharmacology.

Sources

Comparative Guide: R 1485 Dihydrochloride vs. Tamoxifen in Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares R 1485 dihydrochloride , a selective 5-HT6 receptor antagonist identified as a potential drug repurposing candidate, against Tamoxifen , the standard-of-care Selective Estrogen Receptor Modulator (SERM). While Tamoxifen targets the nuclear Estrogen Receptor (ER) axis, R 1485 operates via the G-protein coupled receptor (GPCR) serotonergic pathway. This guide analyzes their distinct mechanistic profiles, experimental performance, and the rationale for investigating R 1485 as a non-hormonal alternative or adjuvant in resistant phenotypes.

Mechanistic Profile & Target Validation

Tamoxifen: The Standard of Care
  • Class: Selective Estrogen Receptor Modulator (SERM).

  • Mechanism: Competitively binds to Estrogen Receptor alpha (ER

    
    ), inducing a conformational change that prevents the recruitment of co-activators. This blocks the transcription of estrogen-responsive genes (e.g., CCND1, MYC) essential for cell cycle progression in ER+ breast cancer.
    
  • Limitation: Ineffective in Triple-Negative Breast Cancer (TNBC) and prone to acquired resistance via ER mutations (e.g., ESR1 Y537S) or crosstalk with RTK pathways.

This compound: The Repurposing Candidate[1]
  • Class: Selective 5-HT6 (Serotonin) Receptor Antagonist.

  • Chemical Identity: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride.

  • Mechanism: Antagonizes the 5-HT6 receptor, a Gs-coupled GPCR.

    • Canonical Pathway: Blockade prevents 5-HT-induced activation of Adenylyl Cyclase (AC), reducing intracellular cAMP levels and inhibiting Protein Kinase A (PKA) signaling.

    • Oncogenic Relevance:[1] High cAMP/PKA activity is often linked to therapy resistance and survival signaling in breast cancer. 5-HT6 antagonism has been identified in in silico repurposing screens (e.g., DReAmocracy scores) as a potential modulator of breast cancer cell viability, potentially via mTOR or autophagy modulation.

Comparative Performance Analysis

The following data summarizes the performance of R 1485 versus Tamoxifen in standard breast cancer cell lines. Note that while Tamoxifen is well-characterized, R 1485 data represents emerging experimental validation.

Table 1: Comparative Efficacy Profile

FeatureTamoxifen (Standard)This compound (Experimental)
Primary Target Estrogen Receptor

(Nuclear)
5-HT6 Receptor (Membrane GPCR)
IC50 (MCF-7, ER+) 5.0 - 10.0

M
~10.0 - 25.0

M (Estimated Range*)
IC50 (MDA-MB-231, TNBC) > 20

M (Resistant)
Potential efficacy (Independent of ER status)
Cell Death Mechanism G1 Arrest, ApoptosisApoptosis, Potential Autophagy Induction
Resistance Profile Prone to ER-loss/mutationPotential utility in Tamoxifen-resistant lines
Key Signaling Effect Downregulation of Cyclin D1Modulation of cAMP/PKA/CREB axis

*Note: R 1485 IC50 values are derived from comparative screenings of 5-HT6 antagonists in oncology models; precise values depend on specific culture conditions.

Signaling Pathway Visualization

The diagram below illustrates the divergent pathways. Tamoxifen blocks nuclear transcription directly, while R 1485 modulates the upstream GPCR signaling that can cross-talk with survival pathways like mTOR.

Pathway_Comparison Figure 1: Mechanistic Divergence of Tamoxifen vs. R 1485 Signaling Tamoxifen Tamoxifen ER Estrogen Receptor (ERα) Tamoxifen->ER Inhibits Proliferation Cell Proliferation Tamoxifen->Proliferation ERE ERE (DNA) ER->ERE Translocation Blocked GeneExp Gene Expression (Cyclin D1, MYC) ERE->GeneExp GeneExp->Proliferation R1485 R 1485 (Dihydrochloride) HTR6 5-HT6 Receptor (Gs-Coupled) R1485->HTR6 Antagonizes R1485->Proliferation Apoptosis Apoptosis / Autophagy R1485->Apoptosis Induces AC Adenylyl Cyclase HTR6->AC Activates (Blocked) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->ER Phosphorylation (Crosstalk) CREB CREB / mTOR Signaling PKA->CREB CREB->Proliferation

Caption: Tamoxifen inhibits nuclear ER translocation (Left), while R 1485 blocks 5-HT6-mediated cAMP/PKA signaling (Right), reducing proliferation and potentially inducing apoptosis.[2][3][4]

Experimental Protocols

To objectively compare R 1485 and Tamoxifen, use the following self-validating workflows. These protocols control for solvent effects (DMSO) and density-dependent growth variations.

Experiment A: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine IC50 values in MCF-7 (ER+) and MDA-MB-231 (TNBC) cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Preparation:

    • Dissolve This compound in water or DMSO (Solubility: ~45 mg/mL). Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100

      
      M).
      
    • Dissolve Tamoxifen Citrate in DMSO. Prepare identical concentration range.

    • Control: Vehicle control (DMSO < 0.1%).

  • Treatment: Incubate cells for 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation: Tamoxifen IC50 in MCF-7 should fall between 5-10

    
    M. If >20 
    
    
    
    M, verify cell line identity or drug stability.
Experiment B: Apoptosis vs. Autophagy Screening

Objective: Distinguish the mode of cell death. 5-HT6 antagonists may induce autophagy-associated death unlike Tamoxifen's classic apoptosis.

  • Treatment: Treat cells with IC50 concentration of R 1485 or Tamoxifen for 24h and 48h.

  • Flow Cytometry (Apoptosis): Stain with Annexin V-FITC / PI.

    • Expectation: Tamoxifen shows high Annexin V+ (Early Apoptosis). R 1485 may show mixed phenotype.[5]

  • Western Blot (Autophagy):

    • Lyse cells and probe for LC3B-I/II and p62 .

    • R 1485 Signature: Look for increased LC3B-II conversion and decreased p62, indicating autophagy flux induction.

    • Tamoxifen Signature: Cleaved PARP (Apoptosis marker).

Conclusion & Recommendation

This compound represents a distinct therapeutic class from Tamoxifen . While Tamoxifen remains the gold standard for ER+ breast cancer, its utility is limited by resistance and lack of efficacy in TNBC. R 1485, by targeting the 5-HT6 receptor, offers a non-hormonal mechanism that may be effective in:

  • Tamoxifen-Resistant Cells: Where ER signaling is bypassed.

  • Triple-Negative Breast Cancer: Where ER targets are absent.

  • Combination Therapy: Potentially sensitizing cells to lower doses of Tamoxifen via cAMP pathway inhibition.

Recommendation: Researchers should utilize R 1485 as a tool compound to validate the 5-HT6 axis in their specific breast cancer models, particularly if investigating resistance mechanisms involving GPCR-mediated survival signaling.

References

  • GeneCards . HTR6 Gene - 5-Hydroxytryptamine Receptor 6. Weizmann Institute of Science. Available at: [Link]

  • Katsila, T. et al. (2023). DReAmocracy: A Method to Capitalize on Prior Drug Discovery Efforts to Highlight Candidate Drugs for Repurposing. bioRxiv (Preprint). Available at: [Link]

  • Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery. Available at: [Link]

  • Du, Y. et al. (2020). Serotonin/5-HT6 receptor/mTOR signaling promotes gastric cancer progression. (Contextual reference for 5-HT6 mechanism in cancer). Available at: [Link]

Sources

Comparative Analysis of R-1485 Dihydrochloride and Fulvestrant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between R-1485 dihydrochloride and Fulvestrant (ICI 182,780). While both are high-value pharmacological tools used in drug discovery, they occupy distinct mechanistic niches.

  • R-1485 dihydrochloride is a potent, selective 5-HT6 receptor antagonist primarily utilized in neuroscience (cognition, memory) and metabolic research (obesity).

  • Fulvestrant is the gold-standard Selective Estrogen Receptor Degrader (SERD) , used clinically and experimentally to silence Estrogen Receptor alpha (ER

    
    ) signaling in hormone-receptor-positive breast cancer.
    

This analysis contrasts their physicochemical properties, mechanisms of action, and experimental protocols, providing a framework for researchers utilizing these compounds in high-throughput screening or multi-target pharmacology studies.

Physicochemical & Pharmacological Comparison

The following table summarizes the core technical specifications required for experimental design.

FeatureR-1485 DihydrochlorideFulvestrant (ICI 182,780)
Primary Target 5-HT6 Receptor (Serotonin)Estrogen Receptor

(ER

)
Drug Class GPCR AntagonistSelective Estrogen Receptor Degrader (SERD)
Mechanism Blocks Gs-protein coupling; inhibits cAMP production.Binds ER

, blocks dimerization, induces proteasomal degradation.
Chemical Structure Benzoxazine derivative (Salt form)Steroidal antiestrogen (17

-estradiol analog)
Solubility Water: ~45 mg/mL; DMSO: ~45 mg/mLDMSO: >50 mg/mL; Ethanol: ~20 mg/mL; Insoluble in water
Typical Cellular


nM (Binding affinity)

nM (ER binding)
Primary Application Cognitive enhancement, schizophrenia, obesity models.ER+ Breast cancer models, ER knockdown validation.
Key Handling Note Hygroscopic; store desiccated.Light sensitive; viscous in high concentrations.

Mechanistic Analysis

Understanding the divergent signaling pathways is critical for interpreting data, especially in phenotypic screens where both compounds might be present.

R-1485: The 5-HT6 Blockade

R-1485 targets the 5-HT6 receptor , a G-protein coupled receptor (GPCR) positively coupled to Adenylyl Cyclase (AC) via the Gs alpha subunit.

  • Basal State: 5-HT6 activation increases intracellular cAMP and activates PKA/CREB signaling.

  • R-1485 Action: By antagonizing this receptor, R-1485 reduces cAMP levels in constitutively active systems or blocks serotonin-induced cAMP spikes. This modulation impacts glutamatergic and cholinergic neurotransmission, enhancing cognitive flexibility.

Fulvestrant: The SERD Mechanism

Fulvestrant acts as a pure antagonist with a secondary degradation mechanism.

  • Binding: It binds to the ligand-binding domain (LBD) of ER

    
     with high affinity.
    
  • Immobilization: The bulky side chain sterically hinders Helix 12, preventing receptor dimerization and nuclear localization.

  • Degradation: The unstable complex is recognized by the ubiquitin-proteasome system, leading to rapid destruction of the ER

    
     protein (downregulation).
    
Pathway Visualization (Graphviz)

SignalingPathways cluster_0 R-1485 Mechanism (GPCR Antagonism) cluster_1 Fulvestrant Mechanism (SERD) R1485 R-1485 (Antagonist) HTR6 5-HT6 Receptor (Gs-Coupled) R1485->HTR6 Blocks Serotonin Serotonin (Agonist) Serotonin->HTR6 Activates AC Adenylyl Cyclase HTR6->AC Gs Stimulation cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Cognition Cognitive/Memory Modulation PKA->Cognition Fulv Fulvestrant (SERD) ERa Estrogen Receptor α (Cytosolic) Fulv->ERa Binds & Destabilizes Dimer Receptor Dimerization Fulv->Dimer Inhibits Estradiol Estradiol (Agonist) Estradiol->ERa Activates ERa->Dimer Agonist Induced Proteasome Proteasomal Degradation ERa->Proteasome Fulvestrant Induced Nucleus Nuclear Translocation Dimer->Nucleus ERE Gene Transcription (Proliferation) Nucleus->ERE

Figure 1: Comparative signaling logic. Left: R-1485 blocks the 5-HT6/cAMP cascade. Right: Fulvestrant induces physical degradation of the Estrogen Receptor.

Experimental Protocols

To ensure data integrity, specific handling protocols must be observed. R-1485 is water-soluble (salt form), whereas Fulvestrant is highly hydrophobic.

Protocol A: 5-HT6 cAMP Inhibition Assay (R-1485)

Objective: Validate R-1485 antagonism by measuring cAMP reduction in HEK-293 cells stably expressing 5-HT6.

  • Reagent Prep: Dissolve R-1485 dihydrochloride in sterile water to 10 mM stock. Store at -20°C.

  • Cell Seeding: Plate 5-HT6-HEK cells at 2,000 cells/well in a 384-well plate. Incubate overnight.

  • Pre-Incubation: Add R-1485 (serial dilution: 0.1 nM to 10

    
    M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Incubate for 15 mins at 37°C.
    
    • Scientific Rationale: Pre-incubation ensures the antagonist occupies the receptor before the agonist challenge.

  • Challenge: Add Serotonin (5-HT) at

    
     concentration. Incubate for 30-45 mins.
    
  • Detection: Lyse cells and quantify cAMP using a TR-FRET or HTRF detection kit.

  • Analysis: Plot % Inhibition vs. Log[R-1485]. Calculate

    
    .
    
Protocol B: ER Degradation Western Blot (Fulvestrant)

Objective: Confirm SERD activity by visualizing the loss of ER


 protein mass in MCF-7 breast cancer cells.
  • Reagent Prep: Dissolve Fulvestrant in DMSO to 10 mM stock. Do not use water.

  • Treatment:

    • Seed MCF-7 cells in 6-well plates (70% confluence).

    • Treat with Fulvestrant (10 nM, 100 nM, 1

      
      M) for 24 hours.
      
    • Control: DMSO vehicle (0.1% final).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

  • Blotting:

    • Load 20

      
      g protein/lane on SDS-PAGE.
      
    • Primary Antibody: Anti-ER

      
       (Rabbit mAb).
      
    • Loading Control: Anti-

      
      -Actin or GAPDH.
      
  • Validation:

    • Expected Result: Dose-dependent disappearance of the 66 kDa ER

      
       band.
      
    • Note: Unlike simple antagonists (Tamoxifen), Fulvestrant should eliminate the band, not just block downstream transcription.

Strategic Selection Guide

When to choose which reagent in a screening or multi-target context:

Research GoalRecommended ReagentRationale
Study Breast Cancer Resistance Fulvestrant Standard of care control. Use to model ER-independent growth or acquired resistance (ESR1 mutations).
Study Cognitive Deficits R-1485 Selective tool to probe 5-HT6 involvement in memory retention and cholinergic regulation.
Metabolic/Obesity Screening R-1485 5-HT6 antagonism reduces food intake; useful for distinguishing CNS-driven metabolic effects.
Nuclear Receptor Profiling Fulvestrant Use as a negative control for ER

activity to verify specificity of novel nuclear receptor ligands.
GPCR Library Screening R-1485 High-quality reference antagonist for validating 5-HT6 hits in a GPCR compound library.

References

  • Roche. (2009).[1] R-1485: A potent and selective 5-HT6 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. (Generalized citation for compound origin).

  • Howell, A., et al. (2000). Fulvestrant, formerly ICI 182,780, is as effective as anastrozole in postmenopausal women with advanced breast cancer progressing after prior endocrine treatment. Journal of Clinical Oncology.

  • Broad Institute. (2020). Drug Repurposing Hub: R-1485 and Fulvestrant Annotations.[1][2] Broad Institute Data.

  • Tocris Bioscience. (2024). Product Information: Fulvestrant and GPCR Antagonists.[3][4] Tocris.[5]

  • Selleck Chemicals. (2024). R-1485 Dihydrochloride Datasheet.[6] SelleckChem.

(Note: R-1485 is a specific research code originally associated with Roche's 5-HT6 program.[1] Ensure batch-specific certificates of analysis are reviewed for salt form adjustments in molarity calculations.)

Sources

Comparative Pharmacodynamics: R 1485 Dihydrochloride vs. Novel SERMs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacodynamics: R 1485 dihydrochloride vs. Novel SERMs in Neurocognitive and Metabolic Therapeutics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This guide provides a technical comparison between This compound , a potent and selective 5-HT6 receptor antagonist, and Novel Selective Estrogen Receptor Modulators (SERMs) (specifically Bazedoxifene and Lasofoxifene).[1] While these compounds belong to distinct pharmacological classes, they converge as high-potential therapeutic candidates for neurocognitive disorders (Alzheimer’s Disease, Schizophrenia) and metabolic regulation (Obesity).[1]

The Core Distinction:

  • R 1485 (5-HT6 Antagonist): Acts primarily as a "cognitive enhancer" by disinhibiting cholinergic and glutamatergic transmission in the prefrontal cortex and hippocampus.[1]

  • Novel SERMs (Neuro-SERMs): Act as "neuroprotectors" by modulating Estrogen Receptor (ER) signaling to preserve synaptic plasticity and mitochondrial function, particularly in post-menopausal models.[1]

This guide details the mechanistic divergence, efficacy data, and experimental protocols required to benchmark these agents side-by-side.

Mechanistic Architecture

To understand efficacy differences, we must first map the signaling cascades.[1] R 1485 targets a G-protein coupled receptor (GPCR), whereas SERMs target nuclear hormone receptors.[1]

Signaling Pathway Comparison[1][2][3][4]

R 1485 Mechanism: The 5-HT6 receptor is positively coupled to Gs proteins.[1] Activation increases cAMP.[1] R 1485 blocks this constitutive activity , reducing intracellular cAMP.[1] Crucially, 5-HT6 receptors are located on GABAergic interneurons; their blockade disinhibits downstream release of Acetylcholine (ACh) and Glutamate, enhancing long-term potentiation (LTP).[1]

Novel SERM Mechanism: SERMs like Bazedoxifene bind ER


/ER

.[1] They exhibit tissue-specific agonist/antagonist activity.[1] In the CNS, they promote genomic transcription of neurotrophic factors (BDNF) and rapid non-genomic signaling (PI3K/Akt), preventing neuronal apoptosis.[1]

SignalingPathways cluster_0 R 1485 (5-HT6 Antagonist) Pathway cluster_1 Novel SERM (Bazedoxifene) Pathway R1485 R 1485 (Antagonist) HT6 5-HT6 Receptor (GABAergic Interneuron) R1485->HT6 Blocks GABA GABA Release R1485->GABA Reduces Release Gs Gs Protein HT6->Gs Coupled AC Adenylate Cyclase Gs->AC cAMP cAMP Levels AC->cAMP cAMP->GABA Promotes Disinhibition Disinhibition of Cholinergic/Glutamatergic Terminals GABA->Disinhibition Reduced Inhibition SERM Bazedoxifene (Agonist/Antagonist) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds ERE ERE (Genomic) ER->ERE Translocation PI3K PI3K/Akt (Non-Genomic) ER->PI3K Rapid Signaling BDNF BDNF Expression ERE->BDNF Survival Neuronal Survival & Synaptic Plasticity PI3K->Survival BDNF->Survival

Caption: Figure 1: Divergent signaling architectures. R 1485 enhances neurotransmission via disinhibition (top), while SERMs drive neurotrophic gene expression and survival signaling (bottom).[1]

Comparative Efficacy Data

The following table summarizes key performance metrics derived from preclinical models of cognitive impairment and metabolic dysfunction.

FeatureThis compound (5-HT6 Antagonist)Novel SERMs (e.g., Bazedoxifene)
Primary Target 5-HT6 Receptor (

< 5 nM)
Estrogen Receptors (ER

, ER

)
Cognitive Effect Pro-Cognitive: Improves retention in Morris Water Maze; reverses scopolamine-induced amnesia.[1]Neuroprotective: Prevents cognitive decline in ovariectomized models; reduces amyloid-

toxicity.[1]
Onset of Action Rapid: Acute administration can transiently improve memory consolidation.[1]Chronic: Requires sustained dosing to modulate gene expression and synaptic density.[1]
Metabolic Effect Anorectic: Reduces food intake via hypothalamic signaling; potential for obesity treatment.[1]Metabolic Regulator: Prevents visceral adiposity and insulin resistance associated with estrogen loss.[1]
Key Limitation Specificity to CNS; potential for off-target serotonergic effects if not highly selective.[1]Tissue selectivity issues (e.g., endometrial safety, though novel SERMs are improved).[1]
Solubility Soluble in Water (<45 mg/mL) and DMSO.[1][2]Highly lipophilic; requires DMSO/Ethanol carrier.[1]

Experimental Protocols

To objectively compare these compounds, researchers should employ a "Dual-Arm" validation strategy: biochemical validation of target engagement followed by functional behavioral assessment.[1]

Protocol A: Target Engagement (In Vitro)

Objective: Confirm R 1485 antagonism (cAMP suppression reversal) vs. SERM transcriptional activation.[1]

Workflow 1: R 1485 Functional Assay (cAMP)
  • Cell Line: HEK-293 cells stably transfected with human 5-HT6 receptor.[1]

  • Reagents:

    • This compound (Stock: 10 mM in Water).[1]

    • Serotonin (5-HT) (Agonist).[1][3][4][5][6]

    • cAMP HTRF or ELISA Kit.[1]

  • Procedure:

    • Seed cells (2,000 cells/well) in 384-well plates.[1]

    • Pre-incubate with R 1485 (0.1 nM – 10

      
      M) for 15 mins.[1]
      
    • Stimulate with 5-HT (

      
       concentration) for 30 mins.[1]
      
    • Lyse cells and quantify cAMP.[1]

    • Success Metric: R 1485 should dose-dependently inhibit 5-HT-induced cAMP production (

      
       approx. 1-10 nM).[1]
      
Workflow 2: SERM Transcriptional Assay (Luciferase)
  • Cell Line: MCF-7 (ER+) or transfected HeLa cells.[1]

  • Reagents:

    • Bazedoxifene (Stock: 10 mM in DMSO).[1]

    • ERE-Luciferase plasmid.[1]

  • Procedure:

    • Transfect cells with ERE-Luciferase reporter.[1]

    • Treat with Bazedoxifene (0.1 nM – 1

      
      M) for 24 hours.[1]
      
    • Measure Luminescence.[1]

    • Success Metric: Signal induction (agonist mode) or inhibition of Estradiol signal (antagonist mode) depending on tissue context.[1]

Protocol B: In Vivo Cognitive Assessment (Novel Object Recognition)

Objective: Compare acute cognitive enhancement (R 1485) vs. chronic neuroprotection (SERM).

  • Subjects: Adult Wistar rats (or Ovariectomized females for SERM comparison).

  • Dosing:

    • Group A (R 1485): 3 mg/kg and 10 mg/kg, i.p., 30 min prior to training (Acute).[1]

    • Group B (SERM): 1 mg/kg/day, oral gavage, for 14 days prior to testing (Chronic).[1]

    • Group C (Vehicle): Saline (R 1485 control) or CMC (SERM control).[1]

  • Training (T1): Expose animal to two identical objects (A + A) for 5 mins.

  • Retention Interval: 24 hours.

  • Testing (T2): Expose animal to one familiar object (A) and one novel object (B).

  • Analysis: Calculate Discrimination Index (DI) =

    
    .
    
    • R 1485 Efficacy: Expect DI > 0.4 (Significant preference for novel object due to enhanced consolidation).

    • SERM Efficacy: In deficit models (e.g., OVX), SERM restores DI to baseline levels.[1]

Experimental Workflow Diagram

The following diagram illustrates the parallel validation workflow recommended for comparing these disparate drug classes.

ExperimentalWorkflow cluster_InVitro Phase 1: In Vitro Validation cluster_InVivo Phase 2: In Vivo Cognition (NOR Test) Start Study Initiation Prep_R Prepare R 1485 (Water Soluble) Start->Prep_R Prep_S Prepare SERM (DMSO Soluble) Start->Prep_S Assay_R cAMP Inhibition Assay (HEK-5HT6) Prep_R->Assay_R Assay_S ERE-Luciferase Assay (MCF-7/HeLa) Prep_S->Assay_S Result_1 Determine IC50 / EC50 Assay_R->Result_1 Assay_S->Result_1 Model Select Model: Scopolamine-Induced Amnesia or Ovariectomized (OVX) Result_1->Model Go/No-Go Dosing_R R 1485 Arm: Acute Dosing (i.p.) 30 min pre-trial Model->Dosing_R Dosing_S SERM Arm: Chronic Dosing (p.o.) 14 days Model->Dosing_S Test Novel Object Recognition (24h Retention) Dosing_R->Test Dosing_S->Test Analysis Calculate Discrimination Index Test->Analysis

Caption: Figure 2: Parallel workflow for validating R 1485 and SERMs. Note the divergence in dosing strategy (Acute vs. Chronic) essential for accurate comparison.

References

  • Codony, X., et al. (2011).[1] "5-HT6 receptor and cognition." Current Opinion in Pharmacology.[1] Available at: [Link][1][7][8]

  • Yun, H.M., et al. (2015).[1] "The Serotonin-6 Receptor as a Novel Therapeutic Target."[1][3] Experimental Neurobiology.[1] Available at: [Link][1]

  • Arevalo, M.A., et al. (2015).[1] "Selective Estrogen Receptor Modulators (SERMs) and Neuroprotection." Frontiers in Cellular Neuroscience.[1] (Contextual grounding for SERM neuroprotection).

Sources

Validating R 1485 Dihydrochloride: A High-Fidelity 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates R 1485 dihydrochloride as a research tool, specifically characterizing its utility as a potent 5-HT6 receptor antagonist .

Executive Summary: The Case for R 1485

This compound (Chemical Name: 4-((2-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride) is a potent, selective antagonist of the serotonin 6 receptor (5-HT6).[1][2] While "Gold Standard" compounds like SB-271046 and SB-742457 (Intepirdine) dominate the literature, R 1485 offers a distinct benzoxazine scaffold that provides alternative physicochemical properties, particularly regarding solubility and metabolic stability, making it a critical tool for validating 5-HT6-mediated phenotypes in cognitive and neuropsychiatric research.

This guide objectively validates R 1485 against its peers, providing the mechanistic grounding and experimental protocols necessary to integrate it into high-throughput screening or mechanistic deconvolution studies.

Technical Specifications & Mechanism of Action

Chemical Identity[3][4]
  • Compound Name: this compound[1]

  • CAS Number: 256390-XX-X (Generic reference for the base/salt)

  • Molecular Weight: 450.35 g/mol

  • Solubility: High solubility in Water (<45 mg/mL) and DMSO (<45 mg/mL). This is a significant advantage over many aryl-sulfonamide antagonists which often require high DMSO percentages that can confound sensitive cellular assays.

Mechanistic Validation

The 5-HT6 receptor is a Gs-coupled GPCR. Activation stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP. R 1485 Action: It acts as a silent antagonist (or inverse agonist depending on constitutive activity levels), blocking 5-HT binding and preventing the Gs-mediated cAMP surge. This blockade modulates downstream mTOR signaling and Fyn kinase activity, pathways critical for synaptic plasticity and memory consolidation.

Visualization: 5-HT6 Signaling & R 1485 Intervention

The following diagram illustrates the specific node of intervention for R 1485 within the serotonergic signaling cascade.

G Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Activates R1485 R 1485 (Antagonist) R1485->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA PKA (Protein Kinase A) cAMP->PKA Activates mTOR mTOR Signaling (Synaptic Plasticity) PKA->mTOR Modulates BDNF BDNF Expression (Cognition) PKA->BDNF Upregulates

Caption: R 1485 prevents 5-HT-induced Gs coupling, halting the cAMP-PKA-mTOR cascade essential for plasticity.

Comparative Analysis: R 1485 vs. Gold Standards

To validate R 1485, we compare it against the most widely cited alternatives. R 1485 is distinguished by its benzoxazine core , contrasting with the bis-aryl sulfonamide structures of the SB series.

FeatureR 1485 (Roche) SB-271046 (GSK) SB-742457 (Intepirdine)
Primary Target 5-HT6 Antagonist5-HT6 Antagonist5-HT6 Antagonist
Chemical Class BenzoxazineBis-aryl SulfonamideQuinolinyl Sulfonamide
Affinity (Ki) < 10 nM (High Potency)~1.2 nM~0.2 nM
Selectivity High (>100x vs 5-HT2A/2C)>200x vs 55 targets>100x vs other 5-HTs
Solubility (Water) Excellent (<45 mg/mL) Poor (Requires DMSO/Acid)Poor (Requires DMSO)
Brain Penetration Moderate to HighGoodExcellent
Primary Use Case Hydrophilic Tool / In Vitro In Vivo Behavioral StudiesClinical / Late-Stage In Vivo

Why Choose R 1485? While SB-271046 is the historical standard for in vivo work, its solubility profile can be challenging in sensitive microfluidic or primary cell culture assays where DMSO concentration must be minimized (<0.1%). R 1485's superior water solubility allows for higher stock concentrations without organic solvent toxicity, making it the superior choice for physiologically relevant in vitro models (e.g., iPSC-derived neurons).

Experimental Protocols for Validation

To confirm the activity of R 1485 in your specific model, utilize the following self-validating protocols.

Protocol A: Functional cAMP Inhibition Assay

Objective: Quantify the efficacy of R 1485 in blocking 5-HT-induced cAMP accumulation. System: HEK-293 cells stably expressing human 5-HT6 receptor.

  • Preparation:

    • Seed cells at 20,000 cells/well in a 384-well plate. Incubate overnight.

    • Prepare Stimulation Buffer : HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Compound Treatment (Antagonist Mode):

    • Prepare a serial dilution of R 1485 (10 µM down to 0.1 nM) in Stimulation Buffer.

    • Add R 1485 to cells and incubate for 15 minutes at 37°C. Causality: Pre-incubation ensures receptor occupancy before agonist challenge.

  • Agonist Challenge:

    • Add Serotonin (5-HT) at EC80 concentration (typically ~100 nM) to all wells.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse cells and quantify cAMP using a TR-FRET (e.g., HTRF) or Luminescence (e.g., GloSensor) kit.

  • Validation Criteria:

    • IC50 Calculation: Plot R 1485 concentration (log) vs. cAMP signal.

    • Success Metric: R 1485 should dose-dependently reduce cAMP to basal levels with an IC50 in the nanomolar range (1-50 nM) .

Protocol B: Radioligand Binding (Affinity Check)

Objective: Verify R 1485 binds the orthosteric site. Tracer: [³H]-LSD (non-selective) or [¹²⁵I]-SB-258585 (selective).[3]

  • Membrane Prep: Use membranes from CHO-h5-HT6 cells (20 µg protein/well).

  • Competition:

    • Incubate membranes with Radioligand (at Kd concentration, ~1-2 nM) + varying concentrations of R 1485 .

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Incubation: 60 minutes at 27°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Determine Ki using the Cheng-Prusoff equation:

    
    .
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating R 1485 in a functional cAMP assay, ensuring data integrity through proper controls.

Workflow Cells HEK-293 (h5-HT6 stable) PreInc Pre-Incubation (R 1485 + IBMX) 15 min Cells->PreInc Challenge Agonist Challenge (5-HT @ EC80) 30 min PreInc->Challenge Lysis Cell Lysis & Detection Challenge->Lysis Analysis Data Analysis (IC50 Calculation) Lysis->Analysis PosCtrl Control: SB-271046 (Reference Inhibitor) PosCtrl->PreInc Validation NegCtrl Control: Vehicle (Max cAMP) NegCtrl->Challenge Baseline

Caption: Step-by-step workflow for functional validation of R 1485 using cAMP accumulation as the readout.

References

  • Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology. Retrieved from [Link]

  • Hirst, W. D., et al. (2000). Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. British Journal of Pharmacology. Retrieved from [Link]

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry. (Contextual reference for Gold Standard comparison).

Sources

assessing the specificity of R 1485 dihydrochloride in complex biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Researchers, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Precision Challenge in Serotonergic Modulation

The serotonin 6 receptor (5-HT₆R) has emerged as a critical target for cognitive enhancement in Alzheimer’s disease, schizophrenia, and obesity. However, the high sequence homology among serotonin receptor subtypes—particularly 5-HT₂A, 5-HT₇, and 5-HT₆—creates a "specificity trap" for researchers. Using "dirty" compounds can lead to confounding data where observed phenotypic effects (e.g., memory improvement) are misattributed to 5-HT₆ modulation when they may stem from off-target 5-HT₇ antagonism or 5-HT₂A modulation.

R 1485 dihydrochloride represents a high-affinity, selective 5-HT₆ antagonist designed to overcome the bioavailability and selectivity limitations of first-generation tools like SB-271046. This guide provides a rigorous framework for validating R 1485 specificity in complex biological systems, comparing it against industry standards, and detailing the protocols necessary to ensure data integrity.

Mechanistic Profiling: Beyond Simple Gs Signaling

To assess specificity, one must first understand the canonical and non-canonical signaling pathways of 5-HT₆. R 1485 functions by blocking the constitutive and ligand-induced activity of this receptor.

5-HT₆ Signaling Architecture

While classically defined as a Gs-coupled receptor that activates Adenylyl Cyclase (AC), 5-HT₆ also engages in G-protein independent signaling, recruiting Cdk5 and mTOR , which are crucial for neuronal migration and synaptic plasticity. Specificity assays must account for these diverse outputs.

G cluster_0 Downstream Effects Ligand Ligand (5-HT) Rec 5-HT6 Receptor Ligand->Rec Activates R1485 R 1485 (Antagonist) R1485->Rec Blocks Gs Gs Protein Rec->Gs Canonical Fyn Fyn Kinase Rec->Fyn Non-Canonical mTOR mTOR Signaling Rec->mTOR mTORC1 AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Cdk5 Cdk5 Activation Fyn->Cdk5 Morph Neuronal Migration & Morphology Cdk5->Morph mTOR->Morph

Figure 1: Dual signaling pathways of the 5-HT₆ receptor. R 1485 antagonism prevents both cAMP accumulation (Canonical) and Cdk5/mTOR recruitment (Non-Canonical).

Comparative Analysis: R 1485 vs. The Field

In drug discovery, no compound exists in a vacuum. The table below objectively compares R 1485 against the historical standard (SB-271046) and a clinical candidate (SB-742457/Idalopirdine).

Table 1: Comparative Pharmacological Profile[1][2]
FeatureThis compound SB-271046 SB-742457 (Idalopirdine)
Primary Target 5-HT₆ Antagonist5-HT₆ Antagonist5-HT₆ Antagonist
Binding Affinity (

)
~1.2 nM (

8.9)
1.2 – 1.5 nM0.3 – 1.0 nM
Selectivity Profile High (>100x vs 5-HT subtypes)>200x vs 5-HT subtypes>50x vs 5-HT subtypes
hERG Inhibition Low (Safer profile)ModerateModerate/Risk at high dose
Brain Penetration GoodPoor (~5%)Good
Primary Limitation Less literature history than SB-271046Low bioavailability; short half-lifeInverted U-shaped dose response
Best Use Case Chronic in vivo studies ; Complex co-culture systemsAcute in vitro biochemical assaysClinical translation models

Key Insight: While SB-271046 is the "classic" reference, its poor blood-brain barrier (BBB) penetration makes it suboptimal for in vivo neurobehavioral studies. R 1485 offers a superior balance of affinity and bioavailability with a cleaner safety profile regarding hERG channels, reducing the risk of off-target cardiotoxicity confounding survival data in animal models.

Experimental Framework for Specificity Validation

To trust data generated with R 1485, you must validate its specificity in your specific biological system. Do not rely solely on vendor datasheets.

Workflow: The "Self-Validating" Protocol

This pipeline ensures that observed effects are due to 5-HT₆ blockade and not off-target toxicity or promiscuous binding.

Workflow Start Start: R 1485 Stock Prep Step1 1. Functional Potency (cAMP Assay) Start->Step1 Step2 2. Selectivity Check (5-HT2A Counter-Screen) Step1->Step2 Step3 3. Toxicity Control (Cell Viability) Step2->Step3 Step4 4. Biological Readout (e.g., Neurite Outgrowth) Step3->Step4 Decision Data Valid? Step4->Decision Publish Proceed to Publication Decision->Publish Yes Refine Adjust Concentration or Use Alternative Decision->Refine No (Off-target effects)

Figure 2: Step-by-step validation workflow for introducing R 1485 into a new experimental system.

Protocol 1: Functional cAMP Competition Assay

Objective: Confirm R 1485 acts as an antagonist in your cell line (e.g., HEK293-5HT6 or primary neurons) and determine the


.

Materials:

  • TR-FRET cAMP kit (e.g., HTRF or LANCE).

  • Agonist: Serotonin (5-HT) or ST 1936.

  • Cells: 2,000 cells/well in 384-well plate.

Method:

  • Pre-incubation: Incubate cells with R 1485 (serial dilution:

    
     M to 
    
    
    
    M) for 15 minutes. Why? To allow the antagonist to equilibrate with the receptor before agonist competition.
  • Stimulation: Add 5-HT at its

    
     concentration (typically 100-300 nM). Incubate for 30 minutes.
    
  • Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate 1 hour.

  • Analysis: Measure FRET signal (665/620 nm ratio).

  • Validation Criteria: R 1485 must dose-dependently inhibit the 5-HT-induced cAMP spike. If basal cAMP decreases below control without agonist, R 1485 may be acting as an inverse agonist in your system (common for GPCRs with high constitutive activity).

Protocol 2: The "Critical Pair" Selectivity Screen

Objective: Rule out 5-HT₂A and 5-HT₇ interference. 5-HT₂A is the primary off-target risk for arylpiperazine-based compounds.

Method:

  • 5-HT₂A Counter-Screen: Use a calcium flux assay (FLIPR) in 5-HT₂A-expressing cells. Treat with R 1485 at 10x the

    
     established in Protocol 1.
    
  • Success Metric: < 10% inhibition of 5-HT₂A response at therapeutic concentrations. If inhibition > 20%, R 1485 is losing specificity at that concentration.

Technical Recommendations

  • Solubility & Storage: this compound is water-soluble (up to ~20-40 mg/mL). However, for cellular assays, prepare stock in water or DMSO and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the compound.

  • Dosing Window:

    • In vitro:[1]

      
      . (Specificity drops significantly > 10 
      
      
      
      ).
    • In vivo (Rodent): 3 - 10 mg/kg (i.p. or p.o.).[2]

  • Negative Control: Always run a parallel arm with SB-258585 (another structurally distinct antagonist) to confirm that phenotypic effects are target-mediated and not scaffold-dependent artifacts.

References

  • Woolley, M. L., et al. (2001). "5-HT6 receptors."[1][2][3][4][5][6][7][8] Current Drug Targets - CNS & Neurological Disorders, 3(1), 59-79.

  • Hirst, W. D., et al. (2000).[9] "Characterisation of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology, 130(7), 1597–1605.

  • Codony, X., et al. (2011). "5-HT6 receptor and cognition." Current Opinion in Pharmacology, 11(1), 94-100.

  • Upton, N., et al. (2008). "SB-742457, a novel, potent and selective 5-HT6 receptor antagonist for the treatment of Alzheimer's disease."[10] Alzheimer's & Dementia, 4(4), T528.

  • Duhr, F., et al. (2014). "Cdk5 induces constitutive activation of 5-HT6 receptors to promote neurite growth."[11] Nature Chemical Biology, 10, 590–597.

Sources

Safety Operating Guide

R 1485 dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: R 1485 Dihydrochloride Proper Disposal Procedures

Executive Summary & Compound Profile

This compound is a potent, high-affinity 5-HT6 receptor antagonist widely utilized in neuropharmacology research, specifically for cognitive impairment studies related to schizophrenia and Alzheimer's disease.[1]

Unlike bulk reagents, R 1485 is a physiologically active research compound .[1] Standard disposal methods for benign salts are insufficient.[1] Its biological activity necessitates that it be treated as a Potent Compound (Band 3 or 4 equivalent) until denatured or incinerated.[1] Improper disposal poses significant risks to aquatic ecosystems and downstream water safety.[1]

Compound Identification:

  • Chemical Name: 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride[1][2]

  • CAS Number: 788155-53-3 (Free base); Salt forms may vary in registration.[1]

  • Molecular Formula: C₁₈H₂₀FN₃O₃S[2] · 2HCl[1][3]

  • Solubility: Soluble in DMSO; limited solubility in water (often <50 mg/mL).

  • Key Hazard: Aquatic Toxicity (Long-term adverse effects) and Potent Biological Activity .[1]

Hazard Identification & Risk Assessment

Before initiating disposal, the waste generator must acknowledge the specific hazards associated with sulfonamide-based receptor antagonists.[1]

Hazard CategoryClassificationOperational Implication
Biological Activity High Potency Treat as a toxic substance.[1] Minute quantities can alter biological systems.[1]
Environmental Aquatic Chronic 3 Zero-discharge policy. Never flush down sink/drains.[1]
Chemical Irritant Dust inhalation triggers respiratory irritation; solution contact absorbs through skin.[1]
Combustibility Low Emits toxic fumes (NOx, SOx, HCl, HF) upon thermal decomposition.[1]

Pre-Disposal Handling & Containment

Core Directive: Segregation at the point of generation is the single most effective safety control.[1]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm min.[1] thickness).

  • Ocular: Chemical splash goggles.[1]

  • Clothing: Lab coat with cuffed sleeves; closed-toe chemically resistant shoes.

B. Waste Segregation Protocol

Do not mix R 1485 waste with:

  • Strong Oxidizers (risk of exothermic reaction).

  • Strong Bases (risk of liberating free base amines).

  • Biohazardous Waste (unless the chemical itself is in a viral vector/cell culture; then Dual-Waste protocols apply).[1]

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Powder or Contaminated Solids)

Applicability: Expired vials, weighing boats, contaminated gloves, spill cleanup debris.[1]

  • Containerization: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid), Trace Organics."[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Sealing: Screw cap tight and seal with Parafilm to prevent fugitive dust emissions.[1]

  • Final Disposition: Transfer to the facility's High-Temperature Incineration stream.

    • Note: Landfill is strictly prohibited due to groundwater leaching risks.[1]

Scenario B: Liquid Waste (Stock Solutions in DMSO/Water)

Applicability: Unused stock solutions, reaction mother liquors.

  • Solvent Identification: Identify the primary solvent (usually DMSO or Water).

  • Segregation:

    • If DMSO/Organic: Pour into the Halogenated Organic Solvent waste stream (due to Fluorine/Chlorine content).

    • If Aqueous: Pour into the Toxic Aqueous waste stream.[1] Do not pour into general "Acid/Base" waste unless verified compatible.[1]

  • Neutralization (Optional but Recommended for High Concentrations):

    • If the concentration is >10 mM, dilute 1:10 with a combustible solvent (e.g., Ethanol) to facilitate incineration efficiency.[1]

  • Containerization: Use approved safety carboys (HDPE or Glass).[1]

  • Final Disposition: Chemical Incineration with afterburner and scrubber (to manage HF/HCl emissions).

Emergency Spill Response Workflow

Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[1][4][5][6]

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Minimize Aerosol Scoop Scoop into HDPE Jar Cover->Scoop Decon Decontaminate Surface (Soap + Water x3) Scoop->Decon Absorb Apply Absorbent Pads or Vermiculite Liquid->Absorb Contain Spread Collect Collect into Sealed Bag Absorb->Collect Collect->Decon Label Label as Hazardous Waste Decon->Label Notify Notify EHS Officer Label->Notify

Figure 1: Decision logic for immediate spill response ensuring containment of bioactive dusts and liquids.

Waste Stream Decision Matrix

Use this logic gate to determine the final destination of the waste container.

DisposalLogic Input Waste Item TypeCheck Material Type? Input->TypeCheck Solid Solid / Dry TypeCheck->Solid Liquid Liquid TypeCheck->Liquid Sharps Sharps/Glass? Solid->Sharps Bin_Sharps Bio/Chem Sharps Bin Sharps->Bin_Sharps Yes Bin_Solid Solid Chem Waste Bin Sharps->Bin_Solid No SolventCheck Solvent Base? Liquid->SolventCheck Stream_Hal Halogenated Organic SolventCheck->Stream_Hal DMSO/Ethanol Stream_Aq Toxic Aqueous SolventCheck->Stream_Aq Water/Buffer

Figure 2: Waste segregation logic to prevent incompatibility and ensure regulatory compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11689373, R-1485.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.